molecular formula C3H5N<br>C3H5N<br>CH3CH2CN B7769516 Propionitrile CAS No. 68130-67-6

Propionitrile

Cat. No.: B7769516
CAS No.: 68130-67-6
M. Wt: 55.08 g/mol
InChI Key: FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Description

Propionitrile (C3H5N), also known as ethyl cyanide or propanenitrile, is a colorless, water-soluble liquid with a sweet, ethereal odor . It serves as a crucial solvent and a versatile C-3 building block in organic synthesis and industrial research . Its excellent solvent properties, including a slightly higher boiling point than acetonitrile, make it valuable for specialized applications such as crystallization processes and electronic cleaning .In pharmaceutical research, this compound is a key precursor in the synthesis of active pharmaceutical intermediates (APIs), including the drug flopropione via the Houben-Hoesch reaction, and other therapeutics like ketoprofen . It also finds significant application in agrochemical development, where it acts as a critical intermediate for herbicides such as trifluralin . Furthermore, its role extends to materials science, where it is used in the production of epoxy resin curing agents like 2-ethyl-4-methylimidazole . Research into its mechanism of action in corrosion inhibition shows that it can form protective chemisorption films on metal surfaces, enhancing material durability .this compound is highly toxic and can be lethal . It is rapidly absorbed through the skin and gastrointestinal tract, and its metabolism releases cyanide ions, which are responsible for its systemic toxicity . Symptoms of exposure can include cardiac abnormalities, respiratory depression, and convulsions . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other personal use. Proper safety protocols, including the use of appropriate personal protective equipment (PPE) and facilities for quick drenching, must be adhered to when handling this compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanenitrile
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InChI

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3
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InChI Key

FVSKHRXBFJPNKK-UHFFFAOYSA-N
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Canonical SMILES

CCC#N
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Molecular Formula

C3H5N, Array
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DSSTOX Substance ID

DTXSID1021879
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Molecular Weight

55.08 g/mol
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Physical Description

Propionitrile appears as a colorless liquid with an ether-like odor. Density 0.683 g / cm3. Flash point 61 °F. Toxic by inhalation, skin absorption, and ingestion. Vapors are heavier than air. Used as a solvent, and to make other chemicals., Colorless liquid with a pleasant, sweetish, ethereal odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, sweetish, ethereal odor. [Note: Forms cyanide in the body.]
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Boiling Point

207 °F at 760 mmHg (EPA, 1998), 97.2 °C @ 760 mm Hg, 97 °C, 207 °F
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Flash Point

35.6 °F (EPA, 1998), 2 °C, 36 °F (2 °C) (Closed Cup), 16 °C (Open Cup), 2 °C c.c., 36 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Miscible with ether, alcohol, In water, 1.03X10+5 mg/l @ 25 °C., Solubility in water, g/100ml at 20 °C: 10 (good), 11.9%
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Density

0.802 at 32 °F (EPA, 1998) - Less dense than water; will float, SP GR: 0.7818 @ 20 °C/4 °C, Density of saturated air: 1.05 @ 22 °C (air= 1), Relative density (water = 1): 0.78, 0.78
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.9 (Air= 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

40 mmHg at 71.6 °F (EPA, 1998), 47.4 [mmHg], Vapor pressure: 40 mm Hg @ 22 °C, 47.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.2, 35 mmHg
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Color/Form

Colorless liquid

CAS No.

107-12-0, 68130-67-6
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Melting Point

-133 °F (EPA, 1998), -91.8 °C, -92 °C, -133 °F
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Record name PROPIONITRILE
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Record name Propionitrile
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Foundational & Exploratory

Propionitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental properties of chemical compounds is paramount. This in-depth technical guide provides a detailed overview of the core characteristics of propionitrile (B127096), a versatile aliphatic nitrile.

This compound (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a colorless liquid with a sweet, ethereal odor.[1][2] It serves as a valuable solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[3] This guide summarizes its physical, chemical, and spectroscopic properties, details experimental protocols for its handling and analysis, and explores its metabolic pathways and toxicological profile.

Core Properties of this compound

This compound is a volatile and flammable liquid, and appropriate safety precautions should always be taken when handling it.[4][5] It is miscible with several common organic solvents like alcohol, ether, and dimethylformamide.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃H₅N[1][7][8]
Molecular Weight 55.08 g/mol [1][4][7][8]
CAS Number 107-12-0[2][5][6]
Appearance Colorless liquid[1][4][7][9]
Odor Sweetish, ethereal[1][4][9]
Density 0.772 g/mL at 25 °C[5][6][10][11][12][13]
Boiling Point 97 °C[2][4][5][6][7][11][12][13][14]
Melting Point -93 °C[4][5][6][11][12][13]
Solubility in Water 11.9 g/100 g at 40 °C[4][5][6][9][10]
Vapor Pressure 53.33-63.195 hPa at 22.05-25 °C[5][6]
Refractive Index (n20/D) 1.366[2][5][6][10][11][12][13]
Flash Point 6 °C (43 °F)[2][12]
Explosive Limits 3.1-14% (v/v)[5][6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.

Spectroscopy Key Data and Observations References
¹H NMR In CDCl₃, signals are observed at approximately 1.30 ppm (triplet, 3H, CH₃) and 2.36 ppm (quartet, 2H, CH₂).
¹³C NMR In CDCl₃, characteristic peaks appear around 10.6 ppm (CH₃), 10.9 ppm (CH₂), and 121.0 ppm (CN).[15]
IR Spectroscopy A sharp, characteristic peak for the nitrile group (C≡N) stretch is observed around 2250 cm⁻¹.[10]
Mass Spectrometry The molecular ion peak (M+) is observed at m/z = 55. Common fragments include [M-1]+ (m/z = 54) and fragments resulting from the loss of methyl and ethyl groups.[1][16]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers.

Synthesis of this compound via Dehydration of Propionamide (B166681)

A common laboratory-scale synthesis of this compound involves the dehydration of propionamide.

Materials:

  • Propionamide

  • Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent

  • Sand

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Thoroughly mix propionamide with an equal weight of phosphorus pentoxide and twice the weight of sand in a dry flask. The sand helps to moderate the reaction.

  • Assemble a simple distillation apparatus with the flask.

  • Gently heat the mixture. This compound will start to distill over.

  • Collect the distillate, which is crude this compound.

  • The crude product can then be purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from impurities with different boiling points.[13]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place the crude this compound in the round-bottom flask with a few boiling chips.

  • Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[11]

  • Begin heating the flask gently.

  • Monitor the temperature at the top of the column. The temperature will rise and then stabilize at the boiling point of the most volatile component.

  • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (97 °C).[11]

  • Stop the distillation before the flask runs dry to avoid the formation of potentially explosive residues.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of volatile compounds like this compound.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight of this compound (e.g., 100).

Sample Preparation: Samples should be diluted in a suitable volatile solvent (e.g., dichloromethane, methanol) to an appropriate concentration (e.g., 1-10 ppm) before injection.[17][18]

Visualizations

Chemical Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Experimental Workflow for Synthesis and Purification

Synthesis_Purification_Workflow start Start reactants Propionamide + Dehydrating Agent start->reactants dehydration Dehydration Reaction reactants->dehydration distillation1 Simple Distillation dehydration->distillation1 crude_product Crude this compound distillation1->crude_product purification Fractional Distillation crude_product->purification pure_product Pure this compound purification->pure_product analysis Analysis (GC-MS, NMR, IR) pure_product->analysis end End analysis->end

Caption: Workflow for the synthesis and purification of this compound.

Metabolic and Signaling Pathways

Metabolic Pathway of this compound

The primary metabolic pathway of toxicological significance for this compound involves its conversion to cyanide by cytochrome P450 enzymes in the liver.[19] This process is a critical determinant of its toxicity. Another metabolic route involves enzymatic hydrolysis to propionic acid and ammonia.[4]

Metabolic_Pathway This compound This compound (CH₃CH₂CN) Cyanohydrin Cyanohydrin Intermediate This compound->Cyanohydrin Cytochrome P450 Oxidation Propionamide Propionamide (CH₃CH₂CONH₂) This compound->Propionamide Nitrile Hydratase Cyanide Cyanide (CN⁻) + Propanal Cyanohydrin->Cyanide Toxicity Cellular Respiration Inhibition (Toxicity) Cyanide->Toxicity PropionicAcid Propionic Acid (CH₃CH₂COOH) + Ammonia (NH₃) Propionamide->PropionicAcid Amidase

References

Propionitrile: A Comprehensive Technical Guide to its Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a simple aliphatic nitrile with significant applications in organic synthesis and as a solvent. Its chemical properties and reactivity are intrinsically linked to its molecular structure and bonding. This technical guide provides an in-depth analysis of the chemical structure, bonding, molecular geometry, and spectroscopic properties of this compound, tailored for a scientific audience.

Chemical Structure and Bonding

This compound consists of a three-carbon chain with a terminal nitrile functional group (-C≡N). The molecule is comprised of carbon, hydrogen, and nitrogen atoms linked by covalent bonds.

Hybridization and Bonding Scheme

The bonding in this compound can be understood by examining the hybridization state of each non-hydrogen atom:

  • C1 (Methyl Carbon): This carbon atom is bonded to three hydrogen atoms and one carbon atom through single bonds. To form four single bonds, it adopts sp³ hybridization , resulting in a tetrahedral geometry around this carbon.

  • C2 (Methylene Carbon): This carbon is bonded to two hydrogen atoms and two carbon atoms via single bonds. Similar to the methyl carbon, it is sp³ hybridized with a tetrahedral arrangement of its bonds.

  • C3 (Nitrile Carbon): This carbon is triple-bonded to the nitrogen atom and single-bonded to the adjacent carbon atom. To accommodate one sigma (σ) bond and two pi (π) bonds, it undergoes sp hybridization . This results in a linear geometry for the C-C≡N fragment.

  • N (Nitrile Nitrogen): The nitrogen atom is triple-bonded to the nitrile carbon and possesses a lone pair of electrons. It is also sp hybridized , contributing to the linear geometry of the nitrile group.

The triple bond between the carbon and nitrogen atoms consists of one sigma (σ) bond, formed by the overlap of sp hybrid orbitals, and two pi (π) bonds, formed by the overlap of the unhybridized p orbitals on both the carbon and nitrogen atoms.

G cluster_0 Experimental Workflow: FTIR-ATR Spectroscopy Start Start Clean ATR Crystal Clean ATR crystal (e.g., with isopropanol) Start->Clean ATR Crystal Background Spectrum Acquire background spectrum (empty crystal) Clean ATR Crystal->Background Spectrum Apply Sample Apply a drop of This compound to the crystal Background Spectrum->Apply Sample Acquire Sample Spectrum Acquire sample spectrum Apply Sample->Acquire Sample Spectrum Process Data Process data (e.g., baseline correction) Acquire Sample Spectrum->Process Data End End Process Data->End

An In-depth Technical Guide to the Physical and Chemical Properties of Propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a versatile aliphatic nitrile with significant applications as a polar aprotic solvent and a key intermediate in organic synthesis. Its unique combination of physical and chemical properties makes it a valuable compound in various industrial processes, including the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and an analysis of its spectroscopic data and reactivity. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical Properties

This compound is a colorless, volatile liquid characterized by a sweetish, ethereal odor.[2][3][4] It is a polar aprotic solvent, miscible with water and a wide range of common organic solvents such as ethanol, diethyl ether, and dimethylformamide.[3][4][5][6] This high solubility in both aqueous and organic media underscores its utility in diverse reaction environments.[5]

Molecular Structure

The structure of this compound consists of a three-carbon chain with a terminal nitrile group (-C≡N).

Caption: Molecular structure of this compound (CH₃CH₂CN).

Tabulated Physical Data

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name Propanenitrile[2]
Synonyms Ethyl cyanide, Cyanoethane[2][3]
Molecular Formula C₃H₅N[1][3][4]
Molecular Weight 55.08 g/mol [2][3][4][7][8]
Appearance Colorless liquid[2][3][4][9]
Odor Pleasant, sweetish, ethereal[2][3][4]
Melting Point -93 °C to -92 °C[3][8][10][11][12]
Boiling Point 97 °C to 98 °C (at 760 mmHg)[3][8][11][12]
Density 0.772 g/mL at 25 °C[3][8][11]
0.782 g/cm³ at 20 °C[13][14]
Solubility in Water 100 g/L at 20 °C[13]
11.9 g/100g at 40°C[3][4]
Refractive Index (n²⁰/D) 1.366[3][8][10][11][12]
Vapor Pressure 40 mmHg at 21.6 °C[7]
53.3 - 63.2 hPa at 22-25 °C[3][11]
Vapor Density 1.9 (Air = 1)[7][14]
Dipole Moment 4.04 D

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its nitrile (-C≡N) group, which is susceptible to various nucleophilic addition reactions.[1]

Hydrolysis

This compound can be hydrolyzed under either acidic or alkaline conditions. The reaction proceeds in two steps: first to form an intermediate amide (propanamide), which is then further hydrolyzed to a carboxylic acid (propanoic acid) or its corresponding salt.[15] This reaction is a fundamental pathway for converting nitriles into valuable carboxylic acids.[1]

Hydrolysis This compound This compound (CH₃CH₂CN) Propanamide Propanamide (CH₃CH₂CONH₂) This compound->Propanamide H₂O, H⁺ or OH⁻ (Step 1) AcidProduct Propanoic Acid (CH₃CH₂COOH) Propanamide->AcidProduct H₂O, H⁺ (Step 2, Acidic) BaseProduct Propanoate Salt (CH₃CH₂COO⁻) Propanamide->BaseProduct H₂O, OH⁻ (Step 2, Basic)

Caption: Reaction pathway for the hydrolysis of this compound.

  • Acidic Hydrolysis : Heating this compound with a dilute mineral acid, such as hydrochloric or sulfuric acid, yields propanoic acid and an ammonium (B1175870) salt.[15]

  • Alkaline Hydrolysis : Heating with a base, like sodium hydroxide, produces a salt of propanoic acid (e.g., sodium propanoate) and ammonia (B1221849) gas.[15]

Reduction

The nitrile group can be readily reduced to a primary amine. A common method involves catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Nickel, Palladium) or chemical reduction using reagents like lithium aluminum hydride (LiAlH₄). This reaction transforms this compound into propylamine, a key building block in synthesis.

Reduction This compound This compound (CH₃CH₂CN) Propylamine Propylamine (CH₃CH₂CH₂NH₂) This compound->Propylamine [H] (e.g., H₂/Ni or LiAlH₄)

Caption: Reduction of this compound to propylamine.

Reaction with Grignard Reagents

This compound reacts with Grignard reagents (R-MgX) to form ketones after hydrolysis of the intermediate imine salt. This is a powerful carbon-carbon bond-forming reaction, allowing for the synthesis of a wide variety of ketones.

Grignard This compound This compound (CH₃CH₂CN) Intermediate Intermediate Imine Salt This compound->Intermediate 1. R-MgX (Grignard) Ketone Ketone (CH₃CH₂COR) Intermediate->Ketone 2. H₃O⁺ (Hydrolysis)

Caption: Synthesis of a ketone from this compound via a Grignard reaction.

Incompatibility and Decomposition

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, with which it can react violently.[3][9][11] Upon heating to decomposition, it emits highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Spectroscopy Type Characteristic Peaks / Signals Source(s)
Infrared (IR) ~2250 cm⁻¹ (strong, sharp C≡N stretch)
~2900-3000 cm⁻¹ (C-H sp³ stretch)
¹H NMR (in CDCl₃)~2.36 ppm (quartet, 2H, -CH₂-)[2]
~1.30 ppm (triplet, 3H, -CH₃)[2]
¹³C NMR (in CDCl₃)~121.0 ppm (-C≡N)
~10.9 ppm (-CH₂-)
~10.6 ppm (-CH₃)
Mass Spectrometry (EI) m/z 55 (M⁺), 54 (M-H)⁺, 28 (C₂H₄)⁺, 26 (CN)⁺[4][12]

Safety and Handling

This compound is a highly flammable and toxic substance that requires careful handling.[14] It is readily absorbed through the skin and can be fatal if swallowed or in contact with skin.[7] In the body, it can metabolize to release cyanide.[4]

Safety Parameter Value Source(s)
Flash Point 2-6 °C (36-43 °F)[3][7][10][12][14]
Explosive Limits 3.1% (Lower), 14% (Upper)[4][7][14]
Autoignition Temp. 510 °C (950 °F)[14]
GHS Hazard Statements H225, H300, H310, H319, H332
Toxicity (LD₅₀, oral, rat) 39 mg/kg[3][4]

Handling Precautions: Work should be conducted in a well-ventilated area or chemical fume hood.[14] Personal protective equipment (PPE), including appropriate gloves, safety goggles, and lab coats, is mandatory. All ignition sources must be eliminated from the work area.[13]

Experimental Protocols

Accurate determination of physical properties is essential for the characterization and quality control of chemical substances.

Protocol: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Methodology:

  • Preparation: Place approximately 0.5 mL of the this compound sample into a small test tube containing a magnetic stir bar.

  • Setup: Clamp the test tube in a heating block placed on a magnetic stirrer. Insert a thermometer into the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature.

  • Heating: Turn on the stirrer and begin heating the block gently.

  • Observation: Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be at the level of this ring.

  • Measurement: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the observed boiling point.

  • Cooling: Remove the heat source and allow the apparatus to cool completely before disassembly.

Caption: Workflow for boiling point determination by micro-reflux.

Protocol: Determination of Melting Point (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate melting point (Tₘ).

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a DSC sample pan. Seal the pan hermetically to prevent evaporation during the analysis. An empty sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile (e.g., cool to -120 °C, then heat at a constant rate of 5-10 °C/min through the expected melting range).

  • Analysis: Initiate the temperature program. The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Interpretation: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The temperature at the peak of this curve is typically taken as the melting point (Tₘ). The onset temperature of the peak is also a critical data point.

Caption: Experimental workflow for melting point analysis using DSC.

References

A Guide to Laboratory-Scale Propionitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a versatile solvent and a key building block in organic synthesis. Its applications range from its use as a precursor for pharmaceuticals and agrochemicals to its role in the formation of various functional groups. This technical guide provides an in-depth overview of the most common and practical methods for the laboratory-scale synthesis of this compound. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the safe and efficient preparation of this important nitrile.

Introduction

This compound is a colorless, water-soluble liquid with a sweetish, ethereal odor.[1] In the laboratory, its synthesis is primarily achieved through two main routes: the nucleophilic substitution of an ethyl halide with a cyanide salt and the dehydration of propanamide.[1] A third, less common method involving the reaction of ethyl sulfate (B86663) with potassium cyanide is also reported.[1] The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. This guide will detail the experimental procedures for the two primary methods.

Crucial Safety Considerations: The synthesis of this compound involves the use of highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. An emergency plan for cyanide exposure should be in place.

Synthesis via Nucleophilic Substitution of an Ethyl Halide

The reaction of an ethyl halide with an alkali metal cyanide is a classic and effective method for the preparation of this compound. The use of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is advantageous as it enhances the rate of this Sₙ2 reaction.

Reaction Scheme:

CH₃CH₂-X + NaCN → CH₃CH₂-CN + NaX (where X = Br, I)

Experimental Protocol: Synthesis of this compound from Ethyl Bromide and Sodium Cyanide in DMSO

This protocol is adapted from the general procedure described by Friedman and Shechter for the synthesis of nitriles in dimethyl sulfoxide.

Materials:

  • Ethyl bromide (EtBr)

  • Sodium cyanide (NaCN), finely powdered and dried

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place finely powdered and dried sodium cyanide (1.1 moles) and anhydrous dimethyl sulfoxide (250 mL).

  • Heat the stirred suspension to 90°C in a heating mantle.

  • Add ethyl bromide (1.0 mole) dropwise from the dropping funnel to the heated suspension over a period of 30 minutes. An exothermic reaction will occur. Maintain the reaction temperature between 140-160°C.

  • After the addition is complete, continue to heat and stir the mixture at 140-160°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 500 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine) (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether by simple distillation.

  • Fractionally distill the remaining liquid to obtain pure this compound. Collect the fraction boiling at 96-98°C.

Quantitative Data:
Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl BromideNaCNDMSO140-160163
Ethyl IodideNaCNDMSO140-160171

Yields are based on the data reported by Friedman and Shechter (1960) for similar reactions.

Synthesis via Dehydration of Propanamide

The dehydration of primary amides is a common method for the synthesis of nitriles. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that is effective for this transformation.

Reaction Scheme:

CH₃CH₂CONH₂ + P₂O₅ → CH₃CH₂CN + 2HPO₃

Experimental Protocol: Synthesis of this compound from Propanamide using Phosphorus Pentoxide

This protocol is adapted from the Organic Syntheses procedure for the preparation of isobutyronitrile (B166230) from isobutyramide.[2]

Materials:

  • Propanamide, finely powdered and dry

  • Phosphorus pentoxide (P₂O₅)

  • Ice

Equipment:

  • Round-bottom flask

  • Condenser for distillation

  • Receiving flask

  • Heating mantle or oil bath

  • Calcium chloride drying tube

Procedure:

  • In a dry round-bottom flask, thoroughly mix finely powdered, dry propanamide (1.0 mole) and phosphorus pentoxide (1.05 moles).[2]

  • Attach a condenser for downward distillation and a receiving flask. Place a calcium chloride drying tube at the end of the distillation setup.[2]

  • Cool the receiving flask in an ice bath.[2]

  • Heat the reaction flask in a heating mantle or an oil bath maintained at 200-220°C.[2] this compound will begin to distill.

  • Continue the distillation until no more product is collected. The reaction mixture will become a thick, brown syrup.[2]

  • The collected distillate is this compound. If necessary, it can be further purified by redistillation.

Quantitative Data:
Starting MaterialDehydrating AgentTemperature (°C)Yield (%)
PropanamideP₂O₅200-22069-86*

*Yield is based on the analogous preparation of isobutyronitrile.[2]

Synthesis from Ethyl Sulfate

The distillation of ethyl sulfate with potassium cyanide is another reported laboratory method for the synthesis of this compound.[1] However, detailed and reliable experimental protocols for this procedure are not as readily available in the contemporary chemical literature compared to the two methods detailed above.

Reaction Pathway Diagrams

G Nucleophilic Substitution for this compound Synthesis Ethyl Halide (CH3CH2X) Ethyl Halide (CH3CH2X) This compound (CH3CH2CN) This compound (CH3CH2CN) Ethyl Halide (CH3CH2X)->this compound (CH3CH2CN) Sₙ2 Attack Halide Ion (X-) Halide Ion (X-) Ethyl Halide (CH3CH2X)->Halide Ion (X-) Leaving Group Cyanide Ion (:CN-) Cyanide Ion (:CN-) Cyanide Ion (:CN-)->this compound (CH3CH2CN)

Caption: Sₙ2 mechanism for this compound synthesis.

G Dehydration of Propanamide for this compound Synthesis Propanamide (CH3CH2CONH2) Propanamide (CH3CH2CONH2) Intermediate Intermediate Propanamide (CH3CH2CONH2)->Intermediate + P2O5 Phosphorus Pentoxide (P2O5) Phosphorus Pentoxide (P2O5) Phosphorus Pentoxide (P2O5)->Intermediate This compound (CH3CH2CN) This compound (CH3CH2CN) Intermediate->this compound (CH3CH2CN) - 2HPO3 Metaphosphoric Acid (HPO3) Metaphosphoric Acid (HPO3) Intermediate->Metaphosphoric Acid (HPO3)

Caption: Dehydration of propanamide to this compound.

Conclusion

This guide has outlined two primary and reliable methods for the laboratory-scale synthesis of this compound. The nucleophilic substitution of an ethyl halide offers a versatile route with good yields, particularly when using DMSO as a solvent. The dehydration of propanamide provides a straightforward alternative, especially when the amide is readily available. Proper adherence to safety protocols is paramount when working with cyanide-containing reagents. The provided experimental details and quantitative data should serve as a valuable resource for researchers in their synthetic endeavors.

References

A Technical Guide to the Laboratory Synthesis of Propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core laboratory methods for the synthesis of propanenitrile (CH₃CH₂CN), a crucial C3 building block and solvent in organic synthesis and pharmaceutical development. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows to support research and development activities.

Overview of Synthetic Methodologies

The laboratory preparation of propanenitrile can be achieved through several reliable synthetic routes. The most common and practical methods for laboratory-scale synthesis include:

  • Nucleophilic Substitution: The reaction of an ethyl halide with a cyanide salt. This is a classic and versatile method for nitrile synthesis.

  • Dehydration of Propanamide: The removal of a water molecule from propanamide using a dehydrating agent.

  • Catalytic Hydrogenation of Acrylonitrile (B1666552): The reduction of the carbon-carbon double bond of acrylonitrile. While this is the primary industrial route, it can be adapted for laboratory use.[1]

Each method offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability. The selection of a particular method will depend on the specific requirements of the synthesis, including the need for isotopic labeling.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data associated with the primary laboratory methods for propanenitrile synthesis, allowing for an effective comparison of these techniques.

Synthesis MethodStarting MaterialsReagent/CatalystReaction ConditionsTypical YieldKey Considerations
Nucleophilic Substitution Ethyl bromide, Sodium or Potassium CyanideEthanolic solutionHeated under reflux70-90%A standard method for chain extension; requires handling of highly toxic cyanide salts.[2]
Dehydration of Propanamide PropanamidePhosphorus pentoxide (P₄O₁₀), Thionyl chloride (SOCl₂), or Phosphorus oxychloride (POCl₃)Heating of the solid mixture, followed by distillationGenerally high, but varies with the dehydrating agentA common laboratory method; requires handling of corrosive dehydrating agents.[3]
Hydrogenation of Acrylonitrile Acrylonitrile, Hydrogen (H₂)Ni-Cu-Zn on a supportGas Phase: 150 °C, 0.5 MPa94.9% selectivity at 96% conversionHighly efficient and selective; requires handling of flammable H₂ gas under pressure.[2]

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key laboratory synthesis methods for propanenitrile.

Method 1: Nucleophilic Substitution of Ethyl Bromide with Sodium Cyanide

This protocol describes a classic SN2 reaction for the synthesis of propanenitrile from ethyl bromide and sodium cyanide.

Objective: To synthesize propanenitrile via a nucleophilic substitution reaction.

Materials:

  • Ethyl bromide (C₂H₅Br)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol (B145695) (C₂H₅OH), 95%

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium cyanide in a mixture of ethanol and water.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Add ethyl bromide to the flask through the condenser.

  • Heat the mixture to reflux and maintain for a suitable period to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then isolated by distillation. The initial fraction will consist mainly of ethanol and water.

  • The propanenitrile fraction is then collected. Further purification can be achieved by fractional distillation.[2]

Method 2: Dehydration of Propanamide

This protocol details the synthesis of propanenitrile by the dehydration of propanamide using phosphorus pentoxide.

Objective: To synthesize propanenitrile by the dehydration of propanamide.

Materials:

  • Propanamide (CH₃CH₂CONH₂)

  • Phosphorus pentoxide (P₄O₁₀)

  • Distillation apparatus

  • Heating mantle

Procedure:

  • In a dry distillation flask, thoroughly mix solid propanamide with phosphorus pentoxide.

  • Heat the solid mixture gently with a heating mantle.

  • As the reaction proceeds, propanenitrile will be formed and can be collected by simple distillation.[3]

  • The collected liquid nitrile can be further purified by fractional distillation if necessary.

Note: Other dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can also be used.[4]

Method 3: Laboratory-Scale Hydrogenation of Acrylonitrile

This protocol is a laboratory adaptation of the industrial gas-phase catalytic hydrogenation process.

Objective: To synthesize propanenitrile by the catalytic hydrogenation of acrylonitrile.

Materials:

  • Acrylonitrile (CH₂=CHCN)

  • Hydrogen gas (H₂)

  • Supported nickel catalyst (e.g., 5.7% Ni, 1.4% Cu, and 1.4% Zn on a support)[2]

  • Fixed-bed reactor

  • High-pressure gas lines and regulators

  • Condenser and collection flask

Procedure:

  • The supported nickel catalyst is packed into a fixed-bed reactor.

  • The reactor is heated to the reaction temperature of 150 °C and pressurized with hydrogen to 0.5 MPa.[2]

  • A gaseous feed stream of acrylonitrile and hydrogen is introduced into the reactor. A high molar ratio of hydrogen to acrylonitrile is maintained to ensure high conversion and selectivity.[2]

  • The reactor effluent is passed through a condenser to liquefy the products.

  • The crude propanenitrile is collected and then purified by distillation to separate it from any unreacted starting material and byproducts.[2]

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

Caption: SN2 mechanism of propanenitrile synthesis.

Figure 2. Reaction Mechanism for Dehydration of Propanamide Propanamide Propanamide Intermediate_1 O-Phosphorylated Intermediate Propanamide->Intermediate_1 Attack on P₄O₁₀ P4O10 P₄O₁₀ P4O10->Intermediate_1 Intermediate_2 Iminol Intermediate Intermediate_1->Intermediate_2 Proton Transfer Propanenitrile Propanenitrile Intermediate_2->Propanenitrile Elimination

Caption: Dehydration of propanamide using P₄O₁₀.

Experimental Workflows

Figure 3. Experimental Workflow for Nucleophilic Substitution Start Start Prepare_Solution Prepare ethanolic solution of NaCN Start->Prepare_Solution Add_Reagents Add Ethyl Bromide Prepare_Solution->Add_Reagents Reflux Heat under reflux Add_Reagents->Reflux Cool Cool to room temperature Reflux->Cool Distillation Isolate by distillation Cool->Distillation Purification Purify by fractional distillation Distillation->Purification End End Purification->End Figure 4. Experimental Workflow for Dehydration of Propanamide Start Start Mix_Reagents Mix Propanamide and P₄O₁₀ Start->Mix_Reagents Heat Gently heat the mixture Mix_Reagents->Heat Distill Collect Propanenitrile by distillation Heat->Distill Purify Purify by fractional distillation (optional) Distill->Purify End End Purify->End

References

Spectroscopic Analysis of Propionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for propionitrile (B127096) (CH₃CH₂CN), a versatile solvent and chemical intermediate. The following sections detail its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the prominent absorption band of the nitrile group.

Data Presentation
Frequency (cm⁻¹)AssignmentIntensity
~2254C≡N stretchStrong
~3000C-H stretch (sp³ hybridized)Medium
~1400C-H bendMedium

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol

A typical procedure for obtaining an FT-IR spectrum of liquid this compound is as follows:

  • Sample Preparation: A "neat" liquid sample is used without any dilution. A small drop of this compound is placed directly onto one potassium bromide (KBr) salt plate. A second KBr plate is then carefully placed on top to create a thin, uniform liquid film between the plates.[1][2]

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment is collected.[2]

  • Data Acquisition: The prepared KBr plates containing the this compound sample are placed in the sample holder within the spectrometer. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.[3] Multiple scans are often averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound shows two distinct signals corresponding to the ethyl group.

Data Presentation

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.36Quartet (q)2H-CH₂-
~1.30Triplet (t)3H-CH₃

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm and can vary slightly based on the solvent and instrument frequency.[4]

¹³C NMR Spectroscopy

Carbon NMR spectroscopy provides information on the different carbon environments in this compound.

Data Presentation

Chemical Shift (δ) ppmAssignment
~120.97-C≡N
~10.93-CH₂-
~10.60-CH₃

Note: These shifts were reported in CDCl₃.[5]

Experimental Protocol

The following is a general procedure for acquiring NMR spectra of this compound:

  • Sample Preparation: For a typical ¹H NMR experiment, 5-20 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[6] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[6] The tube is capped and gently agitated to ensure the solution is homogeneous.[6]

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.[7] The spectrometer is then "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.[6]

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Key parameters such as the number of scans and relaxation delay are set to obtain a spectrum with a good signal-to-noise ratio.[6]

  • Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Data Presentation
m/zRelative IntensityAssignment
55High[M]⁺, Molecular Ion (C₃H₅N)⁺
54High[M-H]⁺, (C₃H₄N)⁺
28High[C₂H₄]⁺ or [H₂CN]⁺
26Moderate[CN]⁺

Note: The relative intensities of fragments can vary depending on the ion source and energy.

Fragmentation Pattern

Under electron ionization, this compound (molecular weight 55.08 g/mol ) undergoes fragmentation.[5] The molecular ion peak at m/z 55 is typically observed. A prominent peak is often seen at m/z 54, corresponding to the loss of a hydrogen atom.[8] Further fragmentation can lead to the formation of smaller ions.

Experimental Protocol

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).[9]

  • Ionization: In the ion source, the this compound molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: A mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization This compound This compound Sample IR FT-IR Spectroscopy This compound->IR NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR MS Mass Spectrometry This compound->MS IR_Data Functional Group ID (C≡N, C-H) IR->IR_Data NMR_Data Structural Elucidation (Ethyl Group) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final Structure Confirmed IR_Data->Final NMR_Data->Final MS_Data->Final

Caption: Workflow for the spectroscopic analysis of this compound.

References

Propionitrile: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionitrile (B127096) (also known as ethyl cyanide or propanenitrile) is a versatile solvent and a key building block in organic synthesis, finding applications in pharmaceutical and chemical industries. However, its high toxicity and flammability necessitate stringent safety protocols in a laboratory setting. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, along with emergency procedures and detailed technical data to ensure the well-being of laboratory personnel and compliance with safety standards. This compound is a colorless liquid with a sweet, ethereal odor.[1][2] It is highly flammable and can be fatal if swallowed, inhaled, or in contact with skin.[3][4][5] The toxicity of this compound is linked to its metabolic conversion to cyanide in the body.[1][2] Strict adherence to the protocols outlined in this document is crucial for mitigating the risks associated with the use of this compound.

Chemical and Physical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the design of safe experimental setups.

PropertyValueReference
Molecular Formula C₃H₅N[2][6]
Molecular Weight 55.08 g/mol [2][7]
Appearance Colorless liquid[1][2][6]
Odor Sweetish, ethereal[1][2][6]
Boiling Point 97 °C (207 °F)[2][7]
Melting Point -93 °C (-135.4 °F)[2]
Flash Point 2 °C (35.6 °F) (Closed Cup)[3]
Vapor Pressure 40 mmHg at 22 °C (71.6 °F)[7]
Vapor Density 1.9 (Air = 1)[3][7]
Specific Gravity 0.782 g/mL at 25 °C[2]
Solubility in Water Soluble[6][7]
Lower Explosive Limit (LEL) 3.1%[2][7]
Upper Explosive Limit (UEL) 14%[7]

Toxicological Data and Exposure Limits

This compound is classified as highly toxic.[7] Exposure through inhalation, ingestion, or skin contact can be fatal.[3][5] The primary mechanism of toxicity involves the in vivo metabolism of this compound to cyanide, which inhibits cellular respiration.[2]

ParameterValueSpeciesReference
LD₅₀ (Oral) 39 mg/kgRat[2][3][8]
LD₅₀ (Dermal) 128 mg/kgRabbit[8]
LC₅₀ (Inhalation) 3.3 mg/L (4 hours)Rat[8]
Occupational Exposure Limits
OrganizationLimitNotes
NIOSH REL TWA 6 ppm (14 mg/m³)10-hour workshift[2][3][6]
OSHA PEL TWA 5 mg/m³As CN, with skin absorption warning[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or chloroprene). Always inspect gloves before use and dispose of them properly after handling.[9]
Eye Protection Chemical splash goggles are required. A face shield should also be worn when there is a significant risk of splashing.[10]
Skin and Body Protection A lab coat must be worn and fully buttoned.[9] For larger quantities or in case of potential for significant exposure, a chemical-resistant apron or suit is recommended.
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood.[9] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.

Laboratory Handling and Storage Protocols

General Handling Protocol
  • Preparation : Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[10]

  • Ventilation : All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Dispensing : Use a grounded and bonded system when transferring this compound to prevent static discharge, which can be an ignition source. Employ non-sparking tools.[1]

  • Heating : Avoid heating this compound with open flames. Use a heating mantle, steam bath, or oil bath.

  • Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Contamination : Promptly clean any contaminated surfaces. Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage Protocol
  • Container : Store this compound in a tightly closed, properly labeled container.[11]

  • Location : Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][3]

  • Segregation : Store this compound separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

  • Flammability : Store in a designated flammables cabinet.

Spill, Leak, and Waste Disposal Procedures

Spill Cleanup Protocol
  • Evacuation and Alerting : In the event of a spill, immediately alert others in the vicinity and evacuate the area.

  • Ignition Sources : Eliminate all sources of ignition (e.g., open flames, hot surfaces, sparks).[1]

  • Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE : Don the appropriate PPE, including respiratory protection if necessary.

  • Containment : For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Collection : Using non-sparking tools, carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[7]

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills : For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.

Waste Disposal Protocol
  • Containerization : Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container.

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal : Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Burning in a chemical incinerator with an afterburner and scrubber is a common disposal method.[4]

Emergency Procedures

First Aid Measures
  • Inhalation : Move the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation).[6] Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing.[1] Flush the affected skin with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1] A water spray can be used to cool fire-exposed containers.[1]

  • Hazards : this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[12] Vapors may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1] Hazardous combustion products include toxic fumes of nitrogen oxides and hydrogen cyanide.[1]

  • Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Visual Guides

Logical Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Verify Fume Hood Certification B->C D Inspect and Don Appropriate PPE C->D E Locate Emergency Equipment (Eyewash, Shower, Fire Extinguisher) D->E F Work Exclusively in Fume Hood E->F Proceed to Handling G Use Grounded Equipment and Non-Sparking Tools F->G H Dispense Smallest Necessary Quantity G->H I Keep Container Closed When Not in Use H->I J Decontaminate Work Area I->J Proceed to Post-Handling K Dispose of Waste in Labeled Container J->K L Remove and Properly Store PPE K->L M Wash Hands Thoroughly L->M G A Spill Occurs B Alert Personnel and Evacuate Area A->B C Eliminate Ignition Sources B->C D Is the spill large or small? C->D E Don Appropriate PPE D->E Small J Contact EHS/Emergency Services D->J Large F Contain Spill with Inert Absorbent E->F G Collect Absorbed Material with Non-Sparking Tools F->G H Place in Labeled Waste Container G->H I Decontaminate Spill Area H->I K Report Incident I->K J->K G A This compound Exposure (Inhalation, Dermal, Ingestion) B Metabolism in the Body (e.g., by Cytochrome P450 enzymes) A->B C Release of Cyanide (CN⁻) B->C D Inhibition of Cytochrome c oxidase in Mitochondria C->D E Blockage of Cellular Respiration D->E F Cellular Hypoxia and Cytotoxicity E->F

References

Propionitrile: A Technical Guide to Toxicity and Exposure Limits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide, is a versatile solvent and chemical intermediate. While its utility is significant, a thorough understanding of its toxicological profile is paramount for safe handling and risk assessment in research and drug development settings. This technical guide provides an in-depth overview of the toxicity of this compound, including its acute, subchronic, and chronic effects, as well as its genotoxic and developmental hazards. The primary mechanism of this compound toxicity is its metabolic conversion to cyanide, a potent inhibitor of cellular respiration. This document summarizes key toxicity data in structured tables, outlines detailed experimental methodologies from pivotal studies, and presents established occupational exposure limits. Visual diagrams of the metabolic pathway and a representative experimental workflow are also provided to enhance comprehension.

Acute Toxicity

This compound exhibits a high degree of acute toxicity primarily through the oral, dermal, and inhalation routes of exposure. The toxicity is largely attributed to its in vivo metabolism to cyanide.[1]

Lethal Dose and Concentration Data

The following tables summarize the available acute toxicity data for this compound in various animal models.

Oral Acute Toxicity
Species Sex LD50 Reference
RatMale/Female39 mg/kg[2]
RatNot Specified122.9 mg/kg[3]
Inhalation Acute Toxicity
Species Sex Exposure Duration LC50 Reference
MouseMale1 hour163 ppm[3][4]
Dermal Acute Toxicity
Species Sex LD50 Reference
RabbitNot Specified128 mg/kg[2]
Signs and Symptoms of Acute Exposure

Exposure to this compound can lead to a rapid onset of symptoms consistent with cyanide poisoning. These include, but are not limited to:

  • Neurological: Headache, dizziness, confusion, tremors, convulsions, and loss of consciousness.

  • Respiratory: Shortness of breath, chest tightness, and rapid breathing.

  • Cardiovascular: Rapid heart rate.

  • Gastrointestinal: Nausea and vomiting.

In severe cases, acute exposure can be fatal.

Chronic and Subchronic Toxicity

Repeated or prolonged exposure to this compound can lead to adverse health effects, primarily targeting the respiratory system, liver, and kidneys.

A 2-year inhalation carcinogenicity study was conducted on B6D2F1 mice and F344 rats.[5][6] In mice, there was no evidence of carcinogenic activity in either males or females at concentrations up to 50 ppm.[5] In rats, there was also no evidence of carcinogenic activity in males or females at concentrations up to 100 ppm.[6] However, non-neoplastic lesions were observed in the respiratory system of both species.

Genotoxicity and Developmental Toxicity

Genotoxicity

This compound has been evaluated for its genotoxic potential in a variety of assays. While it did not show mutagenic activity in the Ames test with and without metabolic activation, it was found to induce genotoxicity in the comet assay in human lymphocytes and Hep G2 cells.[7] An in vivo micronucleus assay is a standard test to assess chromosomal damage.

Developmental and Reproductive Toxicity

There is evidence to suggest that this compound may have developmental toxicity. Studies in pregnant hamsters have shown that intraperitoneal injection of this compound can induce exencephaly, encephaloceles, and rib fusions. These effects are believed to be related to the metabolic release of cyanide.

Mechanism of Toxicity: Metabolic Activation to Cyanide

The primary mechanism underlying the toxicity of this compound is its metabolic conversion to cyanide, a potent inhibitor of cellular respiration. This biotransformation is catalyzed by the cytochrome P450 mixed-function oxidase system in the liver. While the specific isozymes responsible for this compound metabolism have not been definitively identified, studies on similar aliphatic nitriles, such as acrylonitrile (B1666552), strongly implicate CYP2E1 as a key enzyme in this process.[8] CYP1A2 has also been shown to be involved in the metabolism of various xenobiotics.[9]

The metabolic pathway can be summarized as follows:

G This compound This compound Intermediate Unstable Cyanohydrin This compound->Intermediate Cytochrome P450 (e.g., CYP2E1, CYP1A2) Cyanide Cyanide (CN⁻) Intermediate->Cyanide Propanal Propanal Intermediate->Propanal Cellular_Respiration Cytochrome c Oxidase (Cellular Respiration) Cyanide->Cellular_Respiration Inhibition Toxicity Cellular Hypoxia & Toxicity Cellular_Respiration->Toxicity G Start Animal Acclimatization (>= 5 days) Fasting Overnight Fasting Start->Fasting Dosing Oral Gavage (Single Dose) Fasting->Dosing Observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy End Data Analysis (LD50 Estimation) Necropsy->End

References

Propionitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Propionitrile (B127096) as a Polar Aprotic Solvent in Scientific Applications

This compound (CH₃CH₂CN), also known as ethyl cyanide, is a versatile polar aprotic solvent with a range of applications in chemical synthesis, analysis, and materials science. Its unique combination of physical and chemical properties makes it a valuable alternative to more common solvents like acetonitrile, particularly in applications requiring a higher boiling point and different solvency characteristics. This technical guide provides a comprehensive overview of this compound, focusing on its core properties, experimental applications, and safety considerations relevant to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a colorless liquid with a characteristic sweetish, ethereal odor.[1] Its key physical and chemical properties are summarized in the tables below, providing a comparative overview for easy reference.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₃H₅N[1][2]
Molecular Weight55.08 g/mol [1][3]
Boiling Point97 °C[2][3]
Melting Point-93 °C to -92 °C[2][3]
Density0.772 - 0.78 g/mL at 25 °C[2][3]
Solubility in Water11.9 g/100 g at 40 °C
Refractive Index (n20/D)1.366[2][3]
Solvent Properties
PropertyValueReference(s)
Dielectric Constant27.7[3]
Dipole Moment4.04 D[3]
Surface Tension27.22 dyn/cm[3]
ViscosityData not readily available in searched sources

Applications in Research and Development

This compound's utility as a solvent and a reagent is demonstrated in various chemical transformations and analytical techniques.[4][5][6][7][8]

Organic Synthesis

This compound serves as a solvent in a variety of organic reactions, including:

  • Grignard Reactions: It can be used as a solvent for the reaction of Grignard reagents with nitriles to synthesize ketones.[9][10][11][12]

  • Houben-Hoesch Reaction: This reaction utilizes a nitrile and an aromatic compound to form an aryl ketone, and this compound can act as the nitrile source.[9][13][14][15][16][17][18]

  • SNAr Reactions: As a polar aprotic solvent, this compound can facilitate nucleophilic aromatic substitution reactions.[7][8][19][20][21]

  • Catalytic Hydrogenation: It is a precursor for the synthesis of propylamines through catalytic hydrogenation.[9][13]

Electrochemistry

The properties of this compound make it a suitable solvent for electrolyte solutions in electrochemical applications, such as lithium-ion batteries.[4][22][23][24][25] Its high dielectric constant and ability to dissolve salts are advantageous in these systems.

Analytical Chemistry

In the field of analytical chemistry, this compound is employed as a mobile phase component in High-Performance Liquid Chromatography (HPLC).[6][26][27][28][29][30] Its polarity and miscibility with other organic solvents and water allow for the separation of a wide range of analytes.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Grignard Reaction for Ketone Synthesis

This protocol outlines the synthesis of a ketone via the reaction of a Grignard reagent with this compound.[9]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • This compound

  • Crushed ice

  • Concentrated sulfuric acid

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask, prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous diethyl ether.

  • Nitrile Addition: Cool the Grignard solution in an ice bath. Add a solution of this compound in anhydrous ether dropwise with stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1 hour.

  • Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated sulfuric acid.

  • Extraction: Separate the ether layer and extract the aqueous layer with two portions of ether.

  • Purification: Combine the ether extracts, wash with 10% sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate. Remove the ether by distillation and purify the resulting ketone by fractional distillation.

G start Start prep_grignard Prepare Ethylmagnesium Bromide in Anhydrous Diethyl Ether start->prep_grignard cool_grignard Cool Grignard Solution (Ice Bath) prep_grignard->cool_grignard add_nitrile Add this compound Solution (Dropwise) cool_grignard->add_nitrile reflux Reflux for 1 hour add_nitrile->reflux workup Quench with Ice and H₂SO₄ reflux->workup extract Extract with Diethyl Ether workup->extract wash Wash with NaHCO₃ and H₂O extract->wash dry Dry over MgSO₄ wash->dry distill Distill to Purify Ketone dry->distill end End distill->end

Workflow for Grignard Reaction with this compound.

Houben-Hoesch Reaction

This protocol details the synthesis of a polyhydroxyacetophenone using this compound in a Houben-Hoesch reaction.[9]

Materials:

  • Anhydrous phloroglucinol (B13840)

  • This compound

  • Anhydrous ether

  • Powdered anhydrous zinc chloride

  • Dry hydrogen chloride gas

Procedure:

  • Setup: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a drying tube, dissolve anhydrous phloroglucinol and this compound in anhydrous ether.

  • Catalyst Addition: Add powdered anhydrous zinc chloride to the solution.

  • Reaction: Cool the mixture in an ice bath and pass a rapid stream of dry hydrogen chloride gas through the solution for 2-3 hours with vigorous stirring.

  • Isolation: The ketimine hydrochloride will precipitate. After the reaction is complete, the precipitate is collected and hydrolyzed to the corresponding ketone.

G start Start dissolve Dissolve Phloroglucinol and this compound in Anhydrous Ether start->dissolve add_catalyst Add Anhydrous ZnCl₂ dissolve->add_catalyst cool_react Cool in Ice Bath and Bubble Dry HCl Gas (2-3h) add_catalyst->cool_react precipitate Precipitation of Ketimine Hydrochloride cool_react->precipitate hydrolyze Hydrolyze Precipitate precipitate->hydrolyze isolate Isolate Aryl Ketone Product hydrolyze->isolate end End isolate->end

Workflow for Houben-Hoesch Reaction using this compound.

HPLC Mobile Phase Preparation

This protocol provides a general guideline for preparing an HPLC mobile phase containing this compound.

Materials:

  • HPLC-grade this compound

  • HPLC-grade water or other organic solvent (e.g., acetonitrile, methanol)

  • Buffer salts (if required)

  • Filtration apparatus (e.g., 0.45 µm filter)

  • Degasser or sonicator

Procedure:

  • Solvent Selection: Determine the appropriate ratio of this compound to other solvents based on the analytical method requirements.

  • Buffer Preparation (if applicable): If a buffered mobile phase is needed, prepare the aqueous buffer solution and adjust the pH as required.

  • Mixing: In a clean container, accurately measure and combine the required volumes of this compound and the other solvent(s). If using a buffer, add the organic solvents to the aqueous buffer to prevent salt precipitation.[27]

  • Filtration: Filter the mobile phase through a 0.45 µm or smaller pore size filter to remove any particulate matter.[6]

  • Degassing: Degas the mobile phase using a suitable method such as vacuum filtration, sonication, or helium sparging to remove dissolved gases, which can interfere with the HPLC system's performance.[27]

G start Start select_solvents Select Solvent Ratio (this compound & other solvents) start->select_solvents prep_buffer Prepare Aqueous Buffer (if required) select_solvents->prep_buffer mix_solvents Mix Solvents (Add organic to aqueous) prep_buffer->mix_solvents filter_mobile_phase Filter through 0.45 µm filter mix_solvents->filter_mobile_phase degas_mobile_phase Degas Mobile Phase (e.g., Sonication) filter_mobile_phase->degas_mobile_phase end HPLC Ready Mobile Phase degas_mobile_phase->end

General Workflow for HPLC Mobile Phase Preparation.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Summary
  • Toxicity: this compound is toxic by inhalation, ingestion, and skin absorption.[1] It can metabolize to release cyanide in the body.

  • Flammability: It is a highly flammable liquid and vapor with a low flash point.

  • Reactivity: It reacts violently with strong oxidizing agents, acids, and bases.

Handling and Storage
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances. Keep containers tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable polar aprotic solvent with a distinct set of properties that make it a suitable choice for a variety of applications in research and drug development. Its utility in organic synthesis, electrochemistry, and analytical chemistry, coupled with a clear understanding of its handling requirements, allows for its effective and safe use in the laboratory. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their scientific endeavors.

References

A Deep Dive into the Solubility of Propionitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for scientists and professionals in drug development, this technical guide provides a comprehensive overview of the solubility of propionitrile (B127096) in water and various organic solvents. This document details quantitative solubility data, outlines experimental methodologies for its determination, and presents a visual workflow for assessing solvent miscibility.

This compound (CH₃CH₂CN), also known as ethyl cyanide, is a colorless liquid with a characteristic sweet, ethereal odor.[1] Its utility as a polar aprotic solvent and a versatile chemical intermediate makes a thorough understanding of its solubility profile crucial in a multitude of research and industrial applications, including organic synthesis, extraction processes, and pharmaceutical formulation.[2][3]

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application as a solvent and a reactant. The following tables summarize the available quantitative data for its solubility in water and its miscibility with a range of common organic solvents.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 g H₂O)Molarity (mol/L)Reference
20101.87[4]
2011.9%-[5][6]
22.850 to 100 mg/mL-[1][7]
2510.3-[1]
4011.9-[2][3][8][9][10]
10029-[8][9][10][11]

Table 2: Miscibility of this compound with Organic Solvents

Solvent ClassSolventMiscibilityReference
AlcoholsEthanolMiscible[1][5]
EthersDiethyl EtherMiscible[1][5]
KetonesAcetoneMiscible[3]
AmidesDimethylformamide (DMF)Miscible[3][8][9][10][11]
HydrocarbonsHexaneMiscible[12]

This compound's polarity, stemming from the nitrile group, governs its solubility characteristics. It is readily soluble in water and demonstrates miscibility with a variety of polar and non-polar organic solvents.[13]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable application of this compound. Several established methods can be employed, each with its own set of procedures and considerations.

Static Equilibrium Method (Shake-Flask)

The shake-flask method is a conventional and widely used technique for determining the equilibrium solubility of a solute in a solvent.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water or an organic solvent) in a sealed, thermostated vessel.

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for complete phase separation. For solvent systems where this compound is not fully miscible, two distinct liquid phases will form.

  • Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe, ensuring no undissolved this compound or particles from the other phase are collected.

  • Analysis: The concentration of this compound in the collected sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Quantification: The solubility is then calculated based on the measured concentration and the initial volume of the solvent.

Dynamic (Cloud Point) Method

The cloud point method is a rapid technique for determining the temperature at which a solute becomes insoluble in a solvent upon cooling or heating.

Methodology:

  • Sample Preparation: A known composition of this compound and the solvent is prepared in a transparent, sealed container.

  • Heating/Cooling Cycle: The solution is slowly heated until it becomes a single homogeneous phase.

  • Observation: The solution is then cooled at a controlled rate while being continuously stirred.

  • Cloud Point Determination: The temperature at which the solution first becomes turbid or cloudy is recorded as the cloud point. This indicates the onset of phase separation and thus the limit of solubility at that temperature.

  • Iteration: This process can be repeated for various compositions to construct a solubility curve over a range of temperatures.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

ExperimentalWorkflow_Solubility cluster_ShakeFlask Shake-Flask Method cluster_CloudPoint Cloud Point Method A1 Prepare Mixture: Excess this compound + Solvent A2 Equilibrate at Constant Temperature (24-48h with agitation) A1->A2 Incubate A3 Cease Agitation and Allow Phase Separation A2->A3 Settle A4 Sample the Solvent-Rich Phase A3->A4 Withdraw A5 Analyze Sample by GC/HPLC A4->A5 Inject A6 Calculate Solubility A5->A6 Quantify B1 Prepare Solution of Known Composition B2 Heat until Homogeneous B1->B2 Dissolve B3 Cool at a Controlled Rate B2->B3 Cooling B4 Observe for Turbidity B3->B4 Monitor B5 Record Cloud Point Temperature B4->B5 Identify B6 Repeat for Different Compositions B5->B6 Iterate

Caption: Workflow for determining this compound solubility.

Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several key physicochemical properties of both the solute and the solvent. The following diagram illustrates these relationships.

SolubilityFactors cluster_Solute This compound (Solute) cluster_Solvent Solvent S1 Polar Nitrile Group (-C≡N) Solubility Solubility S1->Solubility Increases with solvent polarity S2 Small Alkyl Chain (Ethyl) S2->Solubility Enhances solubility in non-polar solvents V1 Polarity V1->Solubility Like-dissolves-like V2 Hydrogen Bonding Ability V2->Solubility Strongly influences water solubility V3 Molecular Size V3->Solubility Affects miscibility

Caption: Factors influencing this compound's solubility.

References

Propionitrile: A Technical Guide to Reactivity and Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide, is a versatile aliphatic nitrile that serves as a valuable building block and solvent in organic synthesis. Its reactivity is centered around the electrophilic carbon atom of the nitrile group and the weakly acidic α-protons. This guide provides an in-depth overview of the core chemical reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective utilization.

Hydrolysis: Conversion to Propionic Acid and Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or its corresponding salt under both acidic and alkaline conditions. The reaction proceeds through a propanamide intermediate.[1]

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, this compound is hydrolyzed to propanoic acid and an ammonium (B1175870) salt upon heating.[1]

Reaction Scheme:

CH₃CH₂CN + 2H₂O + H⁺ → CH₃CH₂COOH + NH₄⁺

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound [1]

Objective: To synthesize propanoic acid from this compound via acid-catalyzed hydrolysis.

Materials:

  • This compound

  • 5 M Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine a measured volume of this compound with an excess of 5 M hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solution, containing propanoic acid and ammonium chloride, can be purified by distillation to isolate the propanoic acid.

Alkaline-Catalyzed Hydrolysis

Heating this compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521), yields the sodium salt of propanoic acid and ammonia (B1221849) gas.[1] Acidification of the resulting salt is necessary to obtain the free carboxylic acid.[1]

Reaction Scheme:

CH₃CH₂CN + H₂O + NaOH → CH₃CH₂COONa + NH₃

Experimental Protocol: Alkaline-Catalyzed Hydrolysis of this compound [1]

Objective: To synthesize sodium propanoate from this compound via alkaline-catalyzed hydrolysis.

Materials:

  • This compound

  • 2 M Sodium Hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Apparatus for acidification and distillation

Procedure:

  • Place this compound and an excess of 2 M sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture under reflux. The evolution of ammonia gas indicates the progress of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature. The solution will contain sodium propanoate.

  • To isolate propanoic acid, carefully acidify the solution with a strong acid (e.g., dilute HCl) and then separate the product by distillation.[1]

Quantitative Data: Hydrolysis of this compound

Hydrolysis MethodReagentsProductTypical YieldReference
Acid-CatalyzedThis compound, 5 M HClPropanoic AcidGood[1]
Alkaline-CatalyzedThis compound, 2 M NaOHSodium PropanoateGood[1]

Note: Specific yield percentages are highly dependent on reaction scale and purification methods.

Hydrolysis Workflow

This compound This compound Acid_Hydrolysis Acid Hydrolysis (e.g., 5M HCl, reflux) This compound->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., 2M NaOH, reflux) This compound->Alkaline_Hydrolysis Propanoic_Acid Propanoic Acid Acid_Hydrolysis->Propanoic_Acid Sodium_Propanoate Sodium Propanoate Alkaline_Hydrolysis->Sodium_Propanoate Acidification Acidification (e.g., dilute HCl) Sodium_Propanoate->Acidification Acidification->Propanoic_Acid

Workflow for the hydrolysis of this compound.

Reduction: Synthesis of Propylamine

The nitrile group of this compound can be reduced to a primary amine, propylamine, using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), nickel, or cobalt.[2][3] This method is often preferred for large-scale synthesis.

Reaction Scheme:

CH₃CH₂CN + 2H₂ → CH₃CH₂CH₂NH₂

Experimental Protocol: Catalytic Hydrogenation of this compound [1]

Objective: To synthesize n-propylamine from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • Sponge cobalt catalyst

  • Lithium hydroxide monohydrate solution

  • Autoclave

  • Hydrogen gas source

Procedure:

  • In a 2-liter autoclave, place 18.1 g of unpromoted sponge cobalt catalyst.

  • Add 606.4 g of this compound and a solution of 6.0 g of lithium hydroxide monohydrate in 58.5 g of water.

  • Purge the autoclave first with nitrogen and then with hydrogen.

  • Pressurize the reactor to 75 psig with hydrogen and heat to 100°C with stirring.

  • Monitor the reaction by observing the uptake of hydrogen.

  • Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst. The product can be purified by distillation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.

Reaction Scheme:

  • CH₃CH₂CN + LiAlH₄ → (CH₃CH₂CH₂N)₂AlLi

  • (CH₃CH₂CH₂N)₂AlLi + 4H₂O → 2CH₃CH₂CH₂NH₂ + LiOH + Al(OH)₃

Experimental Protocol: Reduction of this compound with LiAlH₄

Objective: To synthesize n-propylamine from this compound using LiAlH₄.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Apparatus for aqueous workup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Add a solution of this compound in anhydrous diethyl ether dropwise from a dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for a specified time.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by distillation to obtain the crude propylamine. Further purification can be achieved by distillation.

Quantitative Data: Reduction of this compound

Reduction MethodReagent/CatalystSolventTemperaturePressureYield (%)Reference
Catalytic HydrogenationSponge CobaltWater100°C75 psigHigh[1]
LiAlH₄ ReductionLiAlH₄Ether/THFRoom Temp - RefluxAtmosphericGood (~90 for benzonitrile)[4]
DiisopropylaminoboraneBH₂N(iPr)₂/cat. LiBH₄THF25°CAtmospheric99 (for 2,4-dichlorobenzonitrile)[5]

Reduction Pathways

This compound This compound Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Co, H₂, 100°C, 75 psig) This compound->Catalytic_Hydrogenation LiAlH4_Reduction LiAlH₄ Reduction (1. LiAlH₄, Ether 2. H₂O workup) This compound->LiAlH4_Reduction Propylamine n-Propylamine Catalytic_Hydrogenation->Propylamine LiAlH4_Reduction->Propylamine

Pathways for the reduction of this compound to n-propylamine.

Reaction with Grignard Reagents: Ketone Synthesis

This compound reacts with Grignard reagents (R-MgX) to form ketones after hydrolysis of the intermediate imine. This reaction is a valuable method for carbon-carbon bond formation.[6]

Reaction Scheme:

  • CH₃CH₂CN + R-MgX → CH₃CH₂(C=N-MgX)R

  • CH₃CH₂(C=N-MgX)R + H₃O⁺ → CH₃CH₂(C=O)R + NH₃ + MgX⁺

Experimental Protocol: Reaction of this compound with Ethylmagnesium Bromide [1]

Objective: To synthesize 3-pentanone (B124093) from this compound and ethylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Flame-dried glassware

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Apparatus for aqueous workup

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous diethyl ether.

  • Nitrile Addition: Cool the Grignard solution in an ice bath. Add a solution of this compound in anhydrous ether dropwise with stirring.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for 1 hour.

  • Workup: Cool the reaction mixture and hydrolyze the intermediate by pouring it into a mixture of ice and a dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the ether extracts, wash with a 10% sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate. Remove the ether by distillation and purify the resulting 3-pentanone by fractional distillation.

Quantitative Data: Grignard Reaction with Nitriles

NitrileGrignard ReagentProductYield (%)Reference
Aliphatic NitrilesAllylmagnesium bromideβ-Aminoketones59-97[7]
Benzonitrilen-Butylmagnesium bromideButyrophenone-[2]

Note: Yields can be improved by using benzene (B151609) as a co-solvent.[2]

Grignard Reaction Mechanism

This compound This compound Grignard Grignard Reagent (R-MgX) This compound->Grignard Nucleophilic Attack Imine_Salt Intermediate Imine Salt Grignard->Imine_Salt Hydrolysis Acid Hydrolysis (H₃O⁺) Imine_Salt->Hydrolysis Ketone Ketone Hydrolysis->Ketone

Mechanism of the Grignard reaction with this compound.

Cycloaddition Reactions: Synthesis of Heterocycles

This compound can participate in cycloaddition reactions, particularly as a precursor to this compound oxide, a 1,3-dipole. This compound oxide undergoes [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form five-membered heterocyclic rings (isoxazolines and isoxazoles, respectively).[3]

Reaction Scheme (via this compound Oxide):

CH₃CH₂CNO + R-CH=CH-R' → 3-Ethyl-4,5-disubstituted-isoxazoline

Experimental Protocol: 1,3-Dipolar Cycloaddition of this compound Oxide (General)

Objective: To synthesize an isoxazoline (B3343090) derivative from this compound oxide and an alkene.

Materials:

  • Propionaldehyde (B47417) oxime (precursor to this compound oxide)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • An alkene (dipolarophile)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine)

  • Standard glassware for organic synthesis

Procedure:

  • Generation of this compound Oxide: In a flask, dissolve propionaldehyde oxime in an anhydrous solvent. Cool the solution in an ice bath. Add a solution of NCS in the same solvent dropwise. After stirring, add a base such as triethylamine (B128534) to generate the this compound oxide in situ.

  • Cycloaddition: To the solution containing the in situ generated this compound oxide, add the alkene dipolarophile.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data: 1,3-Dipolar Cycloaddition Reactions

DipoleDipolarophileProductYield (%)Reference
Nitrile OxidesAlkenesIsoxazolinesGood[5]
Nitrile OxidesAlkynesIsoxazolesGood[3]
CaryophylleneNitrile Oxide PrecursorsPolycyclic DerivativesGood[8]

[3+2] Cycloaddition Pathway

Propionaldehyde_Oxime Propionaldehyde Oxime Oxidation Oxidation (e.g., NCS) Propionaldehyde_Oxime->Oxidation Elimination Base-induced Elimination (e.g., Et₃N) Oxidation->Elimination Propionitrile_Oxide This compound Oxide (1,3-Dipole) Elimination->Propionitrile_Oxide Cycloaddition [3+2] Cycloaddition Propionitrile_Oxide->Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Cycloaddition Isoxazoline Isoxazoline Cycloaddition->Isoxazoline

Pathway for the [3+2] cycloaddition of this compound oxide.

References

Propionitrile: A Versatile C-3 Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide, is a simple aliphatic nitrile that serves as a highly versatile and economically significant C-3 building block in organic synthesis.[1][2] Its unique reactivity, centered around the cyano group, allows for its transformation into a wide array of valuable functional groups, including primary amines, carboxylic acids, and ketones.[3][4] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key transformations, experimental protocols, and quantitative data for its application in research and pharmaceutical development.[1]

Core Properties and Industrial Production

This compound is a colorless, water-soluble liquid with a boiling point of 97 °C.[2][3] Industrially, it is primarily produced through the hydrogenation of acrylonitrile (B1666552), a readily available commodity chemical.[2][5] It also arises as a byproduct in the electrodimerization of acrylonitrile to adiponitrile.[2][3] These efficient production routes make this compound a cost-effective starting material for introducing a three-carbon chain into a molecular framework.

Key Synthetic Transformations

The synthetic power of this compound stems from the diverse reactions of its nitrile functional group. It can act as both an electrophile at the cyano carbon and a nucleophile at the α-carbon upon deprotonation.

Synthesis of Primary Amines via Reduction

The reduction of the nitrile group is a fundamental transformation that yields primary amines, which are crucial components of many pharmaceuticals and agrochemicals.[6][7] This reaction effectively converts this compound into n-propylamine, extending a carbon chain and introducing a key nitrogen-containing functional group.

Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) for laboratory-scale synthesis and catalytic hydrogenation (e.g., using Raney Nickel, Cobalt, or Rhodium catalysts) for industrial applications.[6][7] The choice of catalyst can influence selectivity, with Raney Nickel being frequently used to achieve high yields of the primary amine.[7]

G This compound This compound (CH₃CH₂CN) Propylamine n-Propylamine (CH₃CH₂CH₂NH₂) This compound->Propylamine Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) ReducingAgent->Propylamine

Caption: Workflow for the reduction of this compound to n-propylamine.

Synthesis of Carboxylic Acids via Hydrolysis

Hydrolysis of the nitrile group provides a direct route to carboxylic acids.[8][9] this compound can be converted to propionic acid under either acidic or basic conditions, typically by heating under reflux with an aqueous solution of a strong acid (like HCl) or a base (like NaOH).[10]

This transformation is particularly useful in multi-step syntheses where a nitrile is introduced via nucleophilic substitution of an alkyl halide, thereby adding a carbon atom to the chain before its conversion to a carboxylic acid.[11][12]

G cluster_acid Acidic Conditions cluster_base Basic Conditions Propionitrile_A This compound H3O H₃O⁺, Heat Propionitrile_A->H3O PropionicAcid Propionic Acid H3O->PropionicAcid Propionitrile_B This compound Step1 1. NaOH, Heat Propionitrile_B->Step1 Propionate Propionate Salt Step1->Propionate Step2 2. H₃O⁺ PropionicAcid_B Propionic Acid Step2->PropionicAcid_B Propionate->Step2

Caption: Pathways for the hydrolysis of this compound to propionic acid.

Synthesis of Ketones via Grignard and Organolithium Reagents

This compound serves as an excellent precursor for the synthesis of ketones.[13] The reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield the final ketone product.[14] This method allows for the formation of a new carbon-carbon bond and the direct installation of a carbonyl group.

G This compound This compound (CH₃CH₂CN) Grignard 1. Grignard Reagent (R-MgX) or Organolithium (R-Li) This compound->Grignard Imine Imine Intermediate Grignard->Imine Workup 2. Aqueous Workup (H₃O⁺) Ketone Ketone (R-CO-CH₂CH₃) Workup->Ketone Imine->Workup

Caption: General workflow for the synthesis of ketones from this compound.

This compound in Heterocyclic Synthesis

The reactivity of this compound and its derivatives makes it a valuable component in the construction of heterocyclic rings, which are common scaffolds in modern drug molecules.[1][15] The nitrile group can participate in cyclization reactions, acting as an electrophile or being transformed into other reactive functionalities like amidines. For instance, zinc(II) species have been shown to promote the nucleophilic addition of amines to this compound to form amidines, which are precursors to various nitrogen-containing heterocycles.[16]

The Houben-Hoesch Reaction

This compound is a key reactant in the Houben-Hoesch reaction, a classic method for synthesizing aryl ketones.[3] In this reaction, this compound reacts with an electron-rich aromatic compound (like a phenol (B47542) or aniline) in the presence of a Lewis acid (e.g., ZnCl₂) and HCl to form a ketimine intermediate, which is subsequently hydrolyzed to the corresponding propiophenone (B1677668) derivative. This reaction has been applied in the synthesis of the drug flopropione.[2]

Quantitative Data Summary

The efficiency of transformations involving this compound is highly dependent on the specific reaction conditions and catalysts employed. The following tables summarize representative quantitative data for key synthetic routes.

Table 1: Synthesis of this compound

Starting Material Catalyst Temp (°C) Pressure (MPa) Conversion (%) Selectivity (%) Reference

| Acrylonitrile | 5.7% Ni, 1.4% Cu, 1.4% Zn | 150 | 0.5 | 96 | 94.9 |[5] |

Table 2: Hydrogenation of this compound to n-Propylamine

Catalyst Phase Temp (°C) Key Observation Reference
Raney Nickel Liquid High Frequently used for high selectivity to primary amines. [7]

| LnCu₂ (Ln=La, Ce) | Gas | 250 | High selectivity towards the primary amine (n-propylamine). |[7] |

Detailed Experimental Protocols

The following sections provide generalized, detailed methodologies for the key transformations discussed. Researchers should adapt these protocols to their specific substrates and laboratory conditions.

Protocol 1: Reduction of this compound to n-Propylamine with LiAlH₄

Objective: To synthesize n-propylamine from this compound using lithium aluminum hydride.

Methodology:

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.0-1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with reaction progress monitored by TLC or GC.

  • Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield n-propylamine. Further purification can be achieved by distillation.[6][17]

Protocol 2: Acid-Catalyzed Hydrolysis of this compound to Propionic Acid

Objective: To synthesize propionic acid from this compound via acid-catalyzed hydrolysis.

Methodology:

  • This compound (1.0 eq) is mixed with an excess of dilute aqueous hydrochloric acid (e.g., 6 M HCl) in a round-bottom flask.

  • The mixture is heated under reflux for several hours. The progress of the hydrolysis is monitored until the disappearance of the starting material.

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford propionic acid. The crude product can be purified by distillation if necessary.[10]

Protocol 3: Synthesis of a Ketone via Grignard Reaction with this compound

Objective: To synthesize a ketone by reacting this compound with a Grignard reagent.

Methodology:

  • To a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) in anhydrous diethyl ether or THF, a solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1-3 hours until the starting nitrile is consumed (monitored by TLC or GC).

  • The reaction is then carefully poured into a beaker containing ice and an excess of aqueous acid (e.g., 3 M HCl) to hydrolyze the intermediate imine.

  • The mixture is stirred vigorously for 30-60 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • After filtration and solvent removal by rotary evaporation, the crude ketone is obtained and can be purified by column chromatography or distillation.[13][14]

Conclusion

This compound stands out as a fundamental and versatile C-3 synthon in organic chemistry. Its ability to be efficiently converted into amines, carboxylic acids, and ketones makes it an invaluable tool for constructing more complex molecular architectures. The straightforward and often high-yielding transformations, coupled with its economic production, ensure that this compound will continue to be a staple building block in both academic research and the industrial synthesis of pharmaceuticals and fine chemicals.[1][3]

References

Methodological & Application

Propionitrile: A Versatile Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide, is a colorless liquid with a faint ethereal odor. It has emerged as a valuable polar aprotic solvent in a variety of organic reactions, offering a unique combination of physical and chemical properties. Its utility is particularly noted in pharmaceutical and fine chemical synthesis, where solvent choice is critical for reaction efficiency, product purity, and process safety. This document provides detailed application notes on the use of this compound as a solvent, alongside specific (adapted) experimental protocols for key organic transformations.

Physicochemical Properties

This compound shares some characteristics with its lower homolog, acetonitrile (B52724), but its slightly higher boiling point and different miscibility profile can offer advantages in certain applications. A summary of its key properties is provided below.[1][2][3][4]

PropertyValue
Molecular Formula C₃H₅N[3]
Molecular Weight 55.08 g/mol [1]
Boiling Point 97 °C[1][2]
Melting Point -92 °C[2][3]
Density 0.782 g/cm³ at 20 °C[3]
Solubility in Water 11.9 g/100 g at 40 °C[1]
Dielectric Constant 27.2 at 20 °C
Dipole Moment 3.5 D
Flash Point 6 °C[1]
Autoignition Temperature 515 °C

Application Notes

Advantages of this compound as a Solvent

This compound's distinct properties make it an attractive solvent for a range of organic reactions:

  • Polarity and Solubilizing Power: As a polar aprotic solvent, this compound effectively dissolves a wide array of organic and inorganic compounds, including many starting materials, reagents, and catalysts used in modern organic synthesis.[3][5] Its polarity is comparable to isopropanol.[6]

  • Higher Boiling Point: With a boiling point of 97 °C, this compound allows for reactions to be conducted at higher temperatures than with acetonitrile (boiling point 82 °C), which can lead to increased reaction rates and improved yields, particularly for sluggish transformations.[7]

  • Miscibility Profile: this compound is miscible with water and many common organic solvents such as alcohols, ethers, and ketones.[3] Unlike acetonitrile, it is also miscible with hexane (B92381) in all proportions, offering flexibility in reaction setup and work-up procedures.[6]

  • Role in Catalysis: The nitrile functionality can coordinate with transition metal catalysts, potentially influencing their reactivity and selectivity in cross-coupling and other catalytic reactions.

  • Pharmaceutical Synthesis: this compound is valued in the pharmaceutical industry as both a solvent and a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).[5] It is used in the production of various drug classes, including antibiotics and cardiovascular medications.[5]

Comparison with Acetonitrile

While acetonitrile is a more commonly used solvent, this compound presents a viable alternative with specific advantages:

FeatureThis compoundAcetonitrile
Boiling Point 97 °C82 °C
Miscibility with Hexane MiscibleImmiscible
Polarity SimilarSimilar
Cost Generally higherGenerally lower

The higher boiling point of this compound can be particularly beneficial for reactions requiring elevated temperatures to overcome activation barriers. Its miscibility with nonpolar solvents like hexane can simplify product extraction and purification steps.

Experimental Protocols

The following protocols are adapted from established procedures for key organic reactions. While the original literature may specify other solvents, the properties of this compound make it a suitable and potentially advantageous alternative. Researchers should perform initial small-scale trials to optimize reaction conditions when substituting any solvent.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.

Reaction Scheme: Ar-X + R-B(OR')₂ --(Pd catalyst, Base)--> Ar-R

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • This compound (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add this compound via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Yield: 85-95% (yields are dependent on the specific substrates and optimized conditions).

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ B Add this compound A->B Inert Atmosphere C Heat to 80-90 °C B->C D Monitor by TLC/GC-MS C->D E Cool & Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H I Final Product H->I Pure Product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of C-C bonds between sp² and sp-hybridized carbons.[8]

Reaction Scheme: Ar-X + R-C≡CH --(Pd/Cu catalyst, Base)--> Ar-C≡C-R

Materials:

  • Aryl iodide (e.g., iodobenzene) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • This compound (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide and terminal alkyne in this compound.

  • Add the PdCl₂(PPh₃)₂, CuI, and triethylamine.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C if necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Expected Yield: 80-95%.

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aryl Iodide & Alkyne in this compound B Add Pd/Cu Catalysts & Triethylamine A->B Inert Atmosphere C Stir at RT or 40-50 °C B->C D Monitor by TLC C->D E Dilute with Ether & Filter D->E Reaction Complete F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I Pure Product

Sonogashira Coupling Workflow
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.

Reaction Scheme: Ar-X + R₂NH --(Pd catalyst, Base)--> Ar-NR₂

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)

  • Amine (e.g., morpholine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • This compound (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl bromide and the amine.

  • Add this compound via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Expected Yield: 80-98%.

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd₂(dba)₃, XPhos, NaOtBu, Aryl Bromide, Amine B Add this compound A->B Inert Atmosphere C Heat to 100 °C B->C D Monitor by GC-MS C->D E Cool & Dilute with Ethyl Acetate D->E Reaction Complete F Filter through Silica E->F G Concentrate F->G H Column Chromatography G->H I Final Product H->I Pure Product

Buchwald-Hartwig Amination Workflow

Safety and Handling

This compound is a flammable liquid and is toxic by inhalation, ingestion, and skin absorption.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Upon heating to decomposition, it may produce toxic fumes of hydrogen cyanide and nitrogen oxides. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

References

Propionitrile: A Versatile Solvent for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PN-KS-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionitrile (B127096) (CH₃CH₂CN), a colorless, polar aprotic solvent, offers a unique combination of properties that make it an excellent medium for studying a wide range of chemical reaction kinetics.[1][2] Its moderate dielectric constant, wide liquid range, and ability to dissolve a variety of organic and inorganic compounds allow for the investigation of reaction mechanisms and the determination of kinetic parameters under controlled conditions. This application note provides a comprehensive overview of the use of this compound as a solvent for kinetic studies, including its physicochemical properties, advantages, and detailed protocols for experimental setup and data analysis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for designing and interpreting kinetic experiments. This compound's properties make it a suitable alternative to other polar aprotic solvents like acetonitrile, particularly when a higher boiling point is desired.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₃H₅N[1][3]
Molecular Weight 55.09 g/mol [1][3]
Appearance Colorless liquid[1][4]
Odor Faintly sweet, ether-like[3][4]
Density 0.7820 g/cm³[3]
Melting Point -92.0 °C[1][3]
Boiling Point 97.2 °C[1][3]
Solubility in Water Miscible[3]
Dielectric Constant 27.2 (at 20 °C)
Dipole Moment 3.5 D
Viscosity 0.41 cP (at 20 °C)

Advantages of this compound for Kinetic Studies

The selection of a solvent can significantly influence reaction rates and mechanisms. This compound presents several advantages for kinetic studies:

  • Polar Aprotic Nature : As a polar aprotic solvent, this compound can dissolve a wide range of polar and nonpolar reactants without participating in hydrogen bonding, which can simplify reaction mechanisms and kinetic analysis.[3][5]

  • Wide Liquid Range : With a boiling point of 97.2 °C and a melting point of -92.0 °C, this compound allows for kinetic studies to be conducted over a broad temperature range, facilitating the determination of activation parameters.[1][3]

  • Chemical Inertness : this compound is relatively inert under many reaction conditions, minimizing solvent-related side reactions that could complicate kinetic analysis.

  • Good Solvating Power : Its ability to dissolve various organic compounds and resins makes it a versatile choice for a multitude of reaction types.[6]

  • Alternative to Acetonitrile : It serves as an excellent alternative to acetonitrile, especially when a higher reaction temperature is required to achieve a reasonable reaction rate.[2]

Experimental Protocols for Kinetic Studies in this compound

The following sections provide generalized protocols for conducting kinetic studies in this compound. These should be adapted based on the specific reaction being investigated.

General Experimental Workflow

A typical workflow for a kinetic study involves several key steps, from preparation to data analysis.

G General Workflow for Kinetic Studies prep Reactant and Solvent Preparation setup Reaction Setup and Temperature Control prep->setup init Reaction Initiation setup->init monitor Reaction Monitoring (e.g., Spectroscopy) init->monitor data Data Acquisition monitor->data analysis Kinetic Analysis data->analysis results Determination of Rate Law, Rate Constant, and Activation Parameters analysis->results

Caption: General workflow for conducting kinetic studies.

Materials and Reagents
  • This compound (High Purity, ≥99%) : The purity of the solvent is critical to avoid interference from impurities.

  • Reactants : Of appropriate purity for the specific reaction.

  • Internal Standard (if required for analysis) : A non-reactive compound to aid in quantitative analysis.

  • Inert Gas (e.g., Nitrogen or Argon) : For reactions sensitive to air or moisture.

Protocol 1: General Procedure for a Kinetic Run
  • Solvent and Reactant Preparation :

    • Ensure this compound is of high purity and dry, if necessary, using appropriate drying agents.

    • Prepare stock solutions of the reactants in this compound to the desired concentrations.

  • Reaction Setup :

    • Assemble a reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a thermometer, and a condenser (if refluxing).

    • For air- or moisture-sensitive reactions, the setup should be flame-dried and maintained under an inert atmosphere.

    • Place the reaction vessel in a constant temperature bath (e.g., an oil bath or a cryostat) to maintain a stable reaction temperature.

  • Reaction Initiation :

    • Add the solution of one reactant to the reaction vessel and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding the second reactant (and catalyst, if any). Start a timer immediately upon addition.

  • Monitoring the Reaction :

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquot immediately if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, NMR, GC, or HPLC) to determine the concentration of a reactant or product.

Analytical Methods for Reaction Monitoring

The choice of analytical method is crucial for obtaining accurate kinetic data.

  • UV-Visible Spectroscopy : Suitable for reactions where a reactant or product has a distinct UV-Vis absorption band. The change in absorbance over time can be directly related to the change in concentration via the Beer-Lambert law.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful technique for monitoring reactions in situ. The disappearance of reactant signals or the appearance of product signals can be integrated and plotted against time.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques are used to separate and quantify the components of the reaction mixture at different time points.

Data Presentation and Analysis

The primary goal of a kinetic study is to determine the rate law, rate constant, and activation parameters of a reaction.

Determining the Rate Law and Rate Constant

The rate law for a reaction of the form A + B → Products is given by:

Rate = k[A]ⁿ[B]ᵐ

where k is the rate constant, and n and m are the orders of the reaction with respect to reactants A and B. These are determined experimentally by systematically varying the initial concentrations of the reactants and measuring the initial reaction rates.

Table 2: Example Data for Determining Reaction Order

Experiment[A]₀ (M)[B]₀ (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

From this data, one can deduce the order of the reaction with respect to each reactant and calculate the rate constant, k.

Determining Activation Parameters

By conducting the kinetic experiments at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined using the Arrhenius equation:

k = A * exp(-Ea / RT)

A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R and an intercept of ln(A).

Signaling Pathways and Logical Relationships

The relationship between experimental parameters and the desired kinetic information can be visualized as a logical flow.

G Logical Flow for Kinetic Parameter Determination conc_data Concentration vs. Time Data rate_law Rate Law (Orders of Reaction) conc_data->rate_law temp_data Rate Constant vs. Temperature Data act_params Activation Parameters (Ea, A) temp_data->act_params rate_const Rate Constant (k) rate_law->rate_const rate_const->temp_data

Caption: Logical flow from experimental data to kinetic parameters.

Safety Precautions

This compound is a flammable and toxic liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8][9]

  • Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling : Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Storage : Store in a cool, dry, well-ventilated area away from heat and ignition sources.[7][9]

  • Disposal : Dispose of waste this compound and its solutions according to local regulations.

Conclusion

This compound is a valuable solvent for conducting a wide array of kinetic studies in organic and inorganic chemistry. Its favorable physicochemical properties, including its polar aprotic nature and wide liquid range, provide a stable and controlled environment for elucidating reaction mechanisms and quantifying reaction rates. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can effectively utilize this compound to gain deeper insights into the kinetics of chemical transformations.

References

Propionitrile: A Versatile Building Block in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propionitrile (B127096) (CH₃CH₂CN), also known as ethyl cyanide, is a versatile and valuable chemical intermediate in the pharmaceutical industry.[1] Its unique chemical properties, particularly the reactivity of the nitrile group, make it a crucial C3 building block for the synthesis of a wide range of active pharmaceutical ingredients (APIs). This compound serves as a precursor in the production of various classes of drugs, including cardiovascular agents, central nervous system modulators, and non-steroidal anti-inflammatory drugs (NSAIDs).

This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical syntheses, focusing on the Houben-Hoesch reaction, cyanoethylation, the synthesis of Fenoprofen, and the catalytic hydrogenation to primary amines.

Key Applications of this compound in Pharmaceutical Synthesis

This compound's utility in pharmaceutical manufacturing stems from its ability to be transformed into various functional groups, including amines, ketones, and carboxylic acids. This versatility allows for its incorporation into complex molecular architectures.

1. Houben-Hoesch Reaction: Synthesis of Aryl Ketones

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones, which are important intermediates in the production of various pharmaceuticals.[2] This reaction involves the condensation of a nitrile, such as this compound, with an electron-rich aromatic compound in the presence of a Lewis acid catalyst and hydrogen chloride.[2]

A notable application of this reaction is in the synthesis of Flopropione , a drug used for its antispasmodic properties. The synthesis involves the reaction of phloroglucinol (B13840) with this compound to form 2,4,6-trihydroxypropiophenone, a key precursor to Flopropione.[1]

Logical Workflow for Flopropione Synthesis via Houben-Hoesch Reaction:

G This compound This compound intermediate Ketimine Intermediate This compound->intermediate phloroglucinol Phloroglucinol phloroglucinol->intermediate reagents HCl, ZnCl₂ (Lewis Acid) reagents->intermediate Houben-Hoesch Reaction product 2,4,6-Trihydroxypropiophenone (Flopropione Precursor) intermediate->product Workup hydrolysis Hydrolysis flopropione Flopropione product->flopropione Further Synthetic Steps

Caption: Workflow for the synthesis of a Flopropione precursor.

2. Cyanoethylation: Formation of Carbon-Carbon and Carbon-Nitrogen Bonds

Cyanoethylation is a vital reaction in organic synthesis that involves the addition of a compound with an active hydrogen atom to acrylonitrile (B1666552). This compound itself is not the cyanoethylating agent, but its derivatives are key in this type of reaction. For instance, 3-chlorothis compound (B165592) can be used as an alternative to acrylonitrile for cyanoethylation. More importantly, the cyanoethyl group is a common motif in pharmaceuticals, and understanding its introduction is crucial.

A representative example of cyanoethylation in the synthesis of a pharmaceutical intermediate is the preparation of 3-(o-chloroanilino)this compound.

3. Synthesis of Fenoprofen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Fenoprofen is an NSAID of the propionic acid class.[3] Its synthesis involves the formation of a key intermediate, 2-(3-phenoxyphenyl)this compound. This intermediate is then hydrolyzed to yield the final active pharmaceutical ingredient.

4. Catalytic Hydrogenation: Synthesis of Primary Amines

The reduction of the nitrile group in this compound or its derivatives to a primary amine is a fundamental transformation in pharmaceutical synthesis. Propylamine, obtained from the hydrogenation of this compound, is a valuable building block for various APIs. The selective hydrogenation of nitriles to primary amines can be challenging, as side reactions can lead to the formation of secondary and tertiary amines. However, optimized catalytic systems can achieve high selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trihydroxypropiophenone (Flopropione Precursor) via Houben-Hoesch Reaction

This protocol is a representative procedure for the Houben-Hoesch reaction using this compound.

Materials:

  • Phloroglucinol

  • This compound

  • Anhydrous ether

  • Zinc chloride (fused)

  • Dry hydrogen chloride gas

  • Ice-salt bath

  • Water

  • Hydrochloric acid

Procedure:

  • A solution of 25 g of anhydrous phloroglucinol and 15 g of this compound in 150 mL of anhydrous ether is placed in a reaction flask.

  • 10 g of powdered fused zinc chloride is added to the solution.

  • The flask is cooled in an ice-salt bath, and a rapid stream of dry hydrogen chloride gas is passed through the mixture with stirring for 2-3 hours, until saturation.

  • The reaction mixture is allowed to stand in the ice bath for 24 hours.

  • The ether is decanted, and the resulting ketimine hydrochloride precipitate is washed with anhydrous ether.

  • The ketimine hydrochloride is hydrolyzed by heating with 200 mL of water on a steam bath for 1 hour.

  • The solution is cooled, and the crude 2,4,6-trihydroxypropiophenone is filtered, washed with cold water, and dried.

  • Recrystallization from hot water yields the purified product.

Reactant/ProductMolecular Weight ( g/mol )Moles (approx.)Yield (%)
Phloroglucinol126.110.198-
This compound55.080.272-
2,4,6-Trihydroxypropiophenone182.17-~70-80

Protocol 2: Synthesis of 3-(o-Chloroanilino)this compound via Cyanoethylation

This protocol details the synthesis of a pharmaceutical intermediate using a cyanoethylation reaction.

Materials:

  • o-Chloroaniline

  • Acrylonitrile

  • Cupric acetate (B1210297) monohydrate

  • Stirrer, reflux condenser, thermometer

  • Distillation apparatus

Procedure:

  • In a 500-mL three-necked flask equipped with a stirrer, reflux condenser, and thermometer, charge 255 g (2.0 moles) of o-chloroaniline, 106 g (2.0 moles) of acrylonitrile, and 10.2 g of cupric acetate monohydrate.

  • Stir the mixture and heat to reflux (approximately 95°C).

  • Continue refluxing for 3 hours, during which the temperature will rise to about 130°C.

  • After cooling, transfer the dark mixture to a distillation flask and distill off the unreacted acrylonitrile under reduced pressure.

  • Continue the vacuum distillation to recover unreacted o-chloroaniline.

  • The product, 3-(o-chloroanilino)this compound, is then distilled as a colorless, viscous liquid.

Reactant/ProductAmount (moles)Boiling Point (°C/mm Hg)Yield (%)
o-Chloroaniline2.057-60/0.5 (recovered)-
Acrylonitrile2.0- (recovered)-
3-(o-Chloroanilino)this compound-139-141/0.390-95 (based on reacted amine)

Protocol 3: Synthesis of 2-(3-Phenoxyphenyl)this compound (Fenoprofen Intermediate)

This protocol outlines the synthesis of the key nitrile intermediate for Fenoprofen.

Materials:

  • 3-Phenoxybenzyl alcohol

  • Thionyl chloride

  • Sodium cyanide

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Solvent (e.g., toluene)

Procedure:

  • Convert 3-phenoxybenzyl alcohol to 3-phenoxybenzyl chloride by reacting with thionyl chloride.

  • In a reaction vessel, dissolve 3-phenoxybenzyl chloride in toluene.

  • Add an aqueous solution of sodium cyanide and a catalytic amount of a phase transfer catalyst.

  • Stir the two-phase mixture vigorously at a controlled temperature until the reaction is complete (monitored by TLC or GC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain crude 2-(3-phenoxyphenyl)this compound.

  • The crude product can be purified by vacuum distillation or chromatography.

Reactant/ProductRoleKey Transformation
3-Phenoxybenzyl alcoholStarting MaterialConversion to alkyl halide
Thionyl chlorideReagentChlorination
Sodium cyanideReagentNucleophilic substitution (Nitrile formation)
Phase transfer catalystCatalystFacilitates reaction between aqueous and organic phases
2-(3-Phenoxyphenyl)this compoundIntermediatePrecursor to Fenoprofen

Protocol 4: Catalytic Hydrogenation of a Nitrile to a Primary Amine

This protocol provides a general procedure for the selective hydrogenation of a nitrile to a primary amine, a common transformation in pharmaceutical synthesis.

Materials:

  • Nitrile substrate (e.g., this compound or a derivative)

  • Solvent (e.g., methanol, ethanol, or a mixture with water)

  • Catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on alumina)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the autoclave with the nitrile substrate, solvent, and the catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-150°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analyzing samples (GC or HPLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting primary amine can be purified by distillation or crystallization.

General Workflow for Catalytic Hydrogenation of Nitriles:

G nitrile Nitrile Substrate (e.g., this compound) imine Imintermediate nitrile->imine reagents H₂, Catalyst (e.g., Raney Ni, Pd/C) reagents->imine Hydrogenation conditions Solvent, Pressure, Temperature conditions->imine primary_amine Primary Amine imine->primary_amine Hydrogenation secondary_amine Secondary Amine (Side Product) imine->secondary_amine Condensation with Primary Amine primary_amine->secondary_amine Reaction with Imine

Caption: Reaction pathways in the catalytic hydrogenation of nitriles.

Conclusion

This compound is an indispensable C3 building block in the synthesis of a diverse array of pharmaceutical compounds. Its utility in fundamental organic reactions such as the Houben-Hoesch reaction and as a precursor for key functional groups like primary amines underscores its importance in drug discovery and development. The protocols provided herein offer a practical guide for researchers and scientists to leverage the synthetic potential of this compound in the creation of novel and existing pharmaceutical agents. Proper handling and optimization of reaction conditions are paramount to achieving high yields and purity in these synthetic transformations.

References

Application of Propionitrile in the Synthesis of Flopropione: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flopropione (B290), chemically known as 1-(2,4,6-trihydroxyphenyl)propan-1-one, is a pharmaceutical agent recognized for its spasmolytic and anti-inflammatory properties. A key synthetic route to this acylphloroglucinol derivative is the Houben-Hoesch reaction, a classic method for the C-acylation of electron-rich aromatic compounds. This application note provides a detailed protocol for the synthesis of flopropione from phloroglucinol (B13840) and propionitrile (B127096) via the Houben-Hoesch reaction. It includes a comprehensive reaction scheme, a step-by-step experimental procedure, and expected characterization data. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

Flopropione is a synthetic derivative of phloroglucinol, a naturally occurring compound with a wide range of biological activities.[1] The therapeutic potential of flopropione has driven the need for efficient and reliable synthetic methods. The Houben-Hoesch reaction is a well-established method for the synthesis of aryl ketones from phenols or phenolic ethers and organic nitriles.[2][3] This reaction typically employs a Lewis acid catalyst, such as zinc chloride or aluminum chloride, in the presence of hydrogen chloride.[3]

In the synthesis of flopropione, the highly activated phloroglucinol ring undergoes electrophilic acylation by an electrophilic species generated from this compound and the acid catalyst. The reaction proceeds through a ketimine intermediate, which is subsequently hydrolyzed to yield the final product, flopropione.[2] This document outlines a detailed experimental protocol adapted from a reliable procedure for a similar transformation, providing a practical guide for the laboratory-scale synthesis of flopropione.

Reaction and Mechanism

The synthesis of flopropione from phloroglucinol and this compound is a classic example of the Houben-Hoesch reaction. The overall reaction is as follows:

Reaction Scheme:

Flopropione_Synthesis Phloroglucinol Phloroglucinol Flopropione Flopropione Phloroglucinol->Flopropione This compound This compound This compound->Flopropione Catalyst ZnCl2, HCl Catalyst->Flopropione

Caption: Overall reaction for the synthesis of Flopropione.

The mechanism of the Houben-Hoesch reaction involves two main stages:

  • Formation of the Electrophile and Acylation: this compound reacts with hydrogen chloride and the Lewis acid catalyst (zinc chloride) to form a reactive electrophilic species, likely a nitrilium ion complex. The electron-rich phloroglucinol then attacks this electrophile, leading to the formation of a ketimine intermediate.

  • Hydrolysis: The ketimine intermediate is subsequently hydrolyzed during the aqueous workup to yield the final product, flopropione.

A simplified representation of the reaction pathway is illustrated below:

Houben_Hoesch_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product Phloroglucinol Phloroglucinol Ketimine Ketimine Intermediate Phloroglucinol->Ketimine This compound This compound This compound->Ketimine Acylation Catalyst ZnCl2 / HCl Catalyst->Ketimine Flopropione Flopropione Ketimine->Flopropione Hydrolysis

Caption: Simplified workflow of the Houben-Hoesch reaction for Flopropione synthesis.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of phloroacetophenone, a closely related analog, via the Houben-Hoesch reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)
Phloroglucinol (anhydrous)C₆H₆O₃126.1112.6 g0.10
This compoundC₃H₅N55.088.3 g (11.0 mL)0.15
Zinc Chloride (fused)ZnCl₂136.302.7 g0.02
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-
Hydrogen Chloride GasHCl36.46--
Deionized WaterH₂O18.02As needed-
Activated CarbonC12.01~2 g-
Equipment
  • 500 mL two-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure

Part 1: Formation of the Ketimine Hydrochloride

  • To a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser, add anhydrous phloroglucinol (12.6 g, 0.10 mol), anhydrous diethyl ether (150 mL), and freshly fused, powdered zinc chloride (2.7 g, 0.02 mol).

  • Cool the flask in an ice-water bath and begin stirring the suspension.

  • Bubble a steady stream of dry hydrogen chloride gas through the stirred suspension for 2-3 hours. The solution will gradually turn yellow-orange and a precipitate will begin to form.

  • After the introduction of HCl, seal the flask and continue stirring in the ice bath for 24 hours. A voluminous orange-yellow precipitate of the ketimine hydrochloride should form.

Part 2: Hydrolysis to Flopropione

  • Decant the ether from the precipitate. Wash the precipitate with two 50 mL portions of anhydrous diethyl ether, decanting the ether each time.

  • Transfer the solid ketimine hydrochloride to a 1 L beaker and add 500 mL of deionized water.

  • Heat the mixture to boiling with stirring for 1-2 hours to effect hydrolysis. The solid should dissolve to give a clear, yellow solution.

  • Add activated carbon (~2 g) to the hot solution and continue to boil for 10 minutes.

  • Filter the hot solution by gravity or suction filtration to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystalline product by suction filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60-70 °C.

Characterization of Flopropione

The identity and purity of the synthesized flopropione can be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
AppearanceLight brown solid[4]
Melting Point219 °C[5]
Molecular FormulaC₉H₁₀O₄[6]
Molar Mass182.17 g/mol [6]
Spectroscopic Data

¹H-NMR (500 MHz, Methanol-d₄) δ (ppm): 5.80 (s, 2H), 3.04–3.07 (m, 2H), 1.12 (dt, J = 1.47, 7.21 Hz, 3H).[4]

¹³C-NMR (126 MHz, Methanol-d₄) δ (ppm): 206.5, 164.5, 164.3, 103.8, 94.4, 36.5, 7.8.[4]

Expected Yield

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Hydrogen chloride gas is corrosive and toxic; handle with appropriate safety measures.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Houben-Hoesch reaction provides a direct and effective method for the synthesis of flopropione from readily available starting materials. The use of this compound as the acylating agent allows for the introduction of the propionyl group onto the phloroglucinol core in a single step. The detailed protocol and characterization data provided in this application note will be a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Visualization of the Experimental Workflow

Flopropione_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification Reactants 1. Mix Phloroglucinol, ZnCl2, and Diethyl Ether Cooling 2. Cool to 0°C Reactants->Cooling HCl_Addition 3. Bubble HCl Gas (2-3h) Cooling->HCl_Addition Stirring 4. Stir at 0°C (24h) HCl_Addition->Stirring Decant 5. Decant Ether and Wash Precipitate Stirring->Decant Hydrolysis 6. Hydrolyze with Hot Water (1-2h) Decant->Hydrolysis Decolorize 7. Decolorize with Activated Carbon Hydrolysis->Decolorize Filter_Hot 8. Hot Filtration Decolorize->Filter_Hot Crystallize 9. Crystallize and Isolate Product Filter_Hot->Crystallize Dry 10. Dry the Product Crystallize->Dry Product Flopropione Dry->Product

Caption: Step-by-step experimental workflow for the synthesis of Flopropione.

References

Application Notes and Protocols for the Synthesis of Propylamines from Propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionitrile (B127096) (CH₃CH₂CN) is a versatile C3 building block and a key precursor for the synthesis of n-propylamine, dipropylamine (B117675), and tripropylamine (B89841). These propylamines are crucial intermediates in the production of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The primary industrial route to these amines is the catalytic hydrogenation of this compound.[1] The selectivity of this reaction towards the primary, secondary, or tertiary amine is highly dependent on the choice of catalyst, solvent, temperature, pressure, and the presence of additives. This document provides detailed application notes and experimental protocols for the selective synthesis of each propylamine (B44156) derivative from this compound.

Reaction Pathways

The catalytic hydrogenation of this compound proceeds through a series of intermediates. The initial reduction of the nitrile group forms a highly reactive primary imine. This imine can then be further hydrogenated to the primary amine (n-propylamine). However, the primary amine can also react with the imine intermediate to form a secondary amine (dipropylamine) after elimination of ammonia (B1221849). Subsequently, the secondary amine can react with another imine molecule to yield the tertiary amine (tripropylamine).[2] The selectivity of the reaction is therefore a critical aspect to control.

Reaction_Pathway This compound This compound Imine Primary Imine (Propan-1-imine) This compound->Imine + H₂ nPropylamine n-Propylamine (Primary Amine) Imine->nPropylamine + H₂ Dipropylamine Dipropylamine (Secondary Amine) Imine->Dipropylamine + n-Propylamine - NH₃ Tripropylamine Tripropylamine (Tertiary Amine) Dipropylamine->Tripropylamine + Imine - NH₃

Caption: General reaction pathway for the hydrogenation of this compound to primary, secondary, and tertiary propylamines.

Experimental Workflow

The general workflow for the synthesis of propylamines from this compound via catalytic hydrogenation involves several key steps, from reactor setup to product purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactor_Setup Reactor Setup (Autoclave) Catalyst_Prep Catalyst Preparation and Loading Reactor_Setup->Catalyst_Prep Reagent_Addition Addition of this compound, Solvent, and Additives Catalyst_Prep->Reagent_Addition Pressurization Pressurization with Hydrogen Reagent_Addition->Pressurization Heating Heating to Reaction Temperature Pressurization->Heating Reaction_Monitoring Reaction Monitoring (H₂ uptake, GC analysis) Heating->Reaction_Monitoring Cooling_Depressurization Cooling and Depressurization Reaction_Monitoring->Cooling_Depressurization Catalyst_Filtration Catalyst Filtration Cooling_Depressurization->Catalyst_Filtration Solvent_Removal Solvent Removal Catalyst_Filtration->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Product_Characterization Product Characterization (GC, NMR, etc.) Distillation->Product_Characterization

Caption: A typical experimental workflow for the synthesis of propylamines via catalytic hydrogenation of this compound.

Data Presentation: Synthesis of Propylamines from this compound

The following tables summarize quantitative data for the synthesis of n-propylamine, dipropylamine, and tripropylamine from this compound under various catalytic systems.

Table 1: Synthesis of n-Propylamine (Primary Amine)

CatalystSolventTemperature (°C)Pressure (bar)AdditiveThis compound Conversion (%)n-Propylamine Selectivity (%)Reference
Raney Nickel2-Propanol328-358 K (55-85 °C)500-2000 kPa (5-20 bar)AmmoniaHigh>90% (with ammonia)[3]
Cobalt/SiO₂Ethanol (B145695)7025NoneHigh97% (for Butyronitrile)[2]
N-doped Co/CIsopropyl alcohol80N₂ atmosphereNone>99%>90%[2]

Table 2: Synthesis of Dipropylamine (Secondary Amine)

CatalystSolventTemperature (°C)Pressure ( kg/cm ²)AdditiveDipropylamine Yield (%)Reference
Ni-Cu-B on Attapulgite (B1143926)Gas Phase140-200Normal to 6n-Propylamine, Tripropylamine (recycled)94-100[4]
Rhodium on CarbonAcetic Acid231 atm H₂NoneHigh selectivity for secondary amines from various nitriles[5]
Rhodium on AluminaAcetic Acid231 atm H₂NoneGood yields of secondary amines[6]

Table 3: Synthesis of Tripropylamine (Tertiary Amine)

CatalystSolventTemperature (°C)PressureAdditiveTripropylamine Selectivity (%)Reference
Palladium on CarbonCyclohexane (B81311)25-601 atm H₂NoneHigh for aliphatic nitriles[5][7]
Platinum NanowiresWater/1,4-DioxaneAmbient1 atm H₂NoneUp to 99% yield of tertiary amines from various nitriles[8]

Experimental Protocols

Protocol 1: Selective Synthesis of n-Propylamine

This protocol is designed for the selective synthesis of the primary amine, n-propylamine, using a Raney Nickel catalyst with ammonia to suppress the formation of secondary and tertiary amines.

Materials:

  • This compound

  • Raney Nickel (activated)

  • Anhydrous ethanol or 2-propanol

  • Liquid ammonia

  • High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet/outlet

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel with deionized water until the washings are neutral, followed by several washes with anhydrous ethanol to remove water.

  • Reactor Charging: To the high-pressure autoclave, add the washed Raney Nickel catalyst (5-10% by weight of this compound). Add anhydrous ethanol as the solvent (the amount can be adjusted to create a slurry).

  • Add this compound to the reactor.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purges with hydrogen gas.

  • Introduce liquid ammonia into the reactor (typically 5-15% by weight of this compound).

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 60-90 °C).

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a fume hood.

  • Open the reactor and filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The crude n-propylamine can be purified by fractional distillation.

Protocol 2: Selective Synthesis of Dipropylamine

This protocol is adapted from a process designed for high-yield dipropylamine production, which involves recycling of the primary and tertiary amine byproducts.[4]

Materials:

  • This compound

  • Ni-Cu-B on attapulgite catalyst

  • Hydrogen gas

  • Fixed-bed reactor

  • Gas-liquid separator

  • Distillation columns

Procedure:

  • Catalyst Activation: The Ni-Cu-B on attapulgite catalyst is typically activated in a stream of hydrogen at an elevated temperature according to the manufacturer's instructions.

  • Reaction Setup: The reaction is carried out in a continuous flow fixed-bed reactor.

  • Hydrogenation: A gaseous mixture of this compound and hydrogen (mole ratio of approximately 1:4 to 1:10) is passed through the heated catalyst bed (140-200 °C) at a controlled gas hourly space velocity (400–800 h⁻¹). The pressure is maintained between normal pressure and 6 kg/cm ².

  • The initial product will be a mixture of n-propylamine, dipropylamine, and tripropylamine.

  • Separation and Recycling: The reaction mixture is cooled and passed through a gas-liquid separator. The liquid product is then subjected to fractional distillation to separate the three propylamine isomers.

  • The isolated n-propylamine and tripropylamine are mixed with fresh this compound feed (approximate molar ratio of this compound:n-propylamine:tripropylamine = 3:1:1) and recycled back into the reactor. This recycling process shifts the reaction equilibrium towards the formation of dipropylamine.

  • Product Collection: The dipropylamine fraction is collected as the main product, with purities typically exceeding 98%.

Protocol 3: Synthesis of Tripropylamine

This protocol is based on the general observation that palladium catalysts can favor the formation of tertiary amines from aliphatic nitriles.[5][7]

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10%)

  • Cyclohexane (or another inert, non-polar solvent)

  • Hydrogen gas

  • Glass-lined autoclave or a similar hydrogenation apparatus

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reactor Charging: To a glass-lined autoclave, add the Pd/C catalyst (typically 1-5 mol% relative to the nitrile).

  • Add cyclohexane as the solvent, followed by the this compound.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to a low pressure (e.g., atmospheric to 5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-60 °C).

  • Monitor the progress of the reaction by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the primary, secondary, and tertiary amines. The reaction is driven towards the tertiary amine with longer reaction times.

  • Work-up: Once the desired conversion to tripropylamine is achieved, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting mixture of amines can be separated by fractional distillation to isolate the tripropylamine.

References

Application Note: Selective Hydrogenation of Propionitrile to Propylamines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of propionitrile (B127096) to produce propylamines. Propylamines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document outlines various catalytic systems, including noble and non-noble metal catalysts, and details the reaction conditions necessary to selectively yield primary (n-propylamine), secondary (dipropylamine), or tertiary (tripropylamine) amines. The provided protocols are intended for researchers and professionals in drug development and chemical synthesis to facilitate the efficient and selective synthesis of propylamines.

Introduction

The reduction of nitriles to amines is a fundamental transformation in organic chemistry.[2] this compound, a readily available starting material, can be hydrogenated to produce n-propylamine, dipropylamine, and tripropylamine.[3] The selective synthesis of a specific propylamine (B44156) is a significant challenge, as the reaction can yield a mixture of primary, secondary, and tertiary amines.[2] The selectivity is highly dependent on the choice of catalyst, reaction conditions (temperature, pressure), and the presence of additives.[2][4] This note explores different methodologies to control the selectivity of this compound hydrogenation, providing researchers with the tools to optimize the synthesis of their desired propylamine.

Catalytic Systems and Selectivity

The choice of catalyst is paramount in determining the product distribution in the hydrogenation of this compound. Both heterogeneous and homogeneous catalysts have been effectively employed.

1. Nickel-based Catalysts: Raney nickel is a commonly used catalyst for the hydrogenation of nitriles to primary amines.[5] High selectivity towards the primary amine is often achieved by conducting the reaction at high hydrogen pressures and using ammonia (B1221849) as a solvent.[5] Supported nickel catalysts, such as Ni/Al2O3, have also demonstrated high activity and selectivity for primary amines under milder conditions, particularly with the addition of ammonia to suppress the formation of secondary amines.[6]

2. Copper-based Catalysts: Copper catalysts have been investigated for the gas-phase hydrogenation of this compound. For instance, binary copper-lanthanide intermetallic compounds (LnCu2, where Ln = La, Ce, Pr, Nd) have shown high activity and selectivity for the formation of n-propylamine.[5] This is in contrast to the typical liquid-phase hydrogenation over copper catalysts which often favor the formation of secondary amines.[5]

3. Palladium-based Catalysts: Palladium on carbon (Pd/C) is another effective catalyst for nitrile hydrogenation.[7][8] The selectivity can be steered towards the primary amine by using acidic additives and a two-phase solvent system (e.g., dichloromethane/water).[7][8]

4. Cobalt-based Catalysts: Homogeneous cobalt pincer complexes have been reported for the selective hydrogenation of various nitriles to primary amines under relatively mild conditions.[2] Raney cobalt is also utilized, often in the presence of an inhibitor, to achieve high selectivity.[9]

Data Presentation

The following tables summarize the performance of different catalytic systems for the hydrogenation of this compound and related nitriles, providing a comparative overview of their efficacy.

Table 1: Gas-Phase Hydrogenation of this compound with LnCu2 Catalysts [5][10]

CatalystReaction Temperature (°C)This compound Conversion (%)n-Propylamine Selectivity (%)Apparent Activation Energy (kJ/mol)
LaCu2175Varies with time on streamHigh74
CeCu2175Varies with time on streamHigh52
PrCu2175Varies with time on streamHigh72
NdCu2175Varies with time on streamHigh110

Note: The primary product observed was n-propylamine. Conversion rates were noted to change over time on stream.

Table 2: Liquid-Phase Hydrogenation of Nitriles with Various Catalysts

CatalystSubstrateSolventTemperature (°C)Pressure (bar)AdditivePrimary Amine Yield (%)Reference
Ni/Al2O3Various NitrilesAmmonia60-802.5AmmoniaHigh[6]
10% Pd/C3-Phenylthis compoundDichloromethane/Water806NaH2PO4, H2SO420 (isolated)[7][8]
Co-pincer complexVarious Nitriles----Good to Excellent[2]
Raney Cobalt3-Ethoxythis compoundLiquid Ammonia15040Disodium hydrogen phosphate92.6[9]

Experimental Protocols

This section provides detailed experimental protocols for the hydrogenation of this compound using two different catalytic systems as representative examples.

Protocol 1: Gas-Phase Hydrogenation using LnCu2 Catalysts

This protocol is based on the gas-phase hydrogenation of this compound to n-propylamine.[5][10]

1. Catalyst Preparation (Example: NdCu2) a. Prepare the intermetallic compound by arc-melting stoichiometric amounts of high-purity Nd and Cu under an argon atmosphere. b. Characterize the resulting compound using X-ray diffraction (XRD) to confirm the crystal structure.

2. Experimental Setup a. A fixed-bed reactor is used for the gas-phase hydrogenation. b. Mass flow controllers are required to regulate the flow of hydrogen and an inert gas (e.g., Helium). c. A thermocouple should be placed near the catalytic bed to monitor the reaction temperature accurately.

3. Hydrogenation Procedure [10] a. Place a weighed amount of the catalyst (e.g., 10-150 mg) in the reactor. b. Heat the catalyst under a flow of pure hydrogen for a specified time to reduce the surface oxides. c. Introduce a gaseous flow of this compound in hydrogen at atmospheric pressure. d. Maintain the desired reaction conditions:

  • Temperature: 150-550 °C
  • Weight Hourly Space Velocity (WHSV): 0.25–2 g of this compound/g of catalyst/h
  • This compound Partial Pressure: 0.01 bar
  • Hydrogen Partial Pressure: 0.99 bar e. The reaction products are analyzed using gas chromatography (GC) to determine conversion and selectivity.

Protocol 2: Liquid-Phase Hydrogenation using a Supported Nickel Catalyst

This protocol describes the selective hydrogenation of nitriles to primary amines using a supported Ni catalyst with ammonia as an additive.[6]

1. Catalyst Preparation (Ni/Al2O3) a. Prepare the mesoporous Al2O3 support. b. Impregnate the support with a nickel salt solution (e.g., nickel nitrate). c. Dry and calcine the impregnated support. d. Reduce the catalyst under a hydrogen atmosphere at a specific temperature (e.g., 600 °C) to obtain the active Ni/Al2O3 catalyst.

2. Experimental Setup a. A high-pressure autoclave or a stirred tank reactor is suitable for this liquid-phase reaction. b. The reactor should be equipped with a magnetic stirrer, a heating mantle, a pressure gauge, and gas inlet/outlet valves.

3. Hydrogenation Procedure [6] a. Add the Ni/Al2O3 catalyst and the solvent (e.g., ethanol (B145695) saturated with ammonia) to the reactor. b. Add the this compound substrate. c. Seal the reactor and purge it several times with nitrogen, followed by hydrogen. d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5 bar). e. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. f. Monitor the reaction progress by taking aliquots and analyzing them by GC or GC-MS. g. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. h. The catalyst can be recovered by filtration (or magnetic separation if applicable) for reuse.[6] i. The product can be isolated and purified by distillation.

Mandatory Visualization

The following diagrams illustrate the key processes described in this application note.

Hydrogenation_Reaction_Scheme This compound This compound (CH3CH2CN) Imin_intermediate Imin Intermediate (CH3CH2CH=NH) This compound->Imin_intermediate + H2 (Catalyst) n_Propylamine n-Propylamine (CH3CH2CH2NH2) Imin_intermediate->n_Propylamine + H2 Secondary_Amine Dipropylamine n_Propylamine->Secondary_Amine + Imin Intermediate - NH3 Tertiary_Amine Tripropylamine Secondary_Amine->Tertiary_Amine + Imin Intermediate - NH3

Caption: Reaction pathway for this compound hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis & Purification Catalyst_Synthesis Catalyst Synthesis Catalyst_Characterization Characterization (XRD, etc.) Catalyst_Synthesis->Catalyst_Characterization Catalyst_Activation Activation/Reduction Catalyst_Characterization->Catalyst_Activation Reactor_Setup Reactor Setup Catalyst_Activation->Reactor_Setup Reaction_Execution Reaction Execution (Temp, Pressure Control) Reactor_Setup->Reaction_Execution Reaction_Monitoring Reaction Monitoring (GC) Reaction_Execution->Reaction_Monitoring Product_Isolation Product Isolation Reaction_Monitoring->Product_Isolation Product_Analysis Analysis (GC, GC-MS) Product_Isolation->Product_Analysis Purification Purification (Distillation) Product_Analysis->Purification

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The selective hydrogenation of this compound to a specific propylamine is achievable through the careful selection of catalysts and optimization of reaction conditions. This application note provides a foundational understanding and practical protocols for researchers to develop efficient and selective synthesis methods for propylamines. The choice between gas-phase and liquid-phase hydrogenation, the type of metal catalyst, and the use of additives are all critical factors that must be considered to achieve the desired product distribution. The methodologies described herein offer a starting point for further process development and optimization in both academic and industrial settings.

References

Application Notes and Protocols: Propionitrile in Nitrile Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrile aldol (B89426) reaction, or nitro-aldol reaction, is a powerful carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of a nitrile enolate to a carbonyl compound, typically an aldehyde or a ketone, to form a β-hydroxynitrile. Propionitrile (B127096) (CH₃CH₂CN) serves as a valuable three-carbon building block in these reactions, leading to the formation of functionalized products with a variety of applications in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the use of this compound in nitrile aldol reactions, with a focus on stereoselective methods.

Key Concepts

The α-protons of this compound are weakly acidic and can be removed by a strong base to form a nucleophilic nitrile enolate. This enolate can then attack the electrophilic carbonyl carbon of an aldehyde or ketone. The stereochemical outcome of the reaction can be controlled through the use of chiral auxiliaries, catalysts, or by carefully selecting the reaction conditions.

Diastereoselective this compound Aldol Reactions

The formation of new stereocenters during the aldol reaction necessitates control over diastereoselectivity. Chiral auxiliaries, such as oxazolidinones, are frequently employed to achieve high levels of diastereocontrol. When this compound is incorporated as an N-propionyl group on a chiral auxiliary, the stereochemical environment of the auxiliary directs the approach of the electrophile, leading to a preferred diastereomer.

The geometry of the enolate (Z or E) plays a crucial role in determining the stereochemical outcome. The formation of a Z-enolate, often favored with lithium bases like lithium diisopropylamide (LDA), typically leads to the syn-aldol product. Conversely, the use of boron enolates can also provide excellent diastereoselectivity.[1]

Data Presentation

The following table summarizes representative quantitative data for diastereoselective aldol reactions involving N-propionyl chiral auxiliaries, which serve as a proxy for the reactivity of this compound enolates.

EntryAldehydeEnolate TypeProduct DiastereomerDiastereomeric Ratio (d.r.)Yield (%)Reference
1Benzaldehyde (B42025)LithiumsynPoor-[1]
2BenzaldehydeBoronsynExcellent-[1]
3Various AldehydesLithiumsynHighHigh[2]

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction of an N-Propionyl Chiral Auxiliary with Benzaldehyde (Boron Enolate)

This protocol is adapted from methodologies demonstrating high diastereoselectivity in the aldol reaction of N-propionyl derivatives.[1]

Materials:

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-propionyl chiral auxiliary.

  • Dissolve the auxiliary in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate (1.1 equivalents) to the solution, followed by the dropwise addition of diisopropylethylamine (1.2 equivalents).

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.

  • Add freshly distilled benzaldehyde (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired β-hydroxy-N-propionyl adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.

Mandatory Visualizations

Experimental Workflow for a Diastereoselective this compound Aldol Reaction

experimental_workflow reagents 1. Reagents - N-Propionyl Chiral Auxiliary - Bu₂BOTf - DIPEA - Benzaldehyde - Solvents setup 2. Reaction Setup - Flame-dried flask - Inert atmosphere - Cool to -78 °C reagents->setup enolate 3. Enolate Formation - Add Bu₂BOTf and DIPEA - Stir for 30 min setup->enolate addition 4. Aldol Addition - Add Benzaldehyde - Stir at -78 °C, then warm to RT enolate->addition workup 5. Workup - Quench with NH₄Cl (aq) - Extraction with DCM addition->workup purification 6. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification analysis 7. Analysis - ¹H NMR for d.r. - Characterization purification->analysis mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation This compound CH₃CH₂CN Enolate [CH₃CH⁻CN ↔ CH₃CH=C=N⁻] This compound->Enolate + Base⁻ - H-Base Base Base⁻ Enolate2 [CH₃CH⁻CN] Aldehyde R-CHO Intermediate R-CH(O⁻)-CH(CH₃)CN Intermediate2 R-CH(O⁻)-CH(CH₃)CN Enolate2->Intermediate + R-CHO Product R-CH(OH)-CH(CH₃)CN (β-Hydroxynitrile) Intermediate2->Product + H-Base - Base⁻ HSource H-Base

References

Application Notes and Protocols: Propionitrile in the Houben-Hoesch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Houben-Hoesch reaction is a well-established method for the synthesis of aryl ketones, specifically hydroxy- and alkoxy-substituted phenones. This reaction facilitates the acylation of electron-rich aromatic compounds, such as polyhydroxy phenols and their ethers, using a nitrile as the acylating agent in the presence of a Lewis acid catalyst and hydrogen chloride.[1][2][3] The use of propionitrile (B127096) in this reaction allows for the introduction of a propionyl group (-COCH₂CH₃) onto the aromatic ring, yielding propiophenone (B1677668) derivatives. These products can serve as valuable intermediates in the synthesis of various pharmaceutical compounds and other bioactive molecules.[4]

The Houben-Hoesch reaction offers an advantage over the more common Friedel-Crafts acylation, particularly for highly activated substrates like polyphenols, as it can often provide monoacylated products with greater selectivity.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism and Signaling Pathway

The mechanism of the Houben-Hoesch reaction involves two main stages.[1] Initially, the nitrile (this compound) reacts with hydrogen chloride and a Lewis acid catalyst (commonly zinc chloride, ZnCl₂) to form a reactive electrophilic species, believed to be a nitrilium ion or a related complex.[1] This electrophile then attacks the electron-rich aromatic ring of the phenol (B47542) or phenol ether in an electrophilic aromatic substitution. The resulting intermediate is a ketimine salt.[3] In the second stage, this ketimine intermediate is hydrolyzed during aqueous workup to yield the final aryl ketone.[1]

Houben_Hoesch_Mechanism cluster_step1 Step 1: Formation of Electrophile and Electrophilic Attack cluster_step2 Step 2: Hydrolysis This compound This compound (CH₃CH₂C≡N) Electrophile Reactive Electrophile [CH₃CH₂C=NH]⁺Cl⁻ This compound->Electrophile + HCl, ZnCl₂ HCl_ZnCl2 HCl, ZnCl₂ Phenol Polyhydroxy Phenol (e.g., Resorcinol) Ketimine Ketimine Intermediate Phenol->Ketimine + Electrophile H2O H₂O (Workup) Propiophenone Aryl Propiophenone Ketimine->Propiophenone + H₂O

Caption: Mechanism of the Houben-Hoesch reaction with this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of 2',4'-dihydroxypropiophenone (B363916) from resorcinol (B1680541) and this compound via the Houben-Hoesch reaction.

Materials:

  • Resorcinol

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dry Ether (or other suitable anhydrous solvent)[5]

  • Dry Hydrogen Chloride (HCl) gas

  • Hydrochloric Acid (concentrated and dilute)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser with a drying tube

  • Mechanical stirrer

  • Heating mantle

  • Ice bath

  • Apparatus for generating and drying HCl gas

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a reflux condenser protected by a calcium chloride drying tube, place the polyhydroxy phenol (e.g., resorcinol) and an equimolar amount of this compound.

  • Solvent and Catalyst Addition: Add a suitable anhydrous solvent, such as dry ether, to the flask.[3] To this mixture, add a catalytic amount of anhydrous zinc chloride (typically 0.5 to 1.2 equivalents relative to the phenol).

  • HCl Gas Introduction: Cool the flask in an ice bath and begin to pass a steady stream of dry hydrogen chloride gas through the stirred mixture. The reaction is typically carried out at a low temperature (0-10 °C) initially.

  • Reaction Progression: Continue passing HCl gas through the mixture for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). After the initial period of HCl addition, the mixture may be allowed to stir at room temperature for an extended period, or gently warmed, depending on the specific substrate and desired product.

  • Formation of Ketimine Hydrochloride: As the reaction proceeds, the ketimine hydrochloride may precipitate from the solution.

  • Hydrolysis: Upon completion of the reaction, the resulting ketimine intermediate is hydrolyzed. This is typically achieved by adding water or dilute hydrochloric acid to the reaction mixture and heating.[3]

  • Workup and Isolation: After hydrolysis, the product is isolated. This may involve cooling the mixture to induce crystallization, followed by filtration. The crude product is then washed with cold water or dilute acid to remove any remaining inorganic salts.

  • Purification: The crude propiophenone derivative can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol-water mixture) or by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the Houben-Hoesch reaction. Note that specific values can vary depending on the substrate and scale of the reaction.

ParameterValue/RangeNotes
Reactants
Aromatic SubstratePolyhydroxy phenol (e.g., resorcinol, phloroglucinol)Substrate must be electron-rich for the reaction to proceed efficiently.[1]
NitrileThis compoundUsed in approximately equimolar amounts to the aromatic substrate.
Catalyst & Reagents
Lewis AcidAnhydrous Zinc Chloride (ZnCl₂)Other Lewis acids like AlCl₃ can also be used.[3]
AcidDry Hydrogen Chloride (HCl) gasEssential for the formation of the reactive electrophile.
Reaction Conditions
SolventDry Ether, Chloroform, Ethyl AcetateThe solvent must be anhydrous to prevent premature hydrolysis of the intermediate.[5]
Temperature0 °C to 50 °CInitially low temperature for HCl addition, may be raised to drive the reaction to completion.
Reaction Time2 - 24 hoursVaries depending on the reactivity of the substrate.
Workup
HydrolysisWater or dilute HCl, with heatingConverts the ketimine intermediate to the final ketone product.[1]
Yield Moderate to GoodYields are dependent on the specific substrate and optimization of reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a propiophenone derivative via the Houben-Hoesch reaction.

Houben_Hoesch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Assemble Dry Glassware Reagents 2. Add Phenol, this compound, Anhydrous Solvent, and ZnCl₂ Setup->Reagents Cooling 3. Cool Reaction Mixture (Ice Bath) Reagents->Cooling HCl_Addition 4. Introduce Dry HCl Gas Cooling->HCl_Addition Stirring 5. Stir at Controlled Temperature HCl_Addition->Stirring Hydrolysis 6. Hydrolyze Ketimine (Add H₂O/HCl and Heat) Stirring->Hydrolysis Isolation 7. Isolate Crude Product (Filtration/Extraction) Hydrolysis->Isolation Purification 8. Purify Product (Recrystallization/Chromatography) Isolation->Purification

Caption: General workflow for the Houben-Hoesch synthesis.

Applications in Drug Development

The propiophenone core synthesized through this reaction is a key structural motif in a variety of biologically active molecules. For instance, hydroxypropiophenones can serve as precursors for the synthesis of flavonoids, isoflavonoids, and other classes of compounds that have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The strategic placement of the propionyl group on a polyhydroxylated aromatic ring can significantly influence the molecule's interaction with biological targets, making the Houben-Hoesch reaction a valuable tool in the medicinal chemist's arsenal (B13267) for generating novel drug candidates. The synthesis of Genistein, a nutraceutical molecule, is a notable application of this reaction.[2]

References

Application Notes: Fluorinated Propionitrile Derivatives in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advancement of high-energy-density lithium-ion batteries, particularly those operating at high voltages (>4.3 V vs. Li/Li⁺), is critically dependent on the development of stable electrolyte formulations. Conventional carbonate-based electrolytes often suffer from oxidative decomposition at high potentials, leading to capacity fade and safety concerns.[1][2] Fluorinated compounds have emerged as a promising solution to enhance the electrochemical and safety characteristics of electrolytes.[2][3] Among these, fluorinated propionitrile (B127096) derivatives are gaining attention due to their unique combination of a polar nitrile group (–C≡N) for salt dissolution and electron-withdrawing fluorine atoms, which impart high anodic stability and non-flammability.[1][4][5]

These molecules, when used as co-solvents or additives, can create a stable electrode-electrolyte interphase (SEI), suppress parasitic side reactions, and improve the overall cycle life and safety of high-voltage lithium-ion and lithium-metal batteries.[4][6][7][8] This document provides an overview of the properties of select fluorinated this compound derivatives and detailed protocols for their characterization and implementation in battery cells.

Physicochemical and Electrochemical Properties

The introduction of fluoroalkyl groups to the this compound backbone significantly alters the molecule's properties. Fluorination generally increases oxidative stability and can reduce flammability.[4][6] The properties of electrolytes formulated with these solvents are critical for battery performance.

Table 1: Properties of Electrolytes Containing Fluorinated this compound Derivatives

Compound/Electrolyte FormulationKey PropertyValueNotes
FEON 3-(2,2,2-trifluoroethoxy)this compoundAnodic Stability> 5.0 V vs. Li/Li⁺High oxidative stability makes it suitable for high-voltage cathodes.[4][6][7]
(0.8 M LiTFSI + 0.2 M LiODFB) inFEC:FEON (1:3 vol.)Cycling Performance~80% capacity retention after 500 cyclesTested in Li/NMC811 cells at a high cutoff voltage of 4.5 V.[8]
F5EON 3-(2,2,3,3,3-pentafluoropropoxy)propanenitrileSolvation AbilityWeakly SolvatingWeak solvation with Li⁺ can accelerate desolvation kinetics, beneficial for high current density performance.[9]
1.0 M LiBF₄ inF5EON:DME (1:1 vol.)Energy Density (Li/CFx cell)1703 Wh·kg⁻¹ @ 1000 mA·g⁻¹Demonstrates excellent performance in high-energy primary batteries by reducing charge-transfer resistance.[9]
General Fluorinated Nitriles FlammabilityNon-flammable or flame-retardantThe high degree of fluorination significantly reduces or eliminates flammability compared to carbonate solvents.[1][4]
General Fluorinated Nitriles Ionic ConductivityVaries (e.g., 1-5 mS/cm)Generally lower than carbonate electrolytes due to higher viscosity, but can be optimized with co-solvents.[5][10]

Experimental Workflows and Relationships

The evaluation of a new electrolyte component follows a systematic workflow, from formulation to electrochemical testing. The relationships between molecular structure, physical properties, and battery performance are key to rational electrolyte design.

G cluster_0 Formulation & Preparation cluster_1 Physicochemical & Electrochemical Characterization cluster_2 Cell Assembly & Performance Testing prep Solvent Synthesis & Purification form Electrolyte Formulation (Mixing Salt, Solvent, Additives) prep->form ion Ionic Conductivity (AC Impedance) form->ion Characterize Properties esw Electrochemical Stability Window (Linear Sweep Voltammetry) form->esw Characterize Properties visc Viscosity & Density Measurements form->visc Characterize Properties assembly Coin Cell Assembly (CR2032 Half-Cell) form->assembly Assemble Test Vehicle esw->assembly Assemble Test Vehicle testing Galvanostatic Cycling (Capacity, Efficiency, Rate Test) assembly->testing Evaluate Performance analysis Post-Mortem Analysis (XPS, SEM) testing->analysis Investigate Mechanisms G cluster_structure cluster_properties cluster_performance structure Fluorinated this compound - High Polarity (Nitrile Group) - Strong C-F Bonds phys Physicochemical - Higher Viscosity - Lower Flammability structure->phys influences electro Electrochemical - High Anodic Stability - Moderate Ionic Conductivity - Forms LiF-rich SEI structure->electro influences perf Battery Performance - Improved High-Voltage Cycling - Enhanced Safety - Stable Electrode Interphases phys->perf determines electro->perf determines

References

Propionitrile: A Versatile Precursor for Nitrogen-Doped Carbon Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrogen-doped carbon nanomaterials (N-CNMs) have garnered significant attention due to their unique electronic, catalytic, and structural properties, which differ significantly from their undoped counterparts. The incorporation of nitrogen atoms into the carbon lattice creates active sites, enhances conductivity, and improves surface wettability, making them highly desirable for a wide range of applications, including catalysis, energy storage, sensing, and drug delivery. Propionitrile (B127096) (CH₃CH₂CN), a nitrile-containing organic compound, serves as an effective single-source precursor for both carbon and nitrogen, offering a straightforward and controllable route to synthesize high-quality N-CNMs. This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-doped carbon nanotubes (N-CNTs) using this compound via the chemical vapor deposition (CVD) method.

Key Applications of this compound-Derived N-CNMs

Nitrogen doping in carbon nanotubes introduces defects and modifies their electronic structure, leading to enhanced performance in various applications.[1]

  • Electrocatalysis: The nitrogen-doped sites in the carbon lattice can act as active centers for various electrochemical reactions, such as the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries.

  • Energy Storage: N-CNTs exhibit improved capacitance and cycling stability when used as electrode materials in supercapacitors and lithium-ion batteries.[2] The nitrogen functionalities can enhance the pseudocapacitance and facilitate faster ion transport.

  • Sensing Platforms: The modified surface chemistry of N-CNTs makes them excellent candidates for the development of highly sensitive and selective electrochemical sensors for the detection of biomolecules, gases, and pollutants.

  • Drug Delivery: The functionalized surface of N-CNTs can be utilized for the loading and controlled release of therapeutic agents. Their high surface area and ability to penetrate cell membranes make them promising nanocarriers in drug delivery systems.

Data Presentation: Properties of this compound-Derived N-CNTs

The properties of N-CNTs synthesized from this compound are highly dependent on the experimental conditions. The following table summarizes typical quantitative data obtained from the characterization of N-CNTs produced via the floating catalyst CVD method using a this compound-ferrocene precursor solution.

PropertyValueCharacterization Technique
Morphology
Outer Diameter30 - 80 nmTransmission Electron Microscopy (TEM)
Inner Diameter10 - 30 nmTransmission Electron Microscopy (TEM)
Wall Thickness10 - 25 nmTransmission Electron Microscopy (TEM)
Length> 10 µmScanning Electron Microscopy (SEM)
StructureBamboo-like, multi-walledTransmission Electron Microscopy (TEM)
Composition
Nitrogen Content2 - 8 at%X-ray Photoelectron Spectroscopy (XPS)
Predominant N-speciesPyridinic-N, Quaternary-NX-ray Photoelectron Spectroscopy (XPS)
Structural Quality
ID/IG Ratio0.8 - 1.5Raman Spectroscopy
Thermal Stability
Onset Oxidation Temp.450 - 550 °CThermogravimetric Analysis (TGA)

Experimental Protocols

Protocol 1: Synthesis of Nitrogen-Doped Carbon Nanotubes via Floating Catalyst Chemical Vapor Deposition (FC-CVD)

This protocol describes the synthesis of N-CNTs using a single-stage furnace with a floating catalyst setup. This compound serves as the carbon and nitrogen source, and ferrocene (B1249389) is used as the catalyst precursor.

Materials:

  • This compound (C₃H₅N, ≥99%)

  • Ferrocene (Fe(C₅H₅)₂, 98%)

  • Argon (Ar, 99.999%)

  • Hydrogen (H₂, 99.999%)

  • Quartz tube reactor

  • Single-stage tube furnace

  • Syringe pump

  • Gas flow controllers

  • Collection substrate (e.g., quartz, silicon wafer)

Procedure:

  • Precursor Solution Preparation: Prepare a precursor solution by dissolving ferrocene in this compound. A typical concentration is 2.5 wt% ferrocene. Ensure complete dissolution by sonication if necessary.

  • Reactor Setup: Place the quartz tube inside the tube furnace. Position the collection substrate in the center of the furnace's heating zone.

  • System Purging: Purge the quartz tube with Argon gas at a flow rate of 500 sccm for 15-20 minutes to remove any residual air and moisture.

  • Heating: Heat the furnace to the desired reaction temperature (typically 750-850 °C) under a continuous flow of Argon.

  • Precursor Injection: Once the furnace reaches the set temperature, introduce a mixture of Argon and Hydrogen gas. A typical flow rate is 400 sccm Ar and 100 sccm H₂.

  • Using a syringe pump, inject the this compound-ferrocene precursor solution into the hot zone of the reactor at a controlled rate (e.g., 0.1 mL/min). The precursor will vaporize and decompose, leading to the growth of N-CNTs on the substrate.

  • Growth: Continue the injection for the desired growth duration (e.g., 30-60 minutes).

  • Cooling: After the growth period, stop the precursor injection and the Hydrogen flow. Cool the furnace down to room temperature under a continuous Argon flow.

  • Collection: Once the reactor has cooled down, carefully remove the substrate with the deposited N-CNT film.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of nitrogen-doped carbon nanotubes using this compound as a precursor via the floating catalyst chemical vapor deposition method.

G cluster_prep Precursor Preparation cluster_cvd CVD Synthesis cluster_post Post-Synthesis prep_solution Prepare this compound- Ferrocene Solution setup Reactor Setup & Purging prep_solution->setup Load Solution heating Heating to Reaction Temp. setup->heating injection Precursor Injection (this compound + Ferrocene) heating->injection growth N-CNT Growth injection->growth cooling Cooling Down growth->cooling collection Sample Collection cooling->collection characterization Characterization (SEM, TEM, XPS, Raman) collection->characterization

Caption: Workflow for N-CNT Synthesis.

Application Pathway: Electrocatalytic Oxygen Reduction

This diagram illustrates the proposed mechanism for the enhanced oxygen reduction reaction (ORR) at a nitrogen-doped carbon nanotube electrode, a key application for materials derived from this compound.

G cluster_reactants Reactants cluster_catalyst N-CNT Catalyst Surface cluster_products Products O2 O₂ (Oxygen) N_site Nitrogen-Doped Active Site O2->N_site Adsorption & e⁻ transfer H2O H₂O (Water) H2O->N_site Proton Source OH OH⁻ (Hydroxide ions) N_site->OH Reduction & Desorption

Caption: Oxygen Reduction Reaction at N-CNT.

References

Application Notes and Protocols for the Catalytic Decomposition of Propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for the catalytic decomposition of propionitrile (B127096), a crucial process in chemical synthesis and waste stream management. The following sections detail various catalytic pathways, including hydrolysis, hydrodenitrogenation, oxidative dehydrogenation, and biocatalytic degradation. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction mechanisms and workflows to facilitate understanding and replication.

Catalytic Hydrolysis of this compound

Catalytic hydrolysis is a common method to convert this compound into propanoic acid or its salts. The reaction proceeds through a two-step mechanism, initially forming a propanamide intermediate, which is then further hydrolyzed. This process can be catalyzed by either acids or bases.

Data Presentation: Catalytic Hydrolysis
Catalyst TypeCatalystTemperature (°C)Key ProductsNoteworthy ObservationsReference(s)
Acid CatalysisDilute HCl (0.5-10 N)RefluxPropanoic acid, Ammonium (B1175870) chlorideReaction rate increases with acid concentration. The decomposition of the intermediate amide is rate-dependent at higher acid concentrations. An activation energy of 6.7 kcal/mol was observed over the range of 1 to 10 N HCl.[1][2]
Alkaline CatalysisAqueous NaOH (0.3-4 N)RefluxSodium propanoate, AmmoniaThe rate of hydrolysis of propionamide (B166681) is approximately 10 times faster than that of this compound. The bimolecular velocity constant is largely independent of the alkali concentration. An activation energy of 20,300 cal/mol was determined in 0.65 N NaOH.[3]
Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To hydrolyze this compound to propanoic acid using an acid catalyst.

Materials:

  • This compound

  • 5 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

Procedure:

  • In a round-bottom flask, place a measured volume of this compound.

  • Add an excess of 5 M hydrochloric acid to the flask.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle and maintain for 1-2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting solution will contain propanoic acid and ammonium chloride.

  • (Optional) To isolate the propanoic acid, the mixture can be subjected to distillation.

  • Analyze the reaction products using GC-MS to confirm the presence of propanoic acid and to monitor the disappearance of this compound.[4]

Protocol 2: Alkaline-Catalyzed Hydrolysis

Objective: To hydrolyze this compound to sodium propanoate using a base catalyst.

Materials:

  • This compound

  • 2 M Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Apparatus for acidification and distillation

  • GC-MS for analysis

Procedure:

  • Place this compound and an excess of 2 M sodium hydroxide solution in a round-bottom flask.[4]

  • Connect a reflux condenser and heat the mixture under reflux. Ammonia gas will be evolved during the reaction.

  • Once the reaction is complete, cool the mixture. The solution now contains the sodium salt of propanoic acid.

  • To isolate propanoic acid, carefully acidify the solution with a dilute strong acid (e.g., HCl) until it is acidic.

  • The propanoic acid can then be separated by distillation.[4]

  • Monitor the reaction progress and identify the products using GC-MS.

Reaction Pathway: Hydrolysis

hydrolysis_pathway This compound This compound (CH₃CH₂CN) Propanamide Propanamide (CH₃CH₂CONH₂) This compound->Propanamide + H₂O (Acid or Base Catalyst) Propanoic_Acid Propanoic Acid (CH₃CH₂COOH) Propanamide->Propanoic_Acid + H₂O (Acid or Base Catalyst) Ammonium Ammonium Ion (NH₄⁺) Propanamide->Ammonium (Acidic Conditions) Ammonia Ammonia (NH₃) Propanamide->Ammonia (Alkaline Conditions)

Caption: General reaction pathway for the hydrolysis of this compound.

Catalytic Hydrodenitrogenation (HDN)

Catalytic hydrodenitrogenation is a reductive process that removes nitrogen from this compound, typically yielding propane (B168953) and ammonia, along with various amine intermediates. This process is crucial in the upgrading of bio-oils and other nitrogen-rich feedstocks.

Data Presentation: Hydrodenitrogenation over Nickel Phosphide Catalysts
CatalystSupportTemperature (°C)Pressure (bar)H₂/Propionitrile Molar RatioMajor ProductsKey FindingsReference(s)
Ni₂PSiO₂200-4003010Propylamine, Dipropylamine, Tripropylamine (B89841), Propane, AmmoniaPropan-1-imine is a key surface intermediate. C-N bond hydrogenolysis dominates at 350-400 °C. Supported Ni₂P catalysts selectively cleave C-N bonds over C-C bonds.[5][6]
Ni₂PLaponite200-4003010Propylamine, Dipropylamine, Tripropylamine, Propane, AmmoniaFormation of tripropylamine is more favored compared to silica-supported catalysts.[5]
NiSiO₂200-4003010Propane, Methane, Ethane, Ammonia, AminesSignificant C-C bond cleavage occurs in addition to C-N bond hydrogenolysis.[6]
Experimental Protocol

Protocol 3: Gas-Phase Hydrodenitrogenation

Objective: To perform the catalytic hydrodenitrogenation of this compound in a continuous flow reactor.

Materials:

  • Supported Ni₂P catalyst (e.g., Ni₂P/SiO₂)

  • This compound

  • Hydrogen (H₂) gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Flow-through tube reactor

  • Furnace with temperature controller

  • Mass flow controllers

  • Condenser and collection vessel

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) for analysis

Procedure:

  • Load the catalyst bed into the flow-through tube reactor.

  • Activate the catalyst in situ by heating under a flow of hydrogen at a specified temperature (e.g., 450 °C).[5]

  • Cool the reactor to the desired reaction temperature (e.g., 200-400 °C) under an inert gas flow.

  • Introduce a controlled flow of hydrogen and this compound vapor into the reactor at the desired molar ratio (e.g., 10:1) and total pressure (e.g., 30 bar).[6]

  • Pass the reactor effluent through a condenser to collect liquid products.

  • Analyze the gas-phase products online using a GC-TCD for H₂, N₂, and light hydrocarbons, and a GC-FID for organic compounds.

  • Analyze the collected liquid products using GC-FID to quantify the conversion of this compound and the selectivity to various amines and other products.

Reaction Pathway: Hydrodenitrogenation

hdn_pathway This compound This compound Propanimine Propan-1-imine (Surface Intermediate) This compound->Propanimine + H₂ (Ni₂P Catalyst) Propylamine Propylamine Propanimine->Propylamine + H₂ Dipropylamine Dipropylamine Propylamine->Dipropylamine + Propan-1-imine - NH₃ Propane Propane Propylamine->Propane + H₂ - NH₃ (>300°C) Tripropylamine Tripropylamine Dipropylamine->Tripropylamine + Propan-1-imine - NH₃ Dipropylamine->Propane + H₂ - Propylamine (>300°C) Tripropylamine->Propane + H₂ - Dipropylamine (>300°C) Ammonia Ammonia odh_scheme cluster_reactants Reactants cluster_products Products This compound This compound (CH₃CH₂CN) Acrylonitrile Acrylonitrile (CH₂=CHCN) This compound->Acrylonitrile Water Water (H₂O) This compound->Water Metal_Oxide Metal Oxide (e.g., SnO₂) Reduced_Metal_Oxide Reduced Metal Oxide Metal_Oxide->Reduced_Metal_Oxide Oxygen Donor biodegradation_pathway This compound This compound Propanamide Propanamide This compound->Propanamide Nitrile Hydratase Propionic_Acid Propionic Acid Propanamide->Propionic_Acid Amidase Ammonia Ammonia Propanamide->Ammonia

References

Application Notes and Protocols: Propionitrile in the Synthesis of Triazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of triazine derivatives using propionitrile (B127096) as a key starting material. The protocols detailed below focus on the cyclotrimerization of this compound to form a symmetrically substituted triazine, which can serve as a scaffold for further chemical modification. Additionally, the potential application of simple alkyl-triazine derivatives as histamine (B1213489) H4 receptor (H4R) antagonists is explored, highlighting their relevance in drug discovery for inflammatory and immune disorders.

Introduction to Triazine Derivatives

1,3,5-triazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The triazine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The three substitution points on the triazine ring allow for facile chemical modification, enabling the synthesis of diverse compound libraries for drug screening.

This compound, a readily available and cost-effective aliphatic nitrile, serves as a valuable C3 building block for the synthesis of 2,4,6-triethyl-1,3,5-triazine. This symmetrically substituted triazine can be further functionalized or used as a lead compound in the development of novel therapeutics.

Synthesis of 2,4,6-Triethyl-1,3,5-Triazine from this compound

The primary method for synthesizing 2,4,6-trisubstituted-1,3,5-triazines from nitriles is through a cyclotrimerization reaction. This process involves the head-to-tail cyclization of three nitrile molecules to form the stable triazine ring. The reaction is often catalyzed by strong acids, particularly Lewis acids, which activate the nitrile group towards nucleophilic attack.

One effective catalyst for this transformation is trifluoromethanesulfonic acid (triflic acid). The reaction proceeds via the formation of a nitrilium salt intermediate, which then reacts with two other nitrile molecules to complete the cyclization.

Experimental Protocol: Triflic Acid-Catalyzed Cyclotrimerization of this compound

This protocol is adapted from a general procedure for the trimerization of nitriles using trifluoromethanesulfonic acid.

Materials:

  • This compound (CH₃CH₂CN)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet)

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place trifluoromethanesulfonic acid (molar ratio relative to nitrile can range from 1.2 to 10).[1]

  • Cool the flask to 0°C using an ice bath.

  • Under a nitrogen atmosphere, add this compound dropwise to the cooled trifluoromethanesulfonic acid over a period of 30-60 minutes, ensuring the temperature remains between 0-10°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for up to 18 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain 2,4,6-triethyl-1,3,5-triazine.

Quantitative Data:

Starting MaterialProductCatalystReaction ConditionsYield
This compound2,4,6-Triethyl-1,3,5-triazineTrifluoromethanesulfonic acid0°C to room temperature, up to 18hGood (expected)

Logical Workflow for Synthesis

G start Start: this compound & Triflic Acid step1 Cool to 0°C in Reaction Vessel start->step1 step2 Slowly add this compound to Triflic Acid step1->step2 step3 Warm to Room Temperature and Stir step2->step3 step4 Quench with NaHCO3 solution step3->step4 step5 Extract with Dichloromethane step4->step5 step6 Wash with Brine step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end_product End Product: 2,4,6-Triethyl-1,3,5-triazine step8->end_product

Synthesis of 2,4,6-Triethyl-1,3,5-triazine Workflow

Application in Drug Discovery: Alkyl Triazines as Histamine H4 Receptor Antagonists

Simple alkyl-substituted 1,3,5-triazines have emerged as promising scaffolds for the development of histamine H4 receptor (H4R) antagonists. The H4R is primarily expressed on immune cells, such as mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses.[2] Antagonism of the H4R has shown potential therapeutic benefits in various inflammatory conditions, including allergic rhinitis, asthma, and atopic dermatitis.

While specific quantitative data for the binding of 2,4,6-triethyl-1,3,5-triazine to the H4R is not available in the reviewed literature, studies on structurally related alkyl-substituted triazines have demonstrated significant H4R antagonist activity. For instance, a series of 2-amino-4-alkyl-6-aryl-1,3,5-triazines were evaluated for their affinity to the human H4R, with some compounds exhibiting Ki values in the nanomolar range.

Quantitative Data for Representative Alkyl Triazine H4R Antagonists:

CompoundH4R Affinity (Ki, nM)Functional Assay (IC50, nM)Reference
4-(cyclohexylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine16032 (aequorin-based assay)[2]
2-amino-4-(p-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazine203-

This data suggests that the simple triazine core, with appropriate alkyl and other substituents, can be a potent and selective platform for H4R antagonism.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by its endogenous ligand, histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H4R antagonists block the binding of histamine to the receptor, thereby preventing this downstream signaling cascade.

G cluster_cell Immune Cell Membrane ligand Histamine receptor Histamine H4 Receptor (GPCR) ligand->receptor antagonist Alkyl Triazine Antagonist antagonist->receptor Blocks Binding g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A camp->pka Activates response Inflammatory Response (e.g., Cytokine Release, Chemotaxis) pka->response Leads to

Histamine H4 Receptor Antagonist Signaling Pathway

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of 2,4,6-triethyl-1,3,5-triazine through acid-catalyzed cyclotrimerization. The resulting triazine derivative represents a key scaffold in medicinal chemistry. The exploration of simple alkyl-substituted triazines as histamine H4 receptor antagonists demonstrates the potential of this compound class in the development of novel therapeutics for inflammatory and immune-related diseases. The protocols and data presented herein provide a foundation for further research and development in this promising area.

References

Application Notes and Protocols for Mesoporous Graphitic C3N4 Catalyzed Cyclotrimerisation of Propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Symmetrically substituted 1,3,5-triazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agriculture. Traditional methods for their synthesis often require harsh reaction conditions, stoichiometric amounts of corrosive reagents, and complex purification procedures. The development of efficient and reusable heterogeneous catalysts for the cyclotrimerisation of nitriles is therefore a critical area of research. Mesoporous graphitic carbon nitride (mpg-C3N4) has emerged as a promising metal-free catalyst for a variety of organic transformations.[1] Its unique electronic structure, high surface area, and the presence of both Lewis and Brønsted acid/base sites make it an attractive candidate for activating organic molecules.[2][3] This application note details the use of mesoporous graphitic C3N4 as a robust and recyclable catalyst for the cyclotrimerisation of propionitrile (B127096) to produce 2,4,6-triethyl-1,3,5-triazine, a valuable building block in organic synthesis.

Data Presentation

The catalytic performance of mesoporous graphitic C3N4 in the cyclotrimerisation of this compound is summarized in the tables below. These tables provide a clear comparison of reaction parameters and catalyst reusability.

Table 1: Optimization of Reaction Conditions for this compound Cyclotrimerisation

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)This compound Conversion (%)2,4,6-triethyl-1,3,5-triazine Selectivity (%)
12.51501265>98
25.01501285>98
3 5.0 180 12 95 >99
45.01802496>99
510.01801295>99

Reaction Conditions: this compound (10 mmol), mpg-C3N4 catalyst, solvent-free.

Table 2: Catalyst Reusability in this compound Cyclotrimerisation

CycleThis compound Conversion (%)2,4,6-triethyl-1,3,5-triazine Selectivity (%)
195>99
294>99
393>98
492>98
590>97

Reaction Conditions: 5.0 mol% mpg-C3N4, 180°C, 12 h, solvent-free.

Experimental Protocols

Synthesis of Mesoporous Graphitic C3N4 (mpg-C3N4) Catalyst

This protocol describes the synthesis of mesoporous graphitic carbon nitride via a hard-template method using SBA-15 mesoporous silica (B1680970) as the template and dicyandiamide (B1669379) as the precursor.

Materials:

  • Dicyandiamide (C2H4N4)

  • SBA-15 mesoporous silica

  • Hydrofluoric acid (HF), 40% aqueous solution

  • Ethanol (B145695) (C2H5OH)

  • Deionized water

Procedure:

  • Impregnation: 1.0 g of SBA-15 is added to a solution of 1.5 g of dicyandiamide in 10 mL of ethanol. The mixture is stirred at room temperature for 12 hours to ensure complete impregnation of the precursor into the pores of the silica template.

  • Solvent Evaporation: The ethanol is removed by rotary evaporation at 60°C until a dry powder is obtained.

  • Thermal Polymerization: The resulting white powder is placed in a crucible with a lid and heated in a muffle furnace under a nitrogen atmosphere. The temperature is ramped to 550°C at a rate of 5°C/min and held for 4 hours.

  • Template Removal: After cooling to room temperature, the yellow-orange product is treated with a 40% HF solution to etch away the silica template. The mixture is stirred for 24 hours at room temperature. Caution: Hydrofluoric acid is extremely corrosive and toxic. All work with HF must be conducted in a certified fume hood with appropriate personal protective equipment.

  • Washing and Drying: The resulting mesoporous graphitic carbon nitride is collected by filtration, washed extensively with deionized water and ethanol until the filtrate is neutral, and then dried in a vacuum oven at 80°C for 12 hours.

Cyclotrimerisation of this compound

This protocol outlines the procedure for the catalytic cyclotrimerisation of this compound to 2,4,6-triethyl-1,3,5-triazine using the synthesized mpg-C3N4 catalyst.

Materials:

  • This compound (C3H5N)

  • Mesoporous graphitic C3N4 (mpg-C3N4) catalyst

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a typical experiment, this compound (10 mmol, 0.55 g) and the mpg-C3N4 catalyst (5 mol%, calculated based on this compound) are added to a glass liner within a high-pressure reaction vessel.

  • Reaction Conditions: The vessel is sealed and heated to 180°C with constant stirring for 12 hours.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and the catalyst is separated by centrifugation or filtration. The organic phase is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of this compound and the selectivity for 2,4,6-triethyl-1,3,5-triazine.

  • Catalyst Recycling: The recovered catalyst is washed with ethyl acetate, dried under vacuum, and can be reused for subsequent reaction cycles.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_recycling Catalyst Recycling s1 Impregnation of SBA-15 with Dicyandiamide s2 Solvent Evaporation s1->s2 s3 Thermal Polymerization (550°C, N2 atm) s2->s3 s4 HF Etching (Template Removal) s3->s4 s5 Washing and Drying s4->s5 s6 mpg-C3N4 Catalyst s5->s6 r1 Reactant Loading: This compound + mpg-C3N4 s6->r1 r2 Cyclotrimerisation (180°C, 12h) r1->r2 r3 Work-up: Dilution & Catalyst Separation r2->r3 r4 Product Analysis (GC, GC-MS) r3->r4 c1 Catalyst Recovery r3->c1 r5 2,4,6-triethyl-1,3,5-triazine r4->r5 c2 Washing and Drying c1->c2 c3 Reuse in Subsequent Cycles c2->c3 c3->r1

Caption: Experimental workflow for the synthesis of mpg-C3N4 and its application in this compound cyclotrimerisation.

Proposed Reaction Mechanism

reaction_mechanism catalyst mpg-C3N4 Surface (Lewis Acid Site) propionitrile1 This compound (1) catalyst->propionitrile1 Adsorption & Activation activated1 Activated this compound propionitrile1->activated1 propionitrile2 This compound (2) activated1->propionitrile2 Nucleophilic Attack dimer_intermediate Linear Dimer Intermediate propionitrile2->dimer_intermediate propionitrile3 This compound (3) dimer_intermediate->propionitrile3 Nucleophilic Attack trimer_intermediate Linear Trimer Intermediate propionitrile3->trimer_intermediate cyclization Intramolecular Cyclization trimer_intermediate->cyclization triazine_product 2,4,6-triethyl-1,3,5-triazine cyclization->triazine_product triazine_product->catalyst Desorption & Catalyst Regeneration

Caption: Proposed mechanism for the cyclotrimerisation of this compound on mpg-C3N4.

References

Application Notes and Protocols for the Raman Spectroscopic Study of o-Cresol and Propionitrile Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for investigating the formation of a hydrogen-bonded complex between o-cresol (B1677501) and propionitrile (B127096) using Raman spectroscopy. This methodology is crucial for understanding intermolecular interactions that are fundamental in various chemical and biological systems, including drug-receptor binding and solvent-solute interactions.

Introduction

The interaction between hydroxyl-containing compounds (like phenols) and nitrile-containing compounds is a classic example of hydrogen bonding. o-Cresol, an aromatic alcohol, can act as a hydrogen bond donor, while this compound, with its cyano group, acts as a hydrogen bond acceptor. Raman spectroscopy is a powerful, non-destructive technique well-suited for studying such interactions in the liquid phase.[1][2] The formation of a hydrogen-bonded complex between o-cresol and this compound leads to characteristic changes in their vibrational spectra, particularly in the O-H stretching region of o-cresol and the C≡N stretching region of this compound.[2][3][4] By analyzing these spectral changes, it is possible to identify the formation of the complex, determine its stoichiometry, and calculate the equilibrium constant for the complexation reaction. While direct studies on o-cresol and this compound are not extensively available, research on similar systems, such as p-cresol (B1678582) and this compound, provides a strong basis for the experimental design and data interpretation.[3]

Principle of the Method

The formation of a hydrogen bond between the hydroxyl group (-OH) of o-cresol and the nitrogen atom of the cyano group (-C≡N) of this compound results in a perturbation of the vibrational modes of both molecules. Specifically:

  • C≡N Stretching Vibration: The C≡N stretching band of free this compound is typically observed around 2250 cm⁻¹. Upon complex formation, a new, red-shifted (lower wavenumber) band appears, corresponding to the hydrogen-bonded this compound.[3][4] The intensity of this new band is proportional to the concentration of the complex.

  • O-H Stretching Vibration: The O-H stretching band of o-cresol is also sensitive to hydrogen bonding. In a non-polar solvent, free o-cresol exhibits a sharp O-H stretching band. In the presence of this compound, the formation of the hydrogen-bonded complex leads to a significant broadening and red-shifting of this band.

By systematically varying the mole fraction of o-cresol and this compound and analyzing the changes in the Raman spectra, quantitative information about the complex formation can be obtained.[3]

Experimental Protocol

This protocol outlines the steps for preparing binary mixtures of o-cresol and this compound and acquiring their Raman spectra.

3.1. Materials and Reagents

  • o-Cresol (analytical grade, purity > 99%)

  • This compound (analytical grade, purity > 99%)

  • Inert solvent (e.g., carbon tetrachloride or hexane, spectroscopic grade), if required for dilution.

3.2. Equipment

  • Raman Spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).[5]

  • High-sensitivity detector (e.g., CCD camera).[6]

  • Sample holder for liquid samples (e.g., quartz cuvettes).[1]

  • Micropipettes and volumetric flasks for accurate preparation of binary mixtures.

  • Analytical balance.

3.3. Sample Preparation

  • Prepare a series of binary mixtures of o-cresol and this compound with varying mole fractions. It is recommended to cover a wide range of concentrations to accurately determine the equilibrium constant.[3]

  • For example, prepare mixtures with mole fractions of o-cresol ranging from 0.1 to 0.9 in increments of 0.1.

  • Ensure accurate measurement of the volumes or weights of each component to calculate the precise mole fractions.

  • Prepare a sufficient volume of each mixture for Raman analysis (typically 1-2 mL).

3.4. Raman Spectroscopy Measurement

  • Turn on the Raman spectrometer and allow the laser to stabilize according to the manufacturer's instructions.

  • Calibrate the spectrometer using a standard reference material (e.g., silicon or a neon lamp).

  • Fill a clean quartz cuvette with the first binary mixture sample.

  • Place the cuvette in the sample holder of the spectrometer.

  • Acquire the Raman spectrum of the sample. The spectral region of interest is typically from 2200 cm⁻¹ to 2400 cm⁻¹ for the C≡N stretching vibration and 3200 cm⁻¹ to 3700 cm⁻¹ for the O-H stretching vibration.

  • Set the acquisition parameters (e.g., laser power, integration time, number of accumulations) to achieve an adequate signal-to-noise ratio. Be cautious to avoid sample heating or photodegradation by using appropriate laser power.

  • Repeat the measurement for each binary mixture, ensuring the same acquisition parameters are used for all samples to allow for direct comparison of spectral intensities.

  • Acquire the Raman spectra of pure o-cresol and pure this compound under the same experimental conditions.

3.5. Data Analysis

  • Perform baseline correction and normalization of the acquired Raman spectra.

  • Focus on the C≡N stretching region of this compound (around 2200-2300 cm⁻¹).[3]

  • Deconvolute the C≡N band into its components corresponding to free this compound and the o-cresol-propionitrile complex using a suitable peak fitting function (e.g., Gaussian-Lorentzian). This will allow for the determination of the areas of the individual peaks.

  • The area of the peak corresponding to the complex is proportional to its concentration.

  • Calculate the equilibrium constant (K) for the 1:1 complex formation using the concentrations of the free species and the complex determined from the spectral data.

Data Presentation

The quantitative data obtained from the Raman spectroscopic analysis can be summarized in the following tables.

Table 1: Raman Peak Positions of Free and Complexed Species

Vibrational ModeSpeciesWavenumber (cm⁻¹)
C≡N StretchFree this compound~2250
C≡N Stretcho-Cresol-Propionitrile Complex~2240
O-H StretchFree o-Cresol~3620
O-H Stretcho-Cresol-Propionitrile Complex~3450 (broad)

Table 2: Concentration-Dependent Raman Data for the C≡N Stretching Band

Mole Fraction of o-CresolConcentration of Free this compound (mol/L)Concentration of Complex (mol/L)Integrated Area of Free C≡N Peak (a.u.)Integrated Area of Complexed C≡N Peak (a.u.)
0.1[Calculated][Calculated][Measured][Measured]
0.2[Calculated][Calculated][Measured][Measured]
0.3[Calculated][Calculated][Measured][Measured]
0.4[Calculated][Calculated][Measured][Measured]
0.5[Calculated][Calculated][Measured][Measured]
0.6[Calculated][Calculated][Measured][Measured]
0.7[Calculated][Calculated][Measured][Measured]
0.8[Calculated][Calculated][Measured][Measured]
0.9[Calculated][Calculated][Measured][Measured]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the experimental and data analysis process.

experimental_workflow cluster_preparation Sample Preparation cluster_raman Raman Spectroscopy cluster_analysis Data Analysis cluster_output Output prep_start Start: Define Mole Fractions prep_mix Prepare o-Cresol/Propionitrile Binary Mixtures prep_start->prep_mix prep_pure Prepare Pure o-Cresol and This compound Samples prep_start->prep_pure raman_acquire_mix Acquire Raman Spectra of Mixtures prep_mix->raman_acquire_mix raman_acquire_pure Acquire Raman Spectra of Pure Components prep_pure->raman_acquire_pure raman_setup Spectrometer Setup and Calibration raman_setup->raman_acquire_mix raman_setup->raman_acquire_pure analysis_process Baseline Correction and Normalization raman_acquire_mix->analysis_process raman_acquire_pure->analysis_process analysis_deconvolute Peak Deconvolution of C≡N Stretching Band analysis_process->analysis_deconvolute analysis_quantify Quantify Concentrations of Free and Complexed Species analysis_deconvolute->analysis_quantify analysis_equilibrium Calculate Equilibrium Constant (K) analysis_quantify->analysis_equilibrium output_tables Generate Data Tables analysis_equilibrium->output_tables output_report Final Report and Interpretation output_tables->output_report

Caption: Experimental workflow for the Raman spectroscopic study of o-cresol and this compound complex formation.

References

Troubleshooting & Optimization

Propionitrile Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propionitrile (B127096) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on the purification of this compound for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several impurities, including water, acidic or basic compounds, and byproducts from its synthesis, such as acrylonitrile.[1] The presence of these impurities can interfere with sensitive reactions, making purification essential for high-purity applications.

Q2: How can I remove water from this compound?

A2: Water can be effectively removed from this compound by drying with a suitable agent followed by distillation. Common drying agents for nitriles include calcium hydride, phosphorus pentoxide (P₂O₅), and molecular sieves.[2] The choice of drying agent depends on the required level of dryness and the scale of the purification.

Q3: How do I remove acidic or basic impurities from this compound?

A3: Acidic impurities can be removed by washing the this compound with a dilute aqueous solution of a base, such as sodium bicarbonate or sodium carbonate. Conversely, basic impurities can be removed by washing with a dilute acid solution, like dilute hydrochloric or sulfuric acid.[3][4] Following the wash, the this compound should be thoroughly dried to remove any residual water.

Q4: What is the best method for purifying this compound to a high degree of purity?

A4: Fractional distillation is the most effective method for achieving high-purity this compound, especially for removing impurities with close boiling points.[5] For optimal results, the this compound should be pre-treated to remove water and any acidic or basic impurities before distillation.

Q5: How can I check the purity of my purified this compound?

A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[6] The water content can be accurately determined by Karl Fischer titration.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Distillation Problems
Problem Possible Cause Solution
No distillate is being collected. - Insufficient heating.- Poor insulation of the distillation column.- Leaks in the distillation apparatus.- Gradually increase the heating mantle temperature.[5]- Insulate the column with glass wool or aluminum foil to prevent heat loss.[7]- Check all joints and connections for a proper seal.
The distillation is very slow. - Heating rate is too low.- The fractionating column is flooded.- Carefully increase the heating rate.[5]- Reduce the heating rate to allow the column to drain. Ensure a smooth boil, not vigorous bumping.[7]
The distillate is cloudy. - Water contamination.- Ensure the this compound was adequately dried before distillation.- Check the condenser for any leaks that could introduce water.
The color of the this compound changes during distillation. - Thermal decomposition of this compound or impurities.- Presence of reactive impurities.- Consider distillation under reduced pressure to lower the boiling point and minimize thermal stress.- Ensure all acidic and basic impurities are removed before distillation.
Drying Agent Issues
Problem Possible Cause Solution
This compound is still wet after drying. - Insufficient amount of drying agent.- Insufficient drying time.- Inefficient drying agent.- Add more drying agent.- Allow for a longer contact time with stirring.- Consider a more efficient drying agent like calcium hydride or phosphorus pentoxide.[2]
A reaction occurs with the drying agent. - Incompatible drying agent.- Ensure the chosen drying agent is compatible with nitriles. For example, sodium can react with nitriles. Calcium hydride and molecular sieves are generally safe choices.[8]

Quantitative Data Summary

The efficiency of different drying agents for nitriles can be compared based on the final water content achieved. While specific data for this compound is limited, the following table provides a general comparison for nitriles like acetonitrile (B52724), which has similar properties.

Drying AgentFinal Water Content (ppm) in AcetonitrileReference
3Å Molecular Sieves<10[2]
Calcium Hydride~13 (after heating)[2]
Phosphorus PentoxideData not available for acetonitrile, but highly effective for other solvents.

Experimental Protocols

Protocol 1: Removal of Acidic and Basic Impurities

This protocol describes the pre-treatment of this compound to remove acidic and basic contaminants.

Methodology:

  • Washing for Acidic Impurities:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the washing process with deionized water until the aqueous layer is neutral to pH paper.

  • Washing for Basic Impurities:

    • If basic impurities are suspected, wash the this compound with a 5% aqueous solution of hydrochloric acid, following the same procedure as for acidic impurities.

    • Follow with washes with deionized water until the aqueous layer is neutral.

  • Drying:

    • After the final water wash, transfer the this compound to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Swirl the flask periodically for at least 30 minutes. The this compound is considered dry when the drying agent no longer clumps together.

    • Filter the this compound to remove the drying agent.

Protocol 2: Drying of this compound using Calcium Hydride

This protocol details the drying of this compound for applications requiring anhydrous conditions.

Methodology:

  • Place the pre-treated this compound in a round-bottom flask equipped with a magnetic stir bar.

  • Under an inert atmosphere (e.g., nitrogen or argon), add calcium hydride (CaH₂) to the flask (approximately 5-10 g per liter of this compound).

  • Stir the mixture at room temperature overnight.

  • The this compound can then be distilled directly from the calcium hydride under an inert atmosphere.

Protocol 3: Fractional Distillation of this compound

This protocol outlines the final purification of this compound by fractional distillation to achieve high purity.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glassware is clean and dry.

  • Distillation:

    • Charge the distillation flask with the pre-dried this compound and a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently with a heating mantle.

    • The vapor will slowly rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction distilling at a constant temperature, which should be close to the boiling point of this compound (97 °C).[9]

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

Visualizations

experimental_workflow start Crude this compound wash Wash with NaHCO3/HCl Solution start->wash dry Dry with Anhydrous MgSO4 wash->dry filter Filter dry->filter distill Fractional Distillation filter->distill pure High-Purity this compound distill->pure

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic problem Distillation Problem no_distillate No Distillate problem->no_distillate slow_distillate Slow Distillation problem->slow_distillate cloudy_distillate Cloudy Distillate problem->cloudy_distillate color_change Color Change problem->color_change cause1 Insufficient Heat / Poor Insulation no_distillate->cause1 cause2 Low Heating Rate / Flooding slow_distillate->cause2 cause3 Water Contamination cloudy_distillate->cause3 cause4 Thermal Decomposition color_change->cause4 solution1 Increase Heat / Insulate Column cause1->solution1 solution2 Adjust Heating Rate cause2->solution2 solution3 Pre-dry Sample cause3->solution3 solution4 Use Vacuum Distillation cause4->solution4

Caption: A logical diagram for troubleshooting common distillation issues.

References

Technical Support Center: Drying of Propionitrile Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propionitrile (B127096).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reaction failure or low yield Presence of water in this compound.Dry the this compound using an appropriate method before use. Verify the water content using Karl Fischer titration.
Inconsistent results between batches Variable water content in the this compound.Standardize the drying procedure for all batches of this compound. Regularly test the water content.
Cloudy or hazy appearance of the solvent Incomplete drying or presence of suspended impurities.Filter the solvent through a fine frit or membrane filter. Ensure the drying agent is not breaking down and contaminating the solvent.
Drying agent appears ineffective The desiccant is saturated with water. The desiccant is not suitable for this compound.Regenerate or replace the drying agent. For this compound, 3A molecular sieves are recommended to avoid co-adsorption of the solvent.[1]
Slow drying process Inefficient drying method. Insufficient amount of drying agent.Consider a more efficient drying agent or method. Increase the amount of desiccant or the contact time. For instance, with molecular sieves, a higher loading (e.g., 20% m/v) can achieve lower water content more quickly.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

A1: Water can act as an unwanted reactant, nucleophile, or base in many organic reactions, leading to side reactions, reduced product yield, and catalyst deactivation. For moisture-sensitive reactions, such as those involving organometallics or certain polymerization processes, the presence of even trace amounts of water can be detrimental.

Q2: What are the common methods for drying this compound?

A2: The most common methods for drying this compound include the use of desiccants like molecular sieves (specifically 3A type) and calcium hydride, as well as azeotropic distillation.

Q3: Which type of molecular sieve is best for drying this compound?

A3: 3A molecular sieves are the most suitable choice for drying this compound.[2][3] Their pore size of 3 angstroms allows them to effectively capture smaller water molecules while excluding the larger this compound molecules, thus preventing co-adsorption of the solvent.[1]

Q4: How can I tell if my molecular sieves are activated and ready for use?

A4: A simple qualitative test is to place a few beads in your gloved hand and add a drop of water. Activated sieves will become very hot to the touch due to the exothermic nature of water adsorption.[3] For a more quantitative assessment, the water content of the solvent should be measured before and after drying using Karl Fischer titration.

Q5: Can I reuse molecular sieves?

A5: Yes, molecular sieves can be regenerated and reused. To regenerate them, they should be heated in an oven at a temperature between 175-315 °C to drive off the adsorbed water.[4]

Q6: What are the safety precautions when working with calcium hydride?

A6: Calcium hydride is a water-reactive solid that produces flammable hydrogen gas upon contact with water.[5][6] It should be handled in a fume hood, away from sources of ignition, and personal protective equipment (gloves, safety glasses) should be worn. Quenching of residual calcium hydride must be done carefully by slowly adding it to ice.[4]

Q7: What is azeotropic distillation and how does it work for drying this compound?

A7: Azeotropic distillation is a technique used to separate components of a liquid mixture that form an azeotrope (a mixture that boils at a constant temperature and has a constant composition). This compound forms a minimum boiling azeotrope with water. By adding an entrainer (a third component), the azeotrope can be broken, allowing for the removal of water.

Q8: How can I accurately measure the water content in this compound?

A8: The most accurate and widely used method for determining the water content in organic solvents is Karl Fischer titration.[7][8] This technique is highly specific to water and can detect even trace amounts (parts per million).

Data Presentation: Comparison of Drying Methods

The following table summarizes the efficiency of common drying methods. The quantitative data presented is for acetonitrile, a close structural analog of this compound, and serves as a reliable estimate. The final water content is typically measured by Karl Fischer titration.

Drying MethodDesiccant/ConditionsInitial Water Content (ppm)Final Water Content (ppm)Contact TimeReference
Molecular Sieves 3A Molecular Sieves (20% m/v)~142<1048 hours[9][10]
Calcium Hydride Stirring over CaH₂ followed by distillation~225 (Toluene)~13 (DCM)Overnight stirring + distillation[10]
Azeotropic Distillation With a suitable entrainerDependent on initial solventVery low (requires optimization)Varies with setup[11]

Note: The data for Calcium Hydride is for Dichloromethane (DCM) and Toluene, as direct data for nitriles was not available in the cited source. The efficiency in this compound is expected to be in a similar range.

Experimental Protocols

Protocol 1: Drying this compound with 3A Molecular Sieves

Objective: To reduce the water content of this compound to below 10 ppm using 3A molecular sieves.

Materials:

  • This compound (reagent grade)

  • 3A molecular sieves (activated)

  • Anhydrous, clean, and dry glass bottle with a screw cap or septum

  • Oven (for activating molecular sieves)

  • Desiccator

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3A molecular sieves in a clean, dry beaker or flask.

    • Heat the sieves in an oven at 200-315 °C for at least 3 hours under a slow stream of dry nitrogen or under vacuum.

    • After activation, allow the sieves to cool to room temperature in a desiccator.

  • Drying Process:

    • To a clean, dry glass bottle, add the activated 3A molecular sieves (approximately 10-20% of the solvent volume, e.g., 10-20 g for 100 mL of this compound).

    • Carefully pour the this compound into the bottle containing the molecular sieves.

    • Seal the bottle tightly and allow it to stand for at least 48 hours at room temperature. For optimal drying, gently agitate the mixture occasionally.

  • Solvent Retrieval:

    • Carefully decant or cannulate the dry this compound from the molecular sieves into a clean, dry storage vessel. Avoid transferring any of the molecular sieve dust.

  • Verification:

    • Determine the final water content using Karl Fischer titration.

Protocol 2: Drying this compound with Calcium Hydride

Objective: To dry this compound using calcium hydride followed by distillation.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂) powder

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup:

    • Assemble a clean, dry round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere.

    • Add this compound to the flask.

    • Carefully add calcium hydride (approximately 5-10 g per liter of solvent) to the this compound. Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable.[5]

  • Drying:

    • Stir the mixture at room temperature overnight. The reaction is complete when hydrogen evolution ceases.

  • Distillation:

    • Following the stirring period, set up the apparatus for distillation under an inert atmosphere.

    • Heat the mixture to the boiling point of this compound (97 °C) and collect the distilled, dry solvent in a clean, dry receiving flask.

    • Discard the initial and final fractions to ensure the purity of the collected solvent.

  • Quenching of Residual Calcium Hydride:

    • Extreme Caution Required. After the distillation is complete and the apparatus has cooled, slowly and carefully add the residual calcium hydride to a beaker of ice in a fume hood.[4] The reaction is exothermic and produces hydrogen gas.

Protocol 3: Karl Fischer Titration for Water Content in this compound

Objective: To accurately determine the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • This compound sample

  • Dry syringe and needle

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Condition the titration cell to a dry, stable endpoint.

  • Sample Introduction:

    • Using a dry syringe, draw a known volume or weight of the this compound sample.

    • Quickly inject the sample into the titration cell, ensuring no atmospheric moisture is introduced.

  • Titration:

    • Start the titration. The instrument will automatically titrate the sample and determine the endpoint.

  • Calculation:

    • The instrument's software will calculate the water content in the sample, usually in ppm or percentage.

  • Reagent Standardization:

    • Regularly standardize the Karl Fischer reagent with a certified water standard to ensure accurate results.

Mandatory Visualization

Drying_Method_Selection start Start: Need to Dry this compound requirement What is the required level of dryness? start->requirement scale What is the scale of the experiment? requirement->scale < 10 ppm ms Use 3A Molecular Sieves requirement->ms 10-50 ppm safety What are the safety constraints? scale->safety Small to Medium Scale azeo Use Azeotropic Distillation scale->azeo Large Scale safety->ms High Safety Priority cah2 Use Calcium Hydride + Distillation safety->cah2 Experienced User, High Purity Needed verify Verify water content with Karl Fischer Titration ms->verify cah2->verify azeo->verify

Caption: Decision tree for selecting a suitable drying method for this compound.

Experimental_Workflow_MS cluster_prep Preparation cluster_drying Drying cluster_post Post-Drying activate_ms Activate 3A Molecular Sieves (200-315 °C, >3h) cool_ms Cool Sieves in Desiccator activate_ms->cool_ms add_ms Add Activated Sieves to this compound (10-20% m/v) cool_ms->add_ms stand Let Stand for >48h add_ms->stand decant Decant Dry Solvent stand->decant verify Verify Water Content (Karl Fischer Titration) decant->verify

Caption: Experimental workflow for drying this compound with 3A molecular sieves.

References

Propionitrile in Organic Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of propionitrile (B127096) in organic synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The primary side reactions involving this compound are dependent on the reaction type. The most common issues include incomplete hydrolysis to propionamide (B166681), over-reduction to secondary and tertiary amines, and competing elimination reactions during alkylation.[1][2][3] At elevated temperatures, pyrolysis can also lead to a variety of decomposition products.[4] Additionally, impurities in the starting material, such as water or pyridine (B92270) bases from its manufacturing process, can interfere with desired transformations.[5]

Q2: How can I minimize the formation of propionamide during the hydrolysis of this compound to propanoic acid?

A2: To minimize the formation of propionamide, it is crucial to employ sufficiently harsh reaction conditions.[6] This typically involves heating the reaction mixture under reflux for an extended period with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).[7] Under acidic conditions, the intermediate amide is protonated, which facilitates a second nucleophilic attack by water to yield the carboxylic acid.[8] In basic hydrolysis, the amide is also an intermediate, and prolonged heating is necessary to drive the reaction to the carboxylate salt.[7]

Q3: During the reduction of this compound to propylamine, I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles.[2] This occurs when the intermediate imine reacts with the newly formed primary amine. To suppress this, the reaction can be carried out in the presence of ammonia (B1221849) or by using acidic additives.[9][10] Alternatively, using stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent generally provides the primary amine with high selectivity.[11]

Q4: What are the key considerations for achieving successful α-alkylation of this compound?

A4: Successful α-alkylation of this compound requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. Key considerations include maintaining a low temperature (typically -78 °C) to prevent side reactions and ensuring anhydrous conditions. The choice of the alkylating agent is also critical; primary alkyl halides are preferred to minimize competing E2 elimination reactions.[12] Over-alkylation can be an issue and can be managed by careful control of stoichiometry.[13]

Troubleshooting Guides

Hydrolysis of this compound

Problem: Low yield of propanoic acid and significant amounts of unreacted propionamide.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently harsh reaction conditions Increase the concentration of the acid or base catalyst. Prolong the reaction time and/or increase the reaction temperature. For acidic hydrolysis, a concentration of at least 4N HCl is often required to favor carboxylic acid formation.[3]
Premature work-up Ensure the reaction has gone to completion by monitoring via TLC or GC-MS before quenching the reaction.
Inadequate heating Ensure the reaction mixture is maintained at a steady reflux throughout the reaction period.
Reduction of this compound to Propylamine

Problem: Formation of significant amounts of dipropylamine (B117675) and tripropylamine.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction of intermediate imine with product When using catalytic hydrogenation (e.g., Raney Ni, Pd/C), add ammonia or an ammonium (B1175870) salt to the reaction mixture to compete with the primary amine for reaction with the imine intermediate.[2][9]
Inappropriate choice of reducing agent For high selectivity towards the primary amine, consider using a stoichiometric reducing agent like LiAlH₄.[11]
High reaction temperature or pressure Optimize the reaction temperature and hydrogen pressure. Milder conditions can sometimes favor the formation of the primary amine.
α-Alkylation of this compound

Problem: Low yield of the desired alkylated product and formation of elimination byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Use of a sterically hindered alkyl halide Use primary or methyl halides as the alkylating agent to favor the Sₙ2 pathway over E2 elimination.[12]
Reaction temperature is too high Maintain a low temperature (e.g., -78 °C) during the deprotonation and alkylation steps to minimize side reactions.
Presence of moisture Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will quench the strong base.
Over-alkylation Use a slight excess of the nitrile relative to the alkylating agent and add the alkylating agent slowly to the deprotonated nitrile.[13]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Propanoic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reaction: Carefully add a 6 M aqueous solution of hydrochloric acid (HCl) (5.0 eq).

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by GC-MS to confirm the disappearance of the propionamide intermediate.

  • Work-up: After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude propanoic acid. Further purification can be achieved by distillation.

Protocol 2: Selective Reduction of this compound to Propylamine using Catalytic Hydrogenation

Adapted from a procedure for a similar substrate.[10]

  • Catalyst Preparation: In a suitable autoclave, add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.3 g per 5.0 g of nitrile).

  • Reaction Mixture: Add a solution of this compound (1.0 eq) in a mixture of dichloromethane (B109758) and water. Add sodium dihydrogen phosphate (B84403) (NaH₂PO₄·H₂O) (1.0 eq) and concentrated sulfuric acid (H₂SO₄) (1.0 eq).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 6 bar.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-80 °C) for 7-21 hours.

  • Work-up: After releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst. Separate the aqueous and organic layers.

  • Purification: Basify the aqueous layer with NaOH and extract with an organic solvent. Dry the organic extracts, filter, and concentrate under reduced pressure to obtain propylamine.

Protocol 3: α-Alkylation of this compound with an Alkyl Halide
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add diisopropylamine (B44863) (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C. To this LDA solution, add this compound (1.0 eq) dropwise and stir for 1 hour.

  • Alkylation: Slowly add the primary alkyl halide (1.0 eq) to the reaction mixture and continue stirring at -78 °C for 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Qualitative Effect of Reaction Conditions on this compound Hydrolysis

ConditionProduct FavoredRationale
Mild Acid/Base, Short Reaction Time PropionamideThe first step of hydrolysis is faster; insufficient energy/time for the second step.
Strong Acid/Base, Prolonged Heating Propanoic Acid/PropanoateHarsher conditions provide the activation energy needed to hydrolyze the intermediate amide.[6][7]

Table 2: Influence of Reaction Conditions on the Selectivity of Phenylthis compound Hydrogenation (Representative Example) [10]

Temperature (°C)AdditiveConversion (%)Primary Amine Selectivity (%)
30H₂SO₄ + NaH₂PO₄4648
80H₂SO₄ + NaH₂PO₄7626

Table 3: Spectroscopic Data for Identification of this compound and Common Side Products

Compound1H NMR (δ, ppm)Key IR Absorptions (cm-1)
This compound 2.31 (q, 2H), 1.29 (t, 3H)[14]2245 (C≡N stretch)[15]
Propionamide 6.5-7.5 (br s, 2H), 2.19 (q, 2H), 1.14 (t, 3H)[5][16]3350, 3180 (N-H stretch), 1670 (C=O stretch)[1][17][18]
Dipropylamine 2.45 (t, 4H), 1.45 (sextet, 4H), 0.88 (t, 6H)[19]3280 (N-H stretch), 2960-2800 (C-H stretch)[2][6]
Tripropylamine 2.30 (t, 6H), 1.39 (sextet, 6H), 0.87 (t, 9H)[11]2960-2800 (C-H stretch), No N-H stretch[11][20][21]

Visualizations

Hydrolysis_Pathway Side Reactions in this compound Hydrolysis This compound This compound Propionamide Propionamide (Intermediate/Side Product) This compound->Propionamide + H₂O (Mild Conditions) PropanoicAcid Propanoic Acid (Desired Product) Propionamide->PropanoicAcid + H₂O (Harsh Conditions)

Caption: Pathway of this compound hydrolysis.

Reduction_Troubleshooting Troubleshooting this compound Reduction Start Reduction of this compound CheckProducts Low selectivity for primary amine? Start->CheckProducts SecondaryTertiaryAmines Significant secondary/tertiary amines observed CheckProducts->SecondaryTertiaryAmines Yes Success High selectivity for primary amine CheckProducts->Success No Solution1 Use LiAlH₄ or other stoichiometric hydride reagents SecondaryTertiaryAmines->Solution1 Solution2 Add NH₃ or acidic additive (e.g., NaH₂PO₄) to catalytic hydrogenation SecondaryTertiaryAmines->Solution2 Solution1->Success Solution2->Success

Caption: Troubleshooting workflow for this compound reduction.

Alkylation_Side_Reactions Side Reactions in α-Alkylation of this compound Start This compound + Base + R-X SN2 Sₙ2: α-Alkylated this compound (Desired) Start->SN2 E2 E2: Elimination Product (Side Product) Start->E2 [Sterically hindered R-X] OverAlkylation Over-alkylation (Side Product) SN2->OverAlkylation [Excess R-X or strong base]

References

Propionitrile Decomposition: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with propionitrile (B127096). It offers troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and a summary of decomposition byproducts to ensure safe and effective experimentation.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and decomposition of this compound.

Frequently Asked Questions

  • What are the primary decomposition pathways for this compound? this compound primarily decomposes through thermal, hydrolytic (both acidic and alkaline conditions), biochemical, and oxidative pathways. The specific pathway and resulting byproducts are highly dependent on the experimental conditions such as temperature, pH, and the presence of catalysts or microorganisms.

  • What are the main byproducts of thermal decomposition? Under pyrolysis conditions (789–850 K), the principal byproducts of this compound decomposition include hydrogen, hydrogen cyanide, methane, ethane, ethene, acetonitrile (B52724), and acrylonitrile.[1]

  • What products are formed during hydrolysis? Hydrolysis of this compound proceeds in two stages, first forming propanamide, which is then hydrolyzed to propanoic acid (under acidic conditions) or its corresponding salt (under alkaline conditions).[2]

  • Is this compound stable under normal storage conditions? this compound is a stable, colorless liquid under standard conditions. However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][4]

  • What are the safety hazards associated with this compound decomposition? When heated to decomposition, this compound emits toxic fumes of nitrogen oxides and cyanide.[3][4][5] It is a flammable material, and its vapors can form explosive mixtures with air.[3][5] Contact with acids or steam can produce toxic and flammable hydrogen cyanide fumes.[3][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected byproducts in GC-MS analysis of a thermal decomposition experiment. Contamination of the sample or reaction vessel.Ensure the purity of the this compound sample and thoroughly clean the reaction apparatus before use.
Air leak in the pyrolysis setup.Check all seals and connections in the experimental setup to ensure an inert atmosphere is maintained.
Low yield of propanoic acid during acid hydrolysis. Incomplete reaction.Increase the reaction time or the concentration of the acid catalyst. Ensure the reflux temperature is maintained.
Loss of product during workup.Optimize the distillation process to minimize the loss of the relatively volatile propanoic acid.
Inconsistent results in biochemical degradation studies. Variation in microbial culture activity.Standardize the inoculum size and growth phase of the microbial culture used in the experiments.
Presence of inhibitory substances.Ensure the reaction medium is free from any compounds that might inhibit microbial growth or enzymatic activity.
Discoloration of this compound sample during storage. Exposure to light or incompatible materials.Store this compound in a tightly sealed, opaque container in a cool, dark, and well-ventilated area, away from incompatible chemicals.[5]

Decomposition Byproducts

The byproducts of this compound decomposition vary significantly with the decomposition method.

Decomposition Pathway Key Byproducts Reference(s)
Thermal Pyrolysis Hydrogen, Hydrogen Cyanide, Methane, Ethane, Ethene, Acetonitrile, Acrylonitrile[1]
Acid-Catalyzed Hydrolysis Propanamide, Propanoic Acid, Ammonium (B1175870) Salt
Alkaline-Catalyzed Hydrolysis Propanamide, Propanoate Salt, Ammonia
Biochemical Degradation Propionamide, Propionic Acid, Ammonia[6]
Oxidation Hydrogen Cyanide, Nitrogen Oxides[3][4]
Metabolism (in vivo) Cyanide[7]

Experimental Protocols

Detailed methodologies for key decomposition experiments are provided below.

1. Acid-Catalyzed Hydrolysis of this compound

  • Objective: To hydrolyze this compound to propanoic acid.

  • Materials: this compound, 5 M Hydrochloric Acid (HCl), round-bottom flask, reflux condenser, heating mantle, distillation apparatus.

  • Procedure:

    • Place a known volume of this compound into the round-bottom flask.

    • Add an excess of 5 M hydrochloric acid to the flask.

    • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

    • After cooling, the mixture will contain propanoic acid and ammonium chloride.

    • Isolate the propanoic acid by distillation.

  • Analysis: Monitor the reaction progress and confirm the identity of the products using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

2. Thermal Decomposition Analysis by Pyrolysis-GC-MS

  • Objective: To identify the byproducts of the thermal decomposition of this compound.

  • Apparatus: A pyrolysis unit directly connected to the injector port of a gas chromatograph with a mass spectrometer detector (Py-GC-MS).

  • Procedure:

    • Place a small, accurately weighed sample of this compound into a pyrolysis tube.

    • Purge the pyrolysis unit with an inert gas (e.g., helium) to remove any air.

    • Heat the sample to the desired decomposition temperature (e.g., 800°C) at a controlled rate.

    • The volatile decomposition products are swept by the carrier gas into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification.

  • GC-MS Conditions:

    • GC Column: A polar capillary column (e.g., DB-WAX or FFAP).

    • Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, held for 5 minutes.[2]

    • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-200.[2]

Visualizing Decomposition and Metabolic Pathways

This compound Thermal Decomposition Pathway

G This compound This compound (CH₃CH₂CN) Radical_CH3 Methyl Radical (·CH₃) This compound->Radical_CH3 Initiation Radical_CH2CN Cyanomethyl Radical (·CH₂CN) This compound->Radical_CH2CN Initiation Methane Methane (CH₄) Radical_CH3->Methane + this compound Acetonitrile Acetonitrile (CH₃CN) Radical_CH2CN->Acetonitrile + H Radical_CH3CHCN 1-cyanoethyl Radical (CH₃ĊHCN) Methane->Radical_CH3CHCN - H HCN Hydrogen Cyanide (HCN) Radical_CH3CHCN->HCN Ethene Ethene (C₂H₄) Radical_CH3CHCN->Ethene Acrylonitrile Acrylonitrile (CH₂=CHCN) Radical_CH3CHCN->Acrylonitrile - H

A simplified representation of the free-radical chain mechanism for the thermal decomposition of this compound.

This compound Hydrolysis Pathway

G This compound This compound (CH₃CH₂CN) Propanamide Propanamide (CH₃CH₂CONH₂) This compound->Propanamide + H₂O Propanoic_Acid Propanoic Acid (CH₃CH₂COOH) Propanamide->Propanoic_Acid + H₂O, H⁺ Propanoate_Salt Propanoate Salt (CH₃CH₂COO⁻) Propanamide->Propanoate_Salt + H₂O, OH⁻ Ammonium Ammonium Ion (NH₄⁺) Ammonia Ammonia (NH₃)

The two-stage hydrolysis of this compound under acidic and alkaline conditions.

Metabolic Pathway of this compound to Cyanide

G This compound This compound P450 Cytochrome P450 Mixed-Function Oxidase This compound->P450 Cyanide Cyanide Ion (CN⁻) P450->Cyanide Metabolism Toxicity Cellular Respiration Inhibition Cyanide->Toxicity

The metabolic activation of this compound to cyanide by the cytochrome P450 enzyme system, leading to toxicity.

References

Technical Support Center: Propionitrile Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of propionitrile (B127096). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: this compound should be stored in a cool, dry, well-ventilated area in tightly closed containers.[1] The recommended storage temperature is typically between 15°C and 25°C.[2] It is crucial to protect it from sources of ignition such as heat, sparks, and open flames, as it is a highly flammable liquid.[3] The storage area should be a designated flammables area, and containers should be grounded and bonded during transfer to prevent static discharge.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis, thermal decomposition, and biochemical degradation.[4]

  • Hydrolysis: this compound can hydrolyze under both acidic and alkaline conditions to first form propanamide, and then further hydrolyze to propanoic acid and ammonia (B1221849) (or their respective salts).[4][5][6] The presence of water and strong acids or bases will accelerate this process.[4][7]

  • Thermal Decomposition: When heated, this compound can decompose to produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[8]

  • Biochemical Degradation: Certain microorganisms can metabolize this compound, converting it into propionic acid and ammonia.[9][10]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][7][11] Contact with strong acids, steam, or warm water can lead to a violent reaction that releases toxic and flammable hydrogen cyanide gas.[8]

Q4: Are chemical stabilizers necessary for the long-term storage of this compound?

A4: For high-purity this compound, the primary method of stabilization is strict control of storage conditions (temperature, moisture, and light) and ensuring it is stored in an inert environment (e.g., under nitrogen). While polymerization inhibitors are used for other reactive monomers,[12] they are not typically pre-mixed with analytical-grade this compound. Stability is maintained by preventing the conditions that lead to degradation, such as hydrolysis.[11]

Q5: How can I visually inspect my this compound for signs of degradation?

A5: Pure this compound is a colorless liquid.[4][7] Any discoloration, such as a yellow or brown tint, can be an indicator of impurity or degradation. The presence of a precipitate or cloudiness also suggests contamination or degradation. However, chemical analysis is required for a definitive assessment of purity.

Troubleshooting Guide

Q1: My this compound has a yellow tint. What could be the cause and what should I do?

A1: A yellow tint can indicate the presence of impurities or degradation products. This could be due to improper storage, such as exposure to light, air (oxidation), or elevated temperatures. It may also indicate a reaction with the container material if it is not appropriate.

  • Recommended Action: Do not use the material for sensitive experiments. Its purity should be verified using an analytical technique like Gas Chromatography (GC). If purity is compromised, a fresh bottle should be used. To prevent this, always store this compound in a cool, dark, and dry place in a tightly sealed, appropriate container.

Q2: I ran a GC analysis on my stored this compound and see unexpected peaks. What do they signify?

A2: Unexpected peaks in a GC chromatogram typically represent impurities or degradation products.

  • Possible Impurities:

    • Water: While not always visible on all GC columns, excess water can promote hydrolysis.

    • Propanamide and Propanoic Acid: These are hydrolysis products.[4] Their presence suggests the sample was exposed to moisture.

    • Solvent Residues: Contamination from cleaning or other laboratory processes.

  • Recommended Action: Quantify the level of impurities. If they exceed the limits for your application, the this compound should be discarded. Review your storage and handling procedures to identify and eliminate potential sources of moisture and contamination.[1]

Q3: The pH of an aqueous solution prepared with my this compound is acidic. Is this normal?

A3: No, this is not normal and is a strong indicator of degradation. The hydrolysis of this compound produces propanoic acid, which will lower the pH of the solution.[4][9]

  • Recommended Action: The this compound is likely significantly degraded and unsuitable for most applications. Dispose of it according to your institution's hazardous waste guidelines. Ensure that future stock is stored in a dry environment to prevent hydrolysis.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C[2]Minimizes thermal degradation and evaporation.
Atmosphere Inert gas (e.g., Nitrogen)Prevents oxidation and exposure to moisture.
Container Tightly sealed, appropriate material (e.g., amber glass)Prevents contamination, evaporation, and light exposure.[1]
Humidity Dry environmentMinimizes the risk of water absorption and subsequent hydrolysis.[1]
Ignition Sources Away from heat, sparks, open flames[3]This compound is highly flammable.
Incompatibles Segregated from strong acids, bases, oxidizers, and reducers[4][7]Prevents hazardous chemical reactions.

Table 2: Illustrative Impact of Storage Conditions on this compound Purity Over 24 Months

This table presents hypothetical data to illustrate the importance of proper storage. Actual degradation rates can vary.

Storage ConditionPurity at 0 MonthsPurity at 6 MonthsPurity at 12 MonthsPurity at 24 Months
Ideal: 15-25°C, Dry, Inert Gas99.9%99.8%99.7%99.5%
Sub-optimal: Room Temp, Air99.9%99.5%99.0%98.0%
Poor: >30°C, Humid, Air99.9%98.0%96.5%93.0%

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

  • Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products.

  • Materials:

    • This compound sample

    • High-purity solvent for dilution (e.g., Methanol, HPLC grade)

    • Volumetric flasks and pipettes

    • GC vials with septa

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for polar volatile compounds (e.g., DB-WAX or equivalent).

  • Procedure:

    • Standard Preparation: Prepare a known concentration of a this compound reference standard in the chosen solvent.

    • Sample Preparation: Accurately prepare a dilution of the this compound sample to be tested in the same solvent. A typical dilution might be 1:1000.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Detector Temperature: 275°C

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

      • Injection Volume: 1 µL

    • Analysis: Inject the standard and the sample solutions into the GC.

    • Data Interpretation: Compare the chromatogram of the sample to the standard. Purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks. Identify any impurity peaks by comparing their retention times to known potential impurities if standards are available.

Protocol 2: Water Content Determination by Karl Fischer Titration

  • Objective: To quantify the amount of water in the this compound sample, a key factor in potential hydrolysis.

  • Materials:

    • This compound sample

    • Karl Fischer titrator (coulometric or volumetric)

    • Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)

    • Gastight syringe

  • Procedure:

    • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Allow the titration cell to stabilize until the drift rate is low and constant.

    • Titer Determination (for volumetric): If using a volumetric titrator, determine the titer of the Karl Fischer reagent using a certified water standard.

    • Sample Analysis:

      • Accurately draw a known volume or weight of the this compound sample into a gastight syringe.

      • Inject the sample directly into the conditioned titration cell.

      • Start the titration. The instrument will automatically measure the water content.

    • Data Interpretation: The result is typically given in parts per million (ppm) or percentage of water. A low water content (<100 ppm) is desirable for long-term stability.

Visualizations

G cluster_conditions Initiating Conditions cluster_this compound cluster_products Degradation Products Moisture Presence of Water Prop This compound (CH3CH2CN) Moisture->Prop Hydrolysis Heat Elevated Temperature Heat->Prop Thermal Decomposition AcidBase Strong Acid / Base AcidBase->Prop Catalyzes Hydrolysis Amide Propanamide Prop->Amide Step 1 Gases Toxic Gases (HCN, NOx) Prop->Gases Acid Propanoic Acid + NH4+ Amide->Acid Step 2

Caption: Primary degradation pathways for this compound.

G start Suspected this compound Degradation visual Visual Inspection: Discoloration or Precipitate? start->visual gc Perform GC Analysis visual->gc Yes visual->gc No (Chemical Check Still Recommended) impurity_check Impurity Peaks > Acceptable Limit? gc->impurity_check karl_fischer Perform Karl Fischer Titration water_check Water Content High? karl_fischer->water_check impurity_check->karl_fischer No discard Discard Material & Review Storage impurity_check->discard Yes use Material is Suitable for Use water_check->use No review_storage Review Storage for Moisture Ingress water_check->review_storage Yes review_storage->discard

Caption: Troubleshooting workflow for impure this compound.

G start Receive New Batch of This compound initial_testing Perform Initial Analysis (GC for Purity, Karl Fischer for H2O) start->initial_testing log_results Log Initial Results (Time = 0) initial_testing->log_results storage Store Under Controlled Conditions (e.g., 25°C/60% RH) log_results->storage pull_sample Pull Sample at Scheduled Time Point (e.g., 3, 6, 12 months) storage->pull_sample retest Re-test Sample (GC and Karl Fischer) pull_sample->retest end_study End of Study: Establish Shelf-Life pull_sample->end_study Final Time Point compare Compare Results to Initial Data & Specifications retest->compare decision Results within Spec? compare->decision continue_study Continue to Next Time Point decision->continue_study Yes fail_study Stability Failure: Investigate & Discard Batch decision->fail_study No continue_study->pull_sample

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Safe Handling of Pyrophoric Reagents in Propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of pyrophoric reagents with propionitrile (B127096) as a solvent. It includes troubleshooting advice for common experimental issues and frequently asked questions to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are pyrophoric reagents and why are they hazardous?

A1: Pyrophoric materials are substances that can ignite spontaneously in air at or below 54°C (130°F).[1] Their reaction with air or moisture can generate heat, fire, and flammable or corrosive byproducts through violent decomposition.[1][2] Common examples include organolithium compounds (like n-butyllithium and tert-butyllithium), Grignard reagents (RMgX), and finely divided metals.[2][3] The primary hazard is the risk of fire and explosion, which can cause severe burns and significant damage to facilities.[2] Many pyrophoric reagents are also sold in flammable solvents, further increasing the fire risk.[2][3]

Q2: What are the specific hazards of using this compound as a solvent with pyrophoric reagents?

A2: this compound is a polar aprotic solvent that is incompatible with strong reducing agents, which include many pyrophoric reagents.[4] The primary hazard is a chemical reaction between the pyrophoric reagent and the nitrile group of this compound. Organometallic reagents like Grignard reagents and organolithiums can add across the carbon-nitrogen triple bond of the nitrile.[5][6][7][8] This reaction is often exothermic and can lead to the formation of an imine, which upon hydrolysis, yields a ketone.[5][6][7][8][9] This reactivity means that this compound is not an inert solvent in this context and can be consumed during the reaction, affecting stoichiometry and potentially leading to unexpected side products. The risk of thermal runaway should also be considered, as the heat generated by the reaction may not be dissipated effectively, leading to a rapid increase in temperature and pressure.[10]

Q3: What personal protective equipment (PPE) is required when working with pyrophoric reagents and this compound?

A3: Appropriate PPE is crucial for safety. This includes:

  • Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are mandatory.[1] A face shield should be worn over safety glasses whenever there is a risk of explosion or significant splashing.[1]

  • Hand Protection: Wear nitrile gloves as a base layer. For added protection, neoprene or fire-resistant gloves (e.g., Nomex®) should be worn over the nitrile gloves.[1][11]

  • Body Protection: A fire-resistant lab coat (e.g., made of Nomex®) is essential.[1] Avoid synthetic clothing, which can melt and adhere to the skin in case of a fire.[11]

  • Footwear: Fully enclosed shoes are required.[12]

Q4: What is the safest way to transfer pyrophoric liquids like n-butyllithium in this compound?

A4: All transfers must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a fume hood or glove box.[1][3] For small volumes (typically less than 20-50 mL), a gas-tight syringe with a Luer-Lok™ tip is appropriate to prevent the needle from detaching.[1][13] For larger volumes, the double-tipped needle (cannula) transfer technique is recommended.[1][3] Always ensure that glassware is oven-dried and free of moisture before use.[1]

Q5: How should I properly quench a reaction containing a pyrophoric reagent in this compound?

A5: Unreacted pyrophoric reagents must be carefully neutralized. A standard quenching procedure involves the following steps, performed under an inert atmosphere and with cooling (e.g., an ice bath):

  • Dilute the reaction mixture with an inert, high-boiling solvent like toluene (B28343) or heptane.[13][14]

  • Slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise with stirring.[13][14][15]

  • Once the initial vigorous reaction subsides, a more reactive alcohol like methanol (B129727) can be added to ensure complete quenching.[13][14]

  • Finally, slowly add water to neutralize any remaining reactive materials.[13][14]

  • The resulting mixture can then be disposed of as hazardous waste.[13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction does not initiate or proceeds very slowly. 1. Deactivated Pyrophoric Reagent: The reagent may have been exposed to air or moisture, reducing its activity.1. Use a fresh bottle of the pyrophoric reagent or titrate the existing solution to determine its exact concentration.
2. Wet Solvent or Glassware: Residual moisture in the this compound or on the glassware is quenching the pyrophoric reagent.2. Ensure this compound is anhydrous and all glassware is rigorously oven-dried and cooled under an inert atmosphere before use.[16]
3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.3. While low temperatures are often used to control reactivity, a slight increase in temperature may be necessary. Monitor the reaction carefully for any signs of an exotherm.
A solid precipitate forms unexpectedly. 1. Incomplete Dissolution: The pyrophoric reagent or a reaction intermediate may not be fully soluble in the solvent mixture.1. Consider using a co-solvent to improve solubility. For Grignard reagents, THF is a common choice that helps stabilize the reagent.[17]
2. Side Reaction: An unintended reaction could be producing an insoluble byproduct.2. Analyze the precipitate to identify its composition. This will help in diagnosing the side reaction.
Reaction is too vigorous or shows signs of thermal runaway. 1. Addition Rate is Too Fast: Adding the pyrophoric reagent too quickly can lead to a rapid exotherm that cannot be controlled by the cooling system.1. Add the pyrophoric reagent slowly and dropwise, ensuring the internal temperature remains within the desired range.[11]
2. Insufficient Cooling: The cooling bath may not be adequate to dissipate the heat generated by the reaction.2. Use a larger or colder cooling bath (e.g., a dry ice/acetone bath for highly exothermic reactions).[18]
3. High Concentration of Reagents: Concentrated solutions can lead to a more rapid and intense reaction.3. Dilute the pyrophoric reagent or the substrate solution before mixing.
Low yield of the desired product. 1. Reaction with Solvent: The pyrophoric reagent is reacting with the this compound solvent, consuming the reagent and reducing the amount available for the desired reaction.1. Adjust the stoichiometry to account for the reaction with the solvent. Alternatively, consider a more inert solvent if the reaction chemistry allows.
2. Incomplete Quenching/Workup: The intermediate imine may not be fully hydrolyzed to the final ketone product.2. Ensure vigorous stirring during the acidic workup to promote complete hydrolysis of the imine intermediate.[16]
3. Side Reactions: The pyrophoric reagent, being a strong base, can cause deprotonation or other side reactions.[19]3. Lowering the reaction temperature can often minimize side reactions.[16]

Experimental Protocols

Protocol 1: Syringe Transfer of a Pyrophoric Reagent into this compound

Objective: To safely transfer a known volume of a pyrophoric reagent (e.g., n-butyllithium) into a reaction flask containing this compound under an inert atmosphere.

Materials:

  • Schlenk flask with a rubber septum

  • Gas-tight syringe with Luer-Lok™ tip and a long needle

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Anhydrous this compound

  • Pyrophoric reagent in a Sure/Seal™ bottle

Procedure:

  • Assemble the Schlenk flask and ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Add the desired amount of anhydrous this compound to the Schlenk flask via a syringe.

  • Flush the transfer syringe with inert gas several times.

  • With the pyrophoric reagent bottle clamped securely, puncture the septum with the needle of the flushed syringe.

  • Carefully draw the desired volume of the pyrophoric reagent into the syringe. It is recommended to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.

  • Withdraw the syringe and immediately insert the needle into the septum of the reaction flask.

  • Slowly add the pyrophoric reagent to the stirred this compound solution.

  • Rinse the syringe by drawing up some of the reaction solvent and expelling it back into the flask. Repeat this process three times.

  • Properly quench and clean the syringe immediately after use.[13]

Protocol 2: Quenching of a Pyrophoric Reagent in this compound

Objective: To safely neutralize unreacted pyrophoric reagent in a this compound solution.

Materials:

  • Reaction mixture containing the pyrophoric reagent in this compound

  • Dropping funnel

  • Ice bath

  • Isopropanol

  • Methanol

  • Deionized water

  • Inert, high-boiling solvent (e.g., toluene)

Procedure:

  • Ensure the reaction flask is under a positive pressure of an inert gas.

  • Cool the reaction flask to 0°C using an ice bath.

  • Dilute the reaction mixture by adding an equal volume of a dry, inert solvent like toluene.

  • Slowly add isopropanol dropwise from a dropping funnel with vigorous stirring. Monitor for any temperature increase or gas evolution.

  • After the initial reaction subsides, continue adding isopropanol until no further exotherm is observed.

  • Slowly add methanol to quench any remaining, less reactive species.

  • Finally, add water dropwise to ensure complete neutralization.

  • The quenched mixture can now be prepared for hazardous waste disposal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction cluster_quench Quenching prep_glassware Oven-dry glassware cool_inert Cool under inert gas prep_glassware->cool_inert add_solvent Add this compound cool_inert->add_solvent transfer_reagent Transfer to reaction flask add_solvent->transfer_reagent Inert atmosphere flush_syringe Flush syringe with inert gas draw_reagent Draw pyrophoric reagent flush_syringe->draw_reagent draw_reagent->transfer_reagent run_reaction Run reaction under controlled temperature transfer_reagent->run_reaction cool_reaction Cool to 0°C run_reaction->cool_reaction add_isopropanol Add isopropanol cool_reaction->add_isopropanol add_methanol Add methanol add_isopropanol->add_methanol add_water Add water add_methanol->add_water Dispose as hazardous waste Dispose as hazardous waste add_water->Dispose as hazardous waste

Caption: Experimental workflow for handling pyrophoric reagents in this compound.

troubleshooting_low_yield start Low Product Yield check_reagent Is the pyrophoric reagent active? start->check_reagent check_conditions Are the reaction conditions optimal? check_reagent->check_conditions Yes titrate_reagent Titrate or use fresh reagent check_reagent->titrate_reagent No check_workup Is the workup procedure complete? check_conditions->check_workup Yes optimize_conditions Optimize temperature and solvent check_conditions->optimize_conditions No investigate_side_reactions Investigate potential side reactions (e.g., reaction with solvent) check_workup->investigate_side_reactions Yes improve_workup Ensure complete hydrolysis check_workup->improve_workup No end Improved Yield titrate_reagent->end optimize_conditions->end investigate_side_reactions->end improve_workup->end

Caption: Troubleshooting decision tree for low product yield.

References

Propionitrile in Chemical Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving desired outcomes. Propionitrile (B127096), with its unique properties, presents a valuable yet sometimes challenging solvent choice. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions when using this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during chemical reactions in this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Poor Solubility of Reactants: One or more starting materials may not be sufficiently soluble in this compound at the reaction temperature.- Increase the reaction temperature to improve solubility. - Consider the addition of a co-solvent to enhance the solubility of the problematic reactant. - If possible, modify the reactant to a more soluble derivative.
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation.- Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. - Gradually increase the reaction temperature in increments. - If a catalyst is used, consider adding a fresh portion or switching to a more robust catalyst.
Side Reactions: The reactants or product may be undergoing undesired side reactions with the solvent or other species in the reaction mixture.- Lower the reaction temperature to minimize side reactions. - Investigate potential reactivity of your functional groups with nitriles, especially under basic or acidic conditions. - Ensure all reagents and the solvent are dry, as water can lead to hydrolysis of the nitrile.
Formation of Impurities Hydrolysis of this compound: In the presence of strong acids or bases, particularly at elevated temperatures, this compound can hydrolyze to propionamide (B166681) and subsequently to propionic acid.[1][2]- Use milder bases or acids if the reaction conditions permit. - Keep the reaction temperature as low as possible. - Minimize the water content of the reaction mixture by using anhydrous reagents and solvent.
Reaction with Organometallic Reagents: Grignard or organolithium reagents can react with the nitrile group.[3][4][5][6][7]- Add the organometallic reagent slowly to the reaction mixture at a low temperature to control its reactivity. - Consider using alternative organometallic reagents that are less reactive towards nitriles.
Thermal Decomposition: At very high temperatures, this compound can decompose.- Determine the thermal stability of your reaction mixture and avoid exceeding the decomposition temperature of this compound.
Difficult Product Isolation/Purification High Boiling Point of this compound: The relatively high boiling point of this compound (97°C) can make its removal by evaporation challenging, especially for thermally sensitive products.[8]- For non-polar products, perform a liquid-liquid extraction with a non-polar solvent and water; this compound will partition into the aqueous layer.[9][10] - For polar products, consider removing the bulk of the this compound under reduced pressure at a moderate temperature.
Product is Soluble in Water: Due to the miscibility of this compound with water, the product may be lost to the aqueous phase during workup.[11]- Saturate the aqueous phase with a salt like sodium chloride to decrease the solubility of the organic product. - Use a continuous liquid-liquid extraction apparatus for efficient recovery of the product.
Emulsion Formation during Workup: The presence of this compound can sometimes lead to the formation of stable emulsions during aqueous extraction.- Add a small amount of a saturated brine solution to help break the emulsion. - Filter the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

1. What are the key properties of this compound as a solvent?

This compound is a polar aprotic solvent with a boiling point of 97°C.[8] It is miscible with water and many organic solvents.[11] Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₃H₅N
Molar Mass 55.08 g/mol
Boiling Point 97.2 °C[12]
Melting Point -92.0 °C[12]
Density 0.782 g/cm³[12]
Solubility in Water Miscible[11]

2. In which types of reactions is this compound a good solvent choice?

This compound can be a suitable solvent for various organic reactions, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck): As a polar aprotic solvent, it can influence the reaction's selectivity.[13][14][15][16]

  • Reactions requiring a moderately high boiling point: Its boiling point of 97°C allows for reactions to be conducted at temperatures higher than other common polar aprotic solvents like acetonitrile.[8]

  • Reactions where the nitrile group is unreactive: When the reactants and reagents are not reactive towards the nitrile functionality.

3. How can I effectively dry this compound?

For most applications, commercially available anhydrous this compound is suitable. If further drying is necessary, it can be distilled from a suitable drying agent like calcium hydride.

4. What are the primary safety concerns when working with this compound?

This compound is flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or ingested.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

5. How should I dispose of waste containing this compound?

This compound waste should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour it down the drain.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline. Specific conditions will need to be optimized for each substrate combination.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous this compound (5 mL)

Procedure:

  • To a dry reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting Low Reaction Yield

low_yield_troubleshooting start Low or No Yield solubility Check Reactant Solubility start->solubility incomplete_reaction Assess Reaction Completion start->incomplete_reaction side_reactions Investigate Side Reactions start->side_reactions increase_temp Increase Temperature solubility->increase_temp add_cosolvent Add Co-solvent solubility->add_cosolvent increase_time Increase Reaction Time incomplete_reaction->increase_time increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst lower_temp Lower Temperature side_reactions->lower_temp check_purity Check Reagent Purity side_reactions->check_purity end Yield Improved increase_temp->end add_cosolvent->end increase_time->end increase_catalyst->end lower_temp->end check_purity->end

Caption: Troubleshooting workflow for low reaction yield.

This compound Hydrolysis Pathway

hydrolysis_pathway This compound This compound (CH3CH2CN) Propanamide Propanamide (CH3CH2CONH2) This compound->Propanamide + H2O (H+ or OH-) Propionic_Acid Propionic Acid / Propionate (CH3CH2COOH / CH3CH2COO-) Propanamide->Propionic_Acid + H2O (H+ or OH-)

Caption: Hydrolysis pathway of this compound.

General Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, and Base solvent Add Anhydrous This compound reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat to Desired Temperature inert->heating monitoring Monitor Progress (TLC, GC, NMR) heating->monitoring extraction Aqueous Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Purify Product (Chromatography/Crystallization) concentration->purification

Caption: General experimental workflow.

References

Propionitrile compatibility with common laboratory reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the compatibility of propionitrile (B127096) with common laboratory reagents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a colorless liquid that is soluble in water and miscible with many common organic solvents, including alcohols, ethers, and ketones.[1] Its polarity, due to the nitrile group, allows it to dissolve a range of polar and nonpolar compounds.

Q2: What is the compatibility of this compound with acids?

This compound is generally incompatible with strong acids. It can undergo hydrolysis in the presence of concentrated acids, such as hydrochloric acid, to form propionamide (B166681) and subsequently propanoic acid and ammonium (B1175870) salts.[1][2][3] This reaction is acid-catalyzed and the rate increases with acid concentration.[1][2] The reaction can also produce toxic and flammable hydrogen cyanide gas, particularly at elevated temperatures.[4]

Q3: What is the compatibility of this compound with bases?

Strong bases are incompatible with this compound.[4][5] Alkaline hydrolysis of this compound can occur in the presence of strong bases like sodium hydroxide, leading to the formation of propionamide and then propionate (B1217596) salts and ammonia.[6][7] The rate of hydrolysis of the intermediate amide is approximately ten times faster than the hydrolysis of this compound itself.[6][7]

Q4: What happens when this compound is mixed with oxidizing agents?

This compound is incompatible with strong oxidizing agents and can react violently.[4][5] While specific kinetic data is limited, nitriles can be oxidized to carboxylic acids by strong oxidants like potassium permanganate (B83412).[8] Reactions with strong oxidizers can be highly exothermic and potentially explosive. A mixture of this compound and N-bromosuccinimide has been reported to explode after refluxing.[9][10]

Q5: Is it safe to mix this compound with reducing agents?

This compound is incompatible with strong reducing agents.[4][5] Nitriles can be reduced to primary amines by strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][7][11][12] Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce nitriles under normal conditions but can do so in the presence of catalysts or with certain modifications to the reaction conditions.[6][7][13][14][15] These reactions are typically performed under controlled conditions.

Q6: Can this compound be used as a solvent for reactions?

Yes, this compound can be used as a polar aprotic solvent for various chemical reactions. Its physical properties are similar to acetonitrile, but it has a slightly higher boiling point.[16] However, its reactivity with strong acids, bases, oxidizing agents, and reducing agents must be considered when selecting it as a solvent.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected formation of a carboxylic acid (propanoic acid) or amide (propionamide). Contamination with water and acid or base, or exposure to high temperatures.- Ensure all reagents and solvents are anhydrous. - Use an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. - Control the reaction temperature carefully. - Neutralize any acidic or basic impurities before starting the reaction.
Vigorous, exothermic reaction or pressure buildup. Incompatible reagents, such as strong oxidizing agents or strong acids/bases, were mixed with this compound.- IMMEDIATE ACTION: If safe to do so, cool the reaction vessel in an ice bath and ensure adequate ventilation. Follow established emergency procedures. - PREVENTION: Always consult compatibility data before mixing this compound with any new reagent. Add reagents slowly and with cooling, especially when dealing with potentially reactive substances.
Low yield or no desired product when using a reducing agent. The reducing agent used was not strong enough, or the reaction conditions were not optimal.- For the reduction of this compound to a primary amine, a strong reducing agent like LiAlH₄ is typically required.[1][11][12] - If using NaBH₄, a catalyst may be necessary, or reaction conditions may need to be adjusted (e.g., solvent, temperature).[6][9][13] - Ensure the reducing agent is fresh and has not been deactivated by moisture.
Formation of hydrogen cyanide gas. Reaction with acids, steam, or warm water, or decomposition at high temperatures.[4]- Avoid contact of this compound with strong acids, steam, and hot water. - Work in a well-ventilated fume hood. - Monitor the reaction temperature to prevent decomposition.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSoluble[1]
AlcoholsMiscible[1]
EthersMiscible[1]
KetonesMiscible[1]

Table 2: Reactivity of this compound with Common Laboratory Reagents

Reagent ClassCompatibilityPotential ProductsConditions to Avoid
Strong Acids (e.g., HCl, H₂SO₄)IncompatiblePropionamide, Propanoic Acid, Ammonium Salts, Hydrogen CyanideHigh concentrations, elevated temperatures
Strong Bases (e.g., NaOH, KOH)IncompatiblePropionamide, Propionate Salts, AmmoniaHigh concentrations, elevated temperatures
Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂)Incompatible (Violent Reaction)Propanoic Acid (potential), various oxidation productsMixing without proper cooling and control
Strong Reducing Agents (e.g., LiAlH₄)Incompatible (Reactive)PropylamineUncontrolled addition, presence of moisture
Mild Reducing Agents (e.g., NaBH₄)Generally stable, can react under specific conditionsPropylamine (with catalyst)Presence of activating catalysts unless intended
Water Soluble, hydrolysis can occur under acidic/basic conditions or at high temperaturesPropionamide, Propanoic Acid, AmmoniaElevated temperatures, presence of acids or bases
Common Organic Solvents (e.g., Ethanol, Diethyl Ether, Acetone)MiscibleGenerally stablePresence of incompatible reagents

Experimental Protocols

General Protocol for Assessing Chemical Compatibility of this compound

This protocol provides a general framework for evaluating the compatibility of this compound with a specific laboratory reagent. It is based on principles outlined in ASTM D543 for testing the resistance of plastics to chemical reagents and can be adapted for liquid-liquid interactions.[17]

Objective: To determine the reactivity and stability of this compound in the presence of a test reagent.

Materials:

  • This compound (high purity)

  • Test reagent

  • Appropriate solvent (if necessary)

  • Small-scale reaction vessel (e.g., vial, round-bottom flask) with a stirrer and temperature control

  • Analytical instruments for monitoring the reaction (e.g., GC-MS, NMR, IR)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Initial Hazard Assessment: Before starting any experiment, conduct a thorough literature search and safety assessment for the potential reaction between this compound and the test reagent.

  • Small-Scale Test: In a well-ventilated fume hood, add a small, known amount of this compound to the reaction vessel.

  • Controlled Addition: Slowly add a stoichiometric or desired amount of the test reagent to the this compound while monitoring for any immediate signs of reaction (e.g., temperature change, gas evolution, color change). The addition should be done at a controlled temperature, starting at a low temperature (e.g., 0 °C) if the reactivity is unknown.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a set temperature. Periodically take small aliquots from the reaction mixture for analysis.

  • Analysis: Analyze the aliquots using appropriate analytical techniques to identify and quantify the starting materials and any new products formed. This will help in determining the reaction rate and the degradation pathway.

  • Data Interpretation: Based on the analytical data, assess the degree of compatibility. A significant conversion of this compound or the formation of degradation products indicates incompatibility under the tested conditions.

Protocol for Kinetic Study of this compound Hydrolysis

This protocol is adapted from the methodologies described for studying the kinetics of nitrile hydrolysis.[6][12]

Objective: To determine the rate of hydrolysis of this compound under acidic or basic conditions.

Materials:

  • This compound

  • Standardized acidic or basic solution (e.g., HCl or NaOH)

  • Thermostated water bath

  • Sealed reaction tubes (e.g., ampoules)

  • Quenching solution (e.g., a strong acid for the base-catalyzed reaction or a strong base for the acid-catalyzed reaction)

  • Titration apparatus or other analytical instrument (e.g., HPLC, GC) to measure the concentration of reactants or products.

Procedure:

  • Solution Preparation: Prepare solutions of this compound and the acid or base catalyst of known concentrations.

  • Reaction Setup: Mix the this compound and catalyst solutions in the sealed reaction tubes and place them in the thermostated water bath set to the desired temperature.

  • Sampling: At regular time intervals, remove a tube from the water bath and immediately quench the reaction by adding the quenching solution.

  • Analysis: Analyze the quenched samples to determine the concentration of the remaining this compound or the formed products (e.g., ammonia, propanoic acid).

  • Kinetic Analysis: Plot the concentration of the reactant or product as a function of time to determine the reaction rate and the rate constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Test Reagent) setup_reaction Set up Reaction Vessel (Stirrer, Temp. Control) prep_reagents->setup_reaction add_reagent Controlled Addition of Test Reagent to this compound setup_reaction->add_reagent monitor_reaction Monitor Reaction (Temp, Visual Cues) add_reagent->monitor_reaction take_aliquots Take Aliquots at Intervals monitor_reaction->take_aliquots analyze_samples Analyze Aliquots (GC-MS, NMR, IR) take_aliquots->analyze_samples interpret_data Interpret Data (Identify Products, Rate) analyze_samples->interpret_data assess_compatibility Assess Compatibility interpret_data->assess_compatibility

Caption: Experimental workflow for assessing this compound compatibility.

hydrolysis_pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) This compound This compound (CH₃CH₂CN) intermediate Propionamide (CH₃CH₂CONH₂) This compound->intermediate Hydrolysis (k₁) This compound->intermediate Hydrolysis (k'₁) product_acid Propanoic Acid (CH₃CH₂COOH) + Ammonium Ion (NH₄⁺) intermediate->product_acid Hydrolysis (k₂) product_base Propionate Ion (CH₃CH₂COO⁻) + Ammonia (NH₃) intermediate->product_base Hydrolysis (k'₂)

Caption: this compound hydrolysis pathways under acidic and basic conditions.

reduction_pathway cluster_strong Strong Reducing Agent cluster_mild Mild Reducing Agent This compound This compound (CH₃CH₂CN) amine Propylamine (CH₃CH₂CH₂NH₂) This compound->amine aldehyde Propanal (CH₃CH₂CHO) This compound->aldehyde strong_reagent e.g., LiAlH₄ mild_reagent e.g., DIBAL-H

Caption: Reduction pathways of this compound with different reducing agents.

References

Troubleshooting propionitrile-based electrolyte performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propionitrile-based electrolytes in electrochemical applications, particularly in the context of lithium batteries.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound-based electrolytes.

Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency

Question: My cell with a this compound-based electrolyte shows rapid capacity fading and low coulombic efficiency, especially within the first 100 cycles. What are the potential causes and how can I resolve this?

Answer:

Rapid capacity fading and low coulombic efficiency in this compound-based electrolytes are often linked to instability at the anode, particularly when using lithium metal. The primary cause is often the continuous decomposition of the electrolyte and the formation of an unstable Solid Electrolyte Interphase (SEI).

Possible Causes:

  • Unstable SEI Formation: This compound (B127096) itself may not form a stable SEI on lithium metal or graphite (B72142) anodes, leading to continuous electrolyte decomposition and consumption of lithium.

  • Lithium Dendrite Formation: The unstable SEI can lead to the growth of lithium dendrites, which can isolate lithium, leading to capacity loss, and in worse cases, cause short circuits.

  • Electrolyte Impurities: Water and other impurities in the electrolyte can react with the anode and contribute to an unstable SEI.

Troubleshooting Steps & Solutions:

  • Introduce Film-Forming Additives: The use of additives is crucial for forming a stable SEI.

    • Fluoroethylene Carbonate (FEC): Adding a small percentage of FEC to the electrolyte can help form a stable, LiF-rich SEI layer, which improves the cycling stability and coulombic efficiency.

    • Vinylene Carbonate (VC): Similar to FEC, VC is another effective additive for SEI formation.

    • Lithium Nitrate (LiNO₃): In electrolytes containing ether co-solvents, LiNO₃ can help form a Li₃N-containing SEI, which has been shown to improve the stability of lithium metal anodes.

  • Optimize Additive Concentration: The concentration of the additive is critical. Too little may not be effective, while too much can increase viscosity and hinder ionic conductivity. It is recommended to test a range of concentrations (e.g., 1-5 wt%).

  • Ensure High Purity of Electrolyte Components:

    • Use battery-grade this compound and lithium salts.

    • Dry all components to minimize water content, as water can lead to the formation of an unstable SEI.

  • Electrode Pre-treatment: In some cases, pre-cycling the cell at a low current density for the first few cycles can help in the formation of a more stable SEI.

Issue 2: High Interfacial Impedance

Question: My cell is showing high and increasing interfacial impedance during cycling, as observed through Electrochemical Impedance Spectroscopy (EIS). What is causing this, and what are the solutions?

Answer:

High and increasing interfacial impedance suggests the continuous growth of a resistive layer at the electrode-electrolyte interface. This is often a result of electrolyte decomposition and the formation of a thick, non-uniform, and poorly ionically conductive SEI or Cathode Electrolyte Interphase (CEI).

Possible Causes:

  • Continuous Electrolyte Decomposition: As mentioned previously, an unstable SEI will continue to grow, increasing the impedance.

  • Decomposition Products: The decomposition products of this compound and the lithium salt may form resistive species at the interface.

  • Poor Wetting: The electrolyte may not be effectively wetting the electrode surface, leading to high charge transfer resistance.

Troubleshooting Steps & Solutions:

  • Utilize Co-solvents: Adding co-solvents can modify the properties of the electrolyte to improve interfacial stability.

    • Ethers: Co-solvents like 1,2-dimethoxyethane (B42094) (DME) can improve the solubility of some additives and alter the solvation structure of the lithium ions, which can lead to a more favorable SEI composition.

    • Fluorinated Ethers: These can enhance the oxidative stability of the electrolyte at the cathode interface.

  • Employ Additives that Form a Stable and Conductive Interface:

    • 3-(Phenylsulfonyl)this compound (PSPN): This additive can form a stable SEI on both the anode and cathode, which can help to suppress the continuous electrolyte decomposition and keep the interfacial impedance low.

    • Ethylene Glycol Bis(this compound) Ether (DENE): In conjunction with LiNO₃, DENE can facilitate the formation of a stable, Li₃N-enhanced SEI with low impedance.

  • Control Cycling Conditions:

    • Lower C-rates: Cycling at lower C-rates, especially during the initial formation cycles, can help to form a more stable and less resistive SEI.

    • Temperature Control: High temperatures can accelerate electrolyte decomposition. Maintaining a stable and moderate operating temperature is recommended.

Issue 3: Gas Evolution and Cell Swelling

Question: I am observing gas evolution and swelling in my pouch or coin cells containing a this compound-based electrolyte. What is the cause of this gassing?

Answer:

Gas evolution in lithium batteries is a sign of electrolyte decomposition. The generated gases can include hydrogen, ethylene, and carbon dioxide, among others, depending on the specific electrolyte components and the reactions occurring.

Possible Causes:

  • Reductive Decomposition at the Anode: this compound can be reduced at the anode surface, especially if a stable SEI is not formed, leading to the generation of gaseous byproducts.

  • Oxidative Decomposition at the Cathode: At high voltages, the electrolyte can oxidize at the cathode surface, producing gas. While this compound has good oxidative stability, this can still occur, especially at very high potentials or in the presence of reactive cathode materials.

  • Reaction with Impurities: Residual water in the electrolyte can react with the lithium metal anode to produce hydrogen gas.

Troubleshooting Steps & Solutions:

  • Enhance SEI Stability: A robust SEI is the first line of defense against electrolyte decomposition at the anode. Refer to the solutions for "Rapid Capacity Fading" for SEI-forming additives.

  • Improve High-Voltage Cathode Stability:

    • Use of High-Voltage Additives: Additives like 3,3'-(Ethylenedioxy)dipropiononitrile (EDPN) can improve the oxidative stability of the electrolyte at high voltages.

    • Cathode Surface Coatings: Applying a thin protective coating on the cathode active material can prevent direct contact with the electrolyte and suppress oxidative decomposition.

  • Strict Moisture Control: Ensure all cell components and the assembly environment are as dry as possible to minimize water-related side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in an electrolyte?

A1: this compound offers several advantages as an electrolyte solvent or co-solvent:

  • High Oxidative Stability: It is generally more stable at high voltages compared to conventional carbonate solvents, making it suitable for high-energy-density cathodes.

  • Good Ionic Conductivity: this compound-based electrolytes can exhibit high ionic conductivity, which is beneficial for high-rate performance.

  • Wide Liquid Range: It has a wide liquid range, which allows for operation over a broad temperature range.

Q2: What are the primary challenges associated with this compound-based electrolytes?

A2: The main challenges include:

  • Anode Incompatibility: this compound is not readily compatible with lithium metal or graphite anodes, often leading to poor SEI formation and continuous electrolyte decomposition.

  • Safety Concerns: While it has a higher flash point than some carbonate solvents, the decomposition of nitriles can sometimes produce toxic byproducts.

  • Hygroscopic Nature: this compound can absorb water from the environment, which is detrimental to battery performance.

Q3: Can I use this compound as a single-solvent electrolyte?

A3: While it is possible, it is generally not recommended, especially with lithium metal or graphite anodes, due to the challenges in forming a stable SEI. It is more commonly used as a co-solvent with other solvents like carbonates or ethers, and in combination with functional additives.

Q4: How should I purify this compound for battery use?

A4: For high-purity applications, this compound should be dried and distilled. A common procedure involves:

  • Drying over a suitable drying agent like calcium hydride (CaH₂) or molecular sieves.

  • Distillation under an inert atmosphere (e.g., Argon) to remove non-volatile impurities.

  • Storing the purified solvent over activated molecular sieves in a glovebox to prevent moisture reabsorption.

Quantitative Data Summary

Table 1: Performance Metrics of this compound-Based Electrolytes

Electrolyte CompositionCell ConfigurationAverage Coulombic EfficiencyCapacity RetentionCycling Conditions
1 M LiPF₆ in this compound (PN)Li || LiCoO₂~85% over 50 cycles~60% after 100 cycles0.5C rate, 3.0-4.2 V
1 M LiPF₆ in PN with 2% FECLi || LiCoO₂>98% over 100 cycles>80% after 100 cycles0.5C rate, 3.0-4.2 V
1 M LiFSI in PN/DME (1:1 vol) with 1% LiNO₃Li || Li>99% over 200 cyclesN/A1 mA/cm², 1 mAh/cm²

Note: The data presented are representative values from literature and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination

Objective: To determine the oxidative and reductive stability limits of a this compound-based electrolyte.

Materials:

  • Three-electrode cell (e.g., Swagelok-type)

  • Working electrode (e.g., Platinum or Glassy Carbon)

  • Counter and Reference electrodes (Lithium metal)

  • This compound-based electrolyte

  • Potentiostat

Procedure:

  • Assemble the three-electrode cell inside an argon-filled glovebox.

  • Connect the cell to the potentiostat.

  • Set the CV parameters:

    • Scan range: e.g., from Open Circuit Voltage (OCV) to 6.0 V vs. Li/Li⁺ for oxidative stability, and from OCV to -0.5 V vs. Li/Li⁺ for reductive stability.

    • Scan rate: A slow scan rate, such as 0.1 mV/s to 1 mV/s, is typically used.

    • Number of cycles: 1-3 cycles are usually sufficient.

  • Run the CV scan and record the current response as a function of voltage.

  • The onset potential of a significant increase in current is considered the stability limit of the electrolyte.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Measurement

Objective: To measure the interfacial impedance of a cell with a this compound-based electrolyte.

Materials:

  • Two-electrode coin cell (e.g., CR2032)

  • This compound-based electrolyte

  • Potentiostat with a frequency response analyzer

Procedure:

  • Assemble the coin cell in an argon-filled glovebox.

  • Allow the cell to rest for several hours to reach a stable OCV.

  • Connect the cell to the potentiostat.

  • Set the EIS parameters:

    • Frequency range: Typically from 100 kHz to 0.01 Hz.

    • AC amplitude: A small perturbation, usually 5-10 mV.

    • DC potential: The measurement is usually performed at the OCV of the cell.

  • Run the EIS measurement and plot the Nyquist plot (Z' vs. -Z'').

  • The diameter of the semicircle(s) in the high-to-mid frequency region corresponds to the interfacial resistance.

Protocol 3: Galvanostatic Cycling for Performance Evaluation

Objective: To evaluate the cycling performance, coulombic efficiency, and capacity retention of a cell with a this compound-based electrolyte.

Materials:

  • Two-electrode coin cell (e.g., CR2032)

  • This compound-based electrolyte

  • Battery cycler

Procedure:

  • Assemble the coin cell in an argon-filled glovebox.

  • Place the cell in the battery cycler.

  • Set the cycling parameters:

    • Voltage window: e.g., 3.0 V to 4.2 V for a LiCoO₂ cathode.

    • C-rate: For formation cycles, a low rate like C/10 is used. For subsequent cycling, a higher rate like C/2 or 1C can be used.

    • Number of cycles: As required for the experiment (e.g., 100, 200, or more).

  • Start the cycling test. The battery cycler will automatically charge and discharge the cell and record the capacity, voltage, and current data for each cycle.

  • Analyze the data to determine the discharge capacity, coulombic efficiency (discharge capacity / charge capacity), and capacity retention over the cycles.

Visualizations

Troubleshooting_Flowchart cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Rapid Capacity Fading Rapid Capacity Fading Unstable SEI Unstable SEI Rapid Capacity Fading->Unstable SEI Dendrite Growth Dendrite Growth Rapid Capacity Fading->Dendrite Growth Electrolyte Impurities Electrolyte Impurities Rapid Capacity Fading->Electrolyte Impurities High Impedance High Impedance High Impedance->Unstable SEI Resistive Interface Resistive Interface High Impedance->Resistive Interface Poor Wetting Poor Wetting High Impedance->Poor Wetting Gas Evolution Gas Evolution Gas Evolution->Electrolyte Impurities Reductive Decomposition Reductive Decomposition Gas Evolution->Reductive Decomposition Oxidative Decomposition Oxidative Decomposition Gas Evolution->Oxidative Decomposition Add Film-Forming Additives (FEC, VC) Add Film-Forming Additives (FEC, VC) Unstable SEI->Add Film-Forming Additives (FEC, VC) Optimize Additive Concentration Optimize Additive Concentration Unstable SEI->Optimize Additive Concentration Dendrite Growth->Add Film-Forming Additives (FEC, VC) Ensure High Purity Ensure High Purity Electrolyte Impurities->Ensure High Purity Utilize Co-solvents (Ethers) Utilize Co-solvents (Ethers) Resistive Interface->Utilize Co-solvents (Ethers) Control Cycling Conditions Control Cycling Conditions Resistive Interface->Control Cycling Conditions Poor Wetting->Utilize Co-solvents (Ethers) Reductive Decomposition->Add Film-Forming Additives (FEC, VC) Use High-Voltage Additives Use High-Voltage Additives Oxidative Decomposition->Use High-Voltage Additives Apply Cathode Coatings Apply Cathode Coatings Oxidative Decomposition->Apply Cathode Coatings

Caption: Troubleshooting workflow for common issues in this compound-based electrolytes.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrolyte Formulation Electrolyte Formulation Electrode Preparation Electrode Preparation Electrolyte Formulation->Electrode Preparation Cell Assembly (Glovebox) Cell Assembly (Glovebox) Electrode Preparation->Cell Assembly (Glovebox) Cyclic Voltammetry (CV) Cyclic Voltammetry (CV) Cell Assembly (Glovebox)->Cyclic Voltammetry (CV) Electrochemical Impedance Spectroscopy (EIS) Electrochemical Impedance Spectroscopy (EIS) Cell Assembly (Glovebox)->Electrochemical Impedance Spectroscopy (EIS) Galvanostatic Cycling Galvanostatic Cycling Cell Assembly (Glovebox)->Galvanostatic Cycling SEM (Morphology) SEM (Morphology) Galvanostatic Cycling->SEM (Morphology) XPS/FTIR (SEI Composition) XPS/FTIR (SEI Composition) Galvanostatic Cycling->XPS/FTIR (SEI Composition)

Technical Support Center: Enhancing Coulombic Efficiency with Propionitrile Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing propionitrile-based electrolytes to improve coulombic efficiency in battery systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound-based compounds in an electrolyte formulation?

A1: This compound (B127096) and its derivatives, such as 3-(phenylsulfonyl)this compound (PSPN) and 3-(2,2,2-trifluoroethoxy)this compound (FEON), primarily function as electrolyte additives or co-solvents that contribute to the formation of a stable Solid Electrolyte Interphase (SEI) on both the anode and cathode surfaces.[1][2] This protective layer is crucial for suppressing parasitic reactions between the electrode and the electrolyte, which in turn enhances the coulombic efficiency, cycling stability, and overall performance of the battery, especially at higher voltages.

Q2: How does a stable SEI formed by this compound additives improve coulombic efficiency?

A2: A stable SEI layer acts as an electronic insulator while allowing for the transport of lithium or sodium ions. This prevents the continuous decomposition of the electrolyte on the electrode surface during cycling. By minimizing these irreversible reactions, which consume active ions and electrons, a higher proportion of the charge passed during charging is available for discharge, leading to a higher coulombic efficiency.

Q3: Are this compound-based electrolytes suitable for both lithium-ion and sodium-ion batteries?

A3: Yes, research has demonstrated the effectiveness of nitrile-based electrolytes, including those with this compound derivatives, in both lithium-ion and sodium-ion battery systems. For instance, polyacrylonitrile-based gel-polymer electrolytes have been successfully used for sodium-ion batteries. The fundamental principle of forming a stable SEI to improve electrochemical performance is applicable to both battery chemistries.

Q4: What are the common challenges encountered when working with this compound electrolytes?

A4: Common challenges include:

  • Low Initial Coulombic Efficiency: This can be due to the initial consumption of ions in the formation of the SEI layer.

  • Poor Cycling Stability: An unstable or continuously reforming SEI can lead to capacity fade over repeated cycles.

  • High Interfacial Resistance: A thick or poorly formed SEI can impede ion transport between the electrolyte and the electrode, increasing internal resistance.

  • Gas Evolution: Decomposition of the electrolyte, especially at high voltages, can lead to the generation of gases, which can increase cell pressure and degrade performance.[3]

Troubleshooting Guides

Issue 1: Low Initial Coulombic Efficiency
  • Symptom: The coulombic efficiency of the first few cycles is significantly below 90%.

  • Possible Cause: Incomplete or inefficient formation of the SEI layer, leading to excessive consumption of lithium/sodium ions. This can be caused by impurities in the electrolyte or on the electrode surface.

  • Troubleshooting Steps:

    • Ensure High Purity of Materials: Use battery-grade solvents, salts, and this compound additives. Ensure all components are thoroughly dried to minimize water content, which can lead to parasitic reactions.

    • Optimize Additive Concentration: The concentration of the this compound additive is critical. Too little may not form a complete SEI, while too much can lead to increased resistance. Systematically vary the concentration to find the optimal loading for your specific system.

    • Incorporate Film-Forming Co-additives: Consider adding a small amount of a co-additive known for its excellent SEI-forming properties, such as fluoroethylene carbonate (FEC). FEC can work synergistically with this compound to create a more robust and stable SEI.

Issue 2: Poor Cycling Stability and Capacity Fade
  • Symptom: The battery exhibits a rapid decline in discharge capacity over subsequent cycles.

  • Possible Cause: The SEI layer formed is not stable and continuously dissolves and reforms during cycling. This leads to a continuous loss of active material and electrolyte.

  • Troubleshooting Steps:

    • Characterize the SEI Layer: Use techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to analyze the composition and morphology of the SEI after cycling. This can provide insights into the failure mechanism.

    • Modify the this compound Additive: Consider using a fluorinated this compound derivative, such as 3-(2,2,2-trifluoroethoxy)this compound (FEON). The presence of fluorine can lead to the formation of a more stable, LiF-rich SEI.[4]

    • Adjust the Operating Voltage Window: Operating at very high voltages can accelerate the decomposition of the electrolyte and the SEI. Try reducing the upper cutoff voltage to see if stability improves.

Issue 3: High Interfacial Resistance
  • Symptom: The battery shows high polarization and poor rate capability, as indicated by a large voltage drop during charge/discharge.

  • Possible Cause: The formed SEI layer is too thick or has low ionic conductivity, impeding the movement of ions.

  • Troubleshooting Steps:

    • Perform Electrochemical Impedance Spectroscopy (EIS): Use EIS to measure the interfacial resistance before and after cycling. A significant increase in the semicircle of the Nyquist plot corresponding to the SEI indicates a problematic interface.

    • Optimize the Electrolyte Composition: The choice of salt and solvent can influence the properties of the SEI. For example, using lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) instead of lithium hexafluorophosphate (B91526) (LiPF6) can sometimes lead to a more conductive SEI.

    • Control the Formation Protocol: The initial charging and discharging cycles (formation cycles) are critical for forming a good SEI. Using a low current density during the first few cycles can help form a thinner and more uniform SEI layer.

Issue 4: Gas Evolution
  • Symptom: Swelling of the battery pouch or an increase in internal pressure.

  • Possible Cause: Decomposition of the electrolyte, particularly the carbonate co-solvents, at high voltages. The this compound additive itself can also decompose if the voltage exceeds its electrochemical stability window.[3]

  • Troubleshooting Steps:

    • Analyze the Evolved Gas: Use techniques like Differential Electrochemical Mass Spectrometry (DEMS) to identify the gaseous decomposition products. This can help pinpoint the source of the instability.

    • Improve Oxidative Stability: Employing this compound derivatives with higher oxidative stability, such as those with electron-withdrawing groups, can mitigate decomposition at high voltages.

    • Utilize Scavengers: In some cases, additives that can scavenge harmful byproducts of electrolyte decomposition can be beneficial.

Quantitative Data Presentation

Table 1: Performance Improvement with 3-(phenylsulfonyl)this compound (PSPN) Additive in Li-ion Batteries

Cell ConfigurationAdditive ConcentrationNumber of CyclesCapacity Retention (%)Coulombic Efficiency (%)Reference
Li/LiCoO20% (Baseline)20010.12Not Reported[1][2]
Li/LiCoO2With PSPN20079.19Not Reported[1][2]
Li/graphite0% (Baseline)20074.81Not Reported[1][2]
Li/graphiteWith PSPN20092.58Not Reported[1][2]

Table 2: Performance of 3-(2,2,2-trifluoroethoxy)this compound (FEON)-based Electrolyte in Li|NCM Batteries

Electrolyte CompositionCathodeNumber of CyclesCapacity Retention (%)Coulombic Efficiency (%)Reference
1 M LiPF6/EC:EMC:DMCNCMNot ReportedLowerNot Reported[4]
0.8 M LiTFSI + 0.2 M LiODFB / FEC:FEON (1:3)NCM (4.4V)BetterHigherNot Reported[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Electrolyte
  • Materials and Environment: All procedures should be performed in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm. Use battery-grade anhydrous solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC)), lithium salt (e.g., LiPF6), and the this compound additive.

  • Solvent Mixture Preparation: In a clean, dry container, mix the desired ratio of carbonate solvents (e.g., EC:DMC 1:1 by volume) using a magnetic stirrer until a homogeneous solution is formed.

  • Salt Dissolution: Slowly add the lithium salt to the solvent mixture while stirring. Continue stirring until the salt is completely dissolved. This may take several hours.

  • Additive Incorporation: Add the desired concentration of the this compound additive to the electrolyte solution. Stir for an additional 1-2 hours to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly
  • Electrode and Separator Preparation: Dry the electrodes and separator in a vacuum oven at the appropriate temperature (e.g., 120°C for electrodes, 80°C for the separator) for at least 12 hours before transferring them into the glovebox.

  • Assembly Stack: Place the cathode in the center of the coin cell case. Add a few drops of the prepared this compound-based electrolyte to wet the cathode surface.

  • Separator Placement: Place the separator on top of the cathode, ensuring it is centered. Add a few more drops of electrolyte to wet the separator.

  • Anode Placement: Place the anode on top of the separator.

  • Finalizing the Cell: Add the spacer and spring, and then seal the coin cell using a crimping machine. Ensure a proper seal to prevent electrolyte leakage.

Protocol 3: Electrochemical Testing
  • Formation Cycles: For the first 2-3 cycles, charge and discharge the cell at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This is crucial for the formation of a stable SEI.

  • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte, perform CV on a three-electrode cell with a working electrode (e.g., stainless steel or platinum), a lithium counter electrode, and a lithium reference electrode. Scan at a slow rate (e.g., 0.1 mV/s) from the open-circuit voltage to the desired upper and lower voltage limits.

  • Galvanostatic Cycling: To evaluate the coulombic efficiency and cycling stability, cycle the cell at a constant C-rate (e.g., C/5 or C/2) for a desired number of cycles. Record the charge and discharge capacities for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before cycling, after the formation cycles, and at various intervals during long-term cycling. Typically, a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5 mV) is used.

Visualizations

experimental_workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing prep_materials 1. Prepare Anhydrous Materials mix_solvents 2. Mix Solvents prep_materials->mix_solvents dissolve_salt 3. Dissolve Salt mix_solvents->dissolve_salt add_pn 4. Add this compound Additive dissolve_salt->add_pn dry_components 1. Dry Electrodes & Separator add_pn->dry_components stack_cell 2. Stack Cell Components dry_components->stack_cell add_electrolyte 3. Add Electrolyte stack_cell->add_electrolyte crimp_cell 4. Crimp Cell add_electrolyte->crimp_cell formation 1. Formation Cycles (Low C-rate) crimp_cell->formation cycling 2. Galvanostatic Cycling formation->cycling characterization 3. Characterization (CV, EIS) cycling->characterization

Caption: Experimental workflow for preparing and testing this compound electrolytes.

sei_formation cluster_anode Anode Surface cluster_electrolyte Electrolyte Anode Anode (e.g., Graphite, Li Metal) PN This compound Additive SEI Stable SEI Layer (Nitrile-derived) PN->SEI Reductive Decomposition Solvent Carbonate Solvent Solvent->SEI Co-decomposition Salt Li+/Na+ Salt Salt->SEI Ion Incorporation SEI->Anode Passivates

Caption: Mechanism of SEI formation with this compound additives.

References

Mitigating propionitrile toxicity in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with propionitrile (B127096). It offers troubleshooting guides and frequently asked questions to ensure safe laboratory practices and effective emergency response.

Troubleshooting and Emergency Guide

This section provides immediate guidance for specific issues and emergencies that may arise during experiments involving this compound.

Q1: What are the immediate signs of this compound exposure?

A1: Acute exposure to this compound can lead to symptoms that may appear rapidly or be delayed.[1] Initial signs can include irritation of the eyes, skin, and respiratory system.[2][3] More severe symptoms, consistent with cyanide poisoning, may follow, including headache, dizziness, nausea, vomiting, chest pain, weakness, confusion, and shortness of breath.[2][3] In cases of significant exposure, individuals may experience convulsions, loss of consciousness, and cardiac arrest.[3]

Q2: What is the first aid response to accidental skin or eye contact with this compound?

A2: In the event of accidental contact, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

Q3: What should I do in case of this compound inhalation?

A3: If someone inhales this compound vapors, move the individual to fresh air at once.[1] If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation to prevent self-poisoning.[1] Administer 100% oxygen if available and trained to do so.[1] Seek immediate medical assistance.

Q4: How should a this compound spill be handled in the laboratory?

A4: The response to a this compound spill depends on its size.

  • Minor Spill: Alert others in the immediate vicinity. Wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, absorb the spill with an inert material like vermiculite (B1170534) or sand.[4] Place the absorbed material in a sealed container for proper disposal. Ensure the area is well-ventilated.

  • Major Spill: Evacuate the laboratory immediately and alert others.[5] If flammable, turn off all ignition sources.[5] Close the doors to the affected area and contact your institution's emergency response team.[5] Provide them with information about the nature and scale of the spill.

Q5: My experiment is producing unexpected results after using this compound as a solvent. Could it be due to contamination?

A5: While this compound is a useful solvent, its reactivity can sometimes be an issue. It can react with strong acids, bases, and oxidizing agents.[2][3] On heating or in contact with acids, it can decompose to produce toxic hydrogen cyanide gas.[2][3] Ensure that your experimental conditions are compatible with this compound and that the solvent itself is pure and appropriately stored.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and toxicological aspects of this compound.

Q6: What is the primary mechanism of this compound toxicity?

A6: The toxicity of this compound is primarily due to its metabolic conversion in the body, which releases cyanide.[3] This cyanide then inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, leading to cellular hypoxia and the symptoms associated with cyanide poisoning.

Q7: What are the established occupational exposure limits for this compound?

A7: Various regulatory agencies have established occupational exposure limits for this compound to protect laboratory personnel. These limits are summarized in the data table below.

Q8: What are the recommended antidotes for this compound poisoning?

A8: The primary treatments for this compound poisoning target the resulting cyanide toxicity. The most common antidotes are hydroxocobalamin (B81358) and sodium thiosulfate (B1220275).[6][7] Hydroxocobalamin works by directly binding to cyanide to form the non-toxic cyanocobalamin (B1173554) (vitamin B12), which is then excreted.[7] Sodium thiosulfate acts as a sulfur donor, facilitating the conversion of cyanide to the less toxic thiocyanate (B1210189) by the enzyme rhodanese.[6]

Q9: How should this compound be stored in the laboratory?

A9: this compound should be stored in a cool, dry, well-ventilated area away from sources of ignition, as it is a flammable liquid. Keep containers tightly closed and store them separately from strong oxidizing agents, acids, and bases.

Q10: What personal protective equipment (PPE) is required when handling this compound?

A10: When working with this compound, it is essential to use appropriate PPE. This includes chemical-resistant gloves, chemical splash goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound toxicity and its mitigation.

Table 1: Occupational Exposure Limits for this compound

Regulatory BodyExposure Limit (Time-Weighted Average)
NIOSH (REL)6 ppm (14 mg/m³)
OSHA (PEL)None established
ACGIH (TLV)10 ppm (Ceiling)[8]

Table 2: this compound Toxicity Data

TestSpeciesRouteValue
LD50RatOral39 mg/kg[9][10]
LCLoRatInhalation500 ppm/4h[8]

Table 3: Comparative Efficacy of Cyanide Antidotes in an Animal Model (Swine)

Treatment GroupDoseOutcomeReference
Hydroxocobalamin150 mg/kg11 out of 12 survived[11]
Sodium Thiosulfate413 mg/kg0 out of 12 survived[11]
Hydroxocobalamin + Sodium Thiosulfate150 mg/kg + 413 mg/kg10 out of 12 survived[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the mitigation of this compound toxicity.

Protocol 1: Administration of Hydroxocobalamin in a Research Setting (Canine Model)

This protocol is adapted from studies evaluating the efficacy of hydroxocobalamin in a controlled research environment.

  • Animal Preparation: Anesthetize adult beagle dogs and instrument them for continuous monitoring of vital signs.

  • Induction of Cyanide Toxicity: Administer potassium cyanide intravenously at a constant rate (e.g., 0.4 mg/kg/min) until the onset of apnea. Continue the infusion for 3 minutes post-apnea.

  • Antidote Administration:

    • Prepare a solution of hydroxocobalamin for intravenous infusion.

    • Administer the hydroxocobalamin solution at a dose of 75 mg/kg or 150 mg/kg over a 7.5-minute period.[12]

    • A control group should receive a saline vehicle under the same conditions.[12]

  • Supportive Care: Provide mechanical ventilation with 100% oxygen for a set duration (e.g., 15 minutes) following the start of the antidote infusion.[12]

  • Monitoring: Continuously monitor physiological parameters, including blood pressure, heart rate, and blood cyanide levels. Observe the animals for survival and any neurological deficits for a period of up to 14 days.[12]

Protocol 2: Administration of Sodium Thiosulfate in a Research Setting (Swine Model)

This protocol is based on studies comparing the efficacy of different cyanide antidotes.

  • Animal Preparation: Anesthetize and instrument swine for the monitoring of arterial blood pressure and other vital signs.

  • Induction of Cyanide Toxicity: Infuse a cyanide solution intravenously until severe hypotension is achieved (e.g., a 50% reduction in baseline mean arterial pressure).

  • Antidote Administration:

    • Prepare a solution of sodium thiosulfate for intravenous infusion.

    • Administer the sodium thiosulfate solution at a dose of 413 mg/kg.[11]

  • Monitoring: Monitor the animals for a set period (e.g., 60 minutes) after the start of the antidote infusion.[11] Key parameters to track include survival, mean arterial pressure, and blood lactate (B86563) levels.

Protocol 3: Quantification of Cyanide in Blood Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the sensitive and specific determination of cyanide in blood.

  • Sample Preparation:

    • To 100 µL of whole blood, add 25 µL of an internal standard solution (e.g., ¹³C¹⁵N⁻).[13]

    • Add 25 µL of 50 mM NaOH to maintain an alkaline pH and stabilize the cyanide.[13]

    • Vortex the sample for 10 seconds.[13]

  • Derivatization:

    • Perform an extractive alkylation using a phase transfer catalyst (e.g., tetrabutylammonium (B224687) sulfate) and a derivatizing agent such as pentafluorobenzyl bromide (PFB-Br).[13] This converts the cyanide into a volatile derivative suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

    • Use a suitable capillary column for separation.

    • Set the mass spectrometer to operate in negative chemical ionization (NCI) mode and monitor for specific multiple reaction monitoring (MRM) transitions for the cyanide derivative and the internal standard.[13]

  • Quantification:

    • Generate a calibration curve using standard solutions of known cyanide concentrations.

    • Determine the concentration of cyanide in the blood sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Diagram 1: this compound Metabolism and Cyanide Release

G This compound This compound (CH3CH2CN) Metabolism Hepatic Metabolism (Cytochrome P450) This compound->Metabolism Cyanide Cyanide Ion (CN-) Metabolism->Cyanide Metabolic Release Toxicity Inhibition of Cytochrome c Oxidase Cyanide->Toxicity

Caption: Metabolic pathway of this compound leading to the release of toxic cyanide ions.

Diagram 2: Mechanism of Hydroxocobalamin as a Cyanide Antidote

G Hydroxocobalamin Hydroxocobalamin (Vitamin B12a) Binding Binding Hydroxocobalamin->Binding Cyanide Cyanide Ion (CN-) Cyanide->Binding Cyanocobalamin Cyanocobalamin (Vitamin B12) Binding->Cyanocobalamin Forms Non-Toxic Complex Excretion Renal Excretion Cyanocobalamin->Excretion

Caption: Detoxification of cyanide by hydroxocobalamin to form cyanocobalamin.

Diagram 3: Mechanism of Sodium Thiosulfate as a Cyanide Antidote

G SodiumThiosulfate Sodium Thiosulfate Rhodanese Rhodanese Enzyme SodiumThiosulfate->Rhodanese Sulfur Donor Cyanide Cyanide Ion (CN-) Cyanide->Rhodanese Thiocyanate Thiocyanate (SCN-) Rhodanese->Thiocyanate Catalyzes Conversion Excretion Renal Excretion Thiocyanate->Excretion

Caption: Conversion of cyanide to thiocyanate facilitated by sodium thiosulfate.

Diagram 4: Experimental Workflow for this compound Exposure

G Exposure This compound Exposure Decontamination Immediate Decontamination (Remove clothing, wash area) Exposure->Decontamination FirstAid First Aid (Fresh air, Oxygen) Exposure->FirstAid Emergency Seek Immediate Medical Attention Decontamination->Emergency FirstAid->Emergency Antidote Administer Antidote (e.g., Hydroxocobalamin) Emergency->Antidote Monitoring Monitor Vital Signs Antidote->Monitoring

Caption: A logical workflow for responding to a this compound exposure incident.

References

Propionitrile Fire and Explosion Hazards: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the fire and explosion hazards associated with propionitrile (B127096) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific safety concerns and provide clear guidance for handling this chemical safely.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments involving this compound.

Issue Possible Cause Solution
I can smell a sweet, ether-like odor. This compound vapor leak from container or experimental setup.1. Immediately stop the experiment and ensure all containers are tightly sealed. 2. Work in a well-ventilated area, preferably a chemical fume hood.[1][2] 3. If the odor persists, evacuate the area and notify the appropriate safety personnel.
A small amount of this compound has spilled. Accidental mishandling during transfer or use.1. Evacuate non-essential personnel from the immediate area.[3] 2. Remove all ignition sources.[3] 3. Wearing appropriate personal protective equipment (PPE), cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[3][4] 4. Collect the absorbed material using non-sparking tools and place it in a sealed container for proper disposal as hazardous waste.[3][4][5] 5. Ventilate the area and wash it thoroughly after cleanup is complete.[3]
My skin or eyes have been exposed to this compound. Inadequate PPE or accidental splashing.1. Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[4] 2. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[6] 3. Seek immediate medical attention in both cases.[4]
A fire has started in my work area involving this compound. Ignition of flammable vapors.1. If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, CO2, water spray, or alcohol-resistant foam extinguisher.[3] 2. If the fire is large or you are not trained, activate the fire alarm, evacuate the area immediately, and call for emergency services. 3. Cool fire-exposed containers with water spray to prevent them from exploding.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary fire and explosion hazards of this compound?

A1: this compound is a highly flammable liquid and vapor.[1][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[3][8] Vapors can also form explosive mixtures with air.[4][9] Containers of this compound may explode when heated.[3][8]

Q2: What are the flammability characteristics of this compound?

A2: Key flammability data for this compound is summarized in the table below.

Q3: What materials are incompatible with this compound and could increase fire or explosion risk?

A3: this compound is incompatible with strong oxidizing agents (such as perchlorates, peroxides, and nitrates), strong acids (like hydrochloric, sulfuric, and nitric acids), strong bases (such as sodium hydroxide (B78521) and potassium hydroxide), and strong reducing agents.[3][10][11][12] Contact with these substances can lead to violent reactions, increasing the risk of fire and explosion.[4]

Q4: What are the hazardous decomposition products of this compound in a fire?

A4: When heated to decomposition or burned, this compound produces toxic fumes, including hydrogen cyanide and oxides of nitrogen.[3][4][13]

Q5: What are the proper storage and handling procedures to minimize fire and explosion risks?

A5:

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and fireproof area.[3][4] Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Store separately from incompatible materials.[3][4]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[1] Use non-sparking tools and explosion-proof electrical equipment.[2][3] Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][3] Do not smoke, eat, or drink in areas where this compound is handled.[3]

Q6: What personal protective equipment (PPE) should be worn when working with this compound?

A6: Appropriate PPE includes:

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles. A face shield may also be necessary.[3][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4] Flame-retardant and antistatic protective clothing is recommended.[6]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][10]

Quantitative Data Summary

PropertyValue
Flash Point 2°C (35.6°F) to 6°C (43°F)[4][7][14]
Lower Explosive Limit (LEL) 3.1% by volume in air[7][10]
Upper Explosive Limit (UEL) 14% by volume in air[7]
Autoignition Temperature 510°C (950°F) to 515°C (959°F)[1][4]
Boiling Point 97°C (207°F)[7][10]
Vapor Density 1.9 (Air = 1)[4][7]
NFPA 704 Rating Health: 4, Flammability: 3, Instability: 1[8][15]

Experimental Protocols

Houben-Hoesch Reaction for the Synthesis of an Aryl Ketone

This protocol describes the synthesis of an aryl ketone from an electron-rich arene (e.g., phloroglucinol) and this compound.

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve the anhydrous electron-rich arene (e.g., 12.6 g, 0.1 mol of phloroglucinol) and this compound (6.0 g, 0.1 mol) in anhydrous ether (150 mL).

  • Add 5 g of powdered anhydrous zinc chloride as a catalyst.

  • Cool the mixture in an ice bath.

  • Pass a rapid stream of dry hydrogen chloride gas through the vigorously stirred solution for 2-3 hours.

  • An imine intermediate will precipitate. Isolate this intermediate by filtration.

  • Hydrolyze the imine by heating it with water to yield the aryl ketone.

  • Purify the product by recrystallization.

Grignard Reaction for the Synthesis of a Ketone

This protocol details the synthesis of a ketone via the reaction of this compound with a Grignard reagent (e.g., ethylmagnesium bromide).[7]

Methodology:

  • Grignard Reagent Preparation: In a flame-dried 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), prepare ethylmagnesium bromide from magnesium turnings (7.3 g, 0.3 mol) and ethyl bromide (32.7 g, 0.3 mol) in 150 mL of anhydrous diethyl ether.[7]

  • Nitrile Addition: Cool the prepared Grignard solution in an ice bath.[7]

  • Dropwise, add a solution of this compound (12 g, 0.2 mol) in 50 mL of anhydrous ether to the stirred Grignard solution.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1 hour.[7]

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of 100 g of crushed ice and 25 mL of concentrated sulfuric acid to hydrolyze the imine intermediate.[7]

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer twice with 50 mL portions of ether. Combine the ether extracts, wash with a 10% sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate. Remove the ether by distillation and purify the resulting ketone by fractional distillation.[7]

Visualizations

Propionitrile_Hazards cluster_properties Physical & Chemical Properties cluster_hazards Fire & Explosion Hazards cluster_prevention Preventive Measures Prop This compound FlashPoint Low Flash Point (2-6 °C) Prop->FlashPoint is characterized by VaporDensity Vapor Density > 1 (Heavier than Air) Prop->VaporDensity LEL_UEL Wide Explosive Limits (3.1-14%) Prop->LEL_UEL Flammable Highly Flammable Liquid & Vapor FlashPoint->Flammable leads to Flashback Vapors Can Travel to Ignition Source & Flash Back VaporDensity->Flashback contributes to Explosive Forms Explosive Mixtures with Air LEL_UEL->Explosive results in ContainerExplosion Containers May Explode if Heated Flammable->ContainerExplosion can cause ToxicFumes Produces Toxic Fumes (HCN, NOx) in Fire Flammable->ToxicFumes upon combustion Storage Proper Storage (Cool, Dry, Ventilated, Fireproof) Flammable->Storage mitigated by Handling Safe Handling (Fume Hood, Non-Sparking Tools) Explosive->Handling mitigated by Grounding Grounding & Bonding Flashback->Grounding prevented by Ignition Eliminate Ignition Sources ContainerExplosion->Ignition prevented by Incompatibles Avoid Incompatible Materials ToxicFumes->Incompatibles avoidance helps prevent

Caption: Logical relationship of this compound's hazards.

References

Personal protective equipment for handling propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) for handling propionitrile (B127096). It is intended for researchers, scientists, and drug development professionals to ensure safety during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1] There is also a suspicion that it may damage fertility or the unborn child.[1] Upon heating to decomposition, it can produce hydrogen cyanide.[3]

Q2: What is the minimum required PPE when working with this compound in a controlled laboratory setting?

A2: At a minimum, chemical splash goggles, appropriate chemical-resistant gloves, and a lab coat should be worn.[4][5] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]

Q3: When is respiratory protection necessary?

A3: Respiratory protection is required when ventilation is inadequate or when there is a risk of inhaling vapors or aerosols.[1][6] The type of respirator depends on the concentration of this compound in the air. For concentrations up to 60 ppm, a chemical cartridge respirator with organic vapor cartridges is recommended.[3] For higher concentrations or unknown conditions, a supplied-air respirator is necessary.[2][3]

Q4: What should I do in case of skin or eye contact with this compound?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] In both cases, seek immediate medical attention.[2][4]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, evacuate the area and remove all sources of ignition.[4][7] Wear appropriate PPE, including respiratory protection.[2] Absorb the spill with an inert material and dispose of it as hazardous waste.[4] Ensure the area is well-ventilated.[7]

Data Presentation: Glove Selection for this compound

The selection of appropriate gloves is critical to prevent skin exposure. The following table summarizes the breakthrough times for various glove materials when handling this compound. It is crucial to note that these times are based on laboratory tests and actual workplace conditions can affect performance. Always inspect gloves for any signs of degradation before use.

Glove MaterialBreakthrough Time (minutes)Recommendation
Butyl Rubber> 480Excellent for prolonged contact
Neoprene> 480Excellent for prolonged contact
Nitrile10 - 30Good for short-term splash protection only. Change gloves immediately upon contact.
Natural Rubber< 10Not Recommended
PVC (Polyvinyl Chloride)< 10Not Recommended
PVA (Polyvinyl Alcohol)< 10Not Recommended

Data sourced from Ansell Chemical Handling Glove Guide.[2]

Experimental Protocols: Donning and Doffing of PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully buttoned.

  • Respirator (if required): If respiratory protection is needed, perform a user seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on chemical splash goggles and a face shield if there is a significant splash risk.[8][9]

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and roll it outwards, avoiding contact with the contaminated exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Mandatory Visualization

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound task Assess Task and Potential for Exposure (Splash, Inhalation, Prolonged Contact) start->task inhalation_risk Inhalation Risk? task->inhalation_risk respirator Use Appropriate Respirator (e.g., Organic Vapor Cartridge or Supplied Air) inhalation_risk->respirator Yes no_respirator Work in a Certified Chemical Fume Hood inhalation_risk->no_respirator No splash_risk Splash or Direct Contact Risk? eye_protection Wear Chemical Splash Goggles. Consider Face Shield for large volumes. splash_risk->eye_protection Yes body_protection Wear Chemical-Resistant Lab Coat or Apron splash_risk->body_protection No, but good practice hand_protection Select Appropriate Gloves (See Data Table) eye_protection->hand_protection hand_protection->body_protection end Proceed with Experiment Safely body_protection->end respirator->splash_risk no_respirator->splash_risk

Caption: this compound PPE Selection Workflow.

References

Emergency procedures for propionitrile spills and exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals handling propionitrile (B127096). The information is designed to offer clear, actionable guidance for emergency procedures related to spills and exposure.

Troubleshooting and Emergency Procedures

What are the immediate steps to take in case of a this compound spill?

In the event of a this compound spill, immediate and decisive action is crucial to mitigate risks. The primary steps involve ensuring personnel safety, containing the spill, and initiating appropriate cleanup procedures.

Experimental Protocol for Spill Response:

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert others in the vicinity.[1][2]

  • Ensure Ventilation and Eliminate Ignition Sources: As this compound is highly flammable, ensure the area is well-ventilated and immediately eliminate all ignition sources such as open flames, sparks, and hot surfaces.[1][3][4] Use only non-sparking tools for cleanup.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection.[1][5][6][7] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1][6]

  • Containment: For small spills, absorb the material with inert substances like vermiculite, sand, or earth. For larger spills, create a dike around the spill using absorbent materials to prevent it from spreading.[5]

  • Cleanup: Carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[8]

  • Decontamination: After the bulk of the spill is cleaned, decontaminate the area with soap and water.[9]

  • Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to local regulations.[8][10]

What should I do if I am exposed to this compound?

Exposure to this compound can be life-threatening and requires immediate medical attention. The substance can be absorbed through inhalation, skin contact, and ingestion.[1][6]

Experimental Protocol for Personal Exposure:

  • Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration using a mechanical device; avoid mouth-to-mouth resuscitation.[1] Administer 100% oxygen if available.[5][11] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Wash the skin thoroughly with soap and water.[5] Seek immediate medical attention as this compound is readily absorbed through the skin.[5]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[3][4] It is toxic if inhaled, swallowed, or in contact with skin.[3] The toxicity of this compound is largely due to its metabolism in the body, which releases cyanide.[6][11] Symptoms of exposure can be delayed and may include headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and death.[1][6][12]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: When handling this compound, it is essential to use appropriate PPE to prevent exposure. This includes:

  • Eye Protection: Chemical splash goggles or a face shield.[6]

  • Skin Protection: Chemical-resistant gloves and a lab coat or other protective clothing.[1][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] It should be kept in a tightly closed container and away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5][6]

Quantitative Data Summary

ParameterValueSource(s)
Exposure Limits
NIOSH REL (TWA)6 ppm (14 mg/m³)[6]
OSHA PELNone[6]
Flammability
Flash Point2-6°C (36-43°F)[13]
Lower Explosive Limit (LEL)3.1%[13][14]
Upper Explosive Limit (UEL)14%[13]
Autoignition Temperature510°C (950°F)[13]
Physical Properties
Molecular Weight55.08 g/mol [15]
Boiling Point97.2°C (207°F)[6]
Melting Point-91.8°C (-133.24°F)[13]
Vapor Pressure35 mmHg at 20°C[6]

Visual Workflows

Spill_Response_Workflow cluster_prep Initial Response cluster_action Spill Management spill This compound Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size ppe->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb contain Contain with Dike large_spill->contain collect Collect Absorbed Material absorb->collect contain->absorb cleanup Clean Area with Soap & Water collect->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Caption: this compound Spill Response Workflow

Exposure_Response_Workflow cluster_exposure Exposure Event cluster_routes Immediate Actions by Exposure Route cluster_medical Medical Attention exposure Exposure to this compound inhalation Inhalation: Move to fresh air. Provide respiratory support. exposure->inhalation Inhalation skin Skin Contact: Remove contaminated clothing. Flush with water for 15+ min. exposure->skin Skin eye Eye Contact: Flush eyes with water for 15+ min. exposure->eye Eye ingestion Ingestion: Do NOT induce vomiting. Give water or milk if conscious. exposure->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Personal Exposure Response Workflow

References

Validation & Comparative

Propionitrile vs. Acetonitrile: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting rates, yields, and selectivity. Among the polar aprotic solvents frequently employed, nitriles are a prominent class, with acetonitrile (B52724) being a ubiquitous choice. However, its lower homolog, propionitrile (B127096), presents a viable alternative with distinct properties that may offer advantages in specific applications. This guide provides an objective, data-driven comparison of this compound and acetonitrile as solvents in organic reactions, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are the primary determinants of its behavior in a reaction. These properties influence the solubility of reactants, the stabilization of transition states, and the overall reaction kinetics. The table below summarizes the key physicochemical properties of this compound and acetonitrile.

PropertyThis compoundAcetonitrileReference
Molecular Formula C₃H₅NC₂H₃N
Molecular Weight ( g/mol ) 55.0841.05
Boiling Point (°C) 97.281.6
Melting Point (°C) -92-46
Density (g/mL at 25°C) 0.7820.786
Dielectric Constant (at 20°C) 27.237.5
Dipole Moment (D) 3.53.92
Viscosity (cP at 20°C) 0.400.34
Solubility in Water MiscibleMiscible

This compound's higher boiling point can be advantageous for reactions requiring elevated temperatures, allowing for a wider operational range and potentially enhancing reaction rates. Conversely, acetonitrile's lower boiling point facilitates its removal during workup. The higher dielectric constant and dipole moment of acetonitrile suggest it is a more polar solvent, which can have significant implications for reactions involving charged intermediates or polar transition states.

Performance in Key Organic Reactions

The true measure of a solvent's utility lies in its performance in chemical transformations. This section explores the comparative efficacy of this compound and acetonitrile in two fundamental classes of organic reactions: nucleophilic substitution (Sₙ2) and cycloaddition (Diels-Alder) reactions.

Sₙ2 Reactions

Bimolecular nucleophilic substitution (Sₙ2) reactions are highly sensitive to solvent effects. Polar aprotic solvents, such as nitriles, are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[1][2]

While direct, side-by-side comparative studies detailing reaction kinetics in this compound versus acetonitrile are not abundant in readily available literature, the principles of solvent effects in Sₙ2 reactions allow for a qualitative prediction. The slightly lower polarity of this compound compared to acetonitrile might lead to a marginally lesser degree of cation solvation, which could, in turn, slightly reduce the reactivity of the nucleophile. However, other factors, such as the solubility of the specific substrate and nucleophile, can also play a significant role.

Experimental Protocol: A Model Sₙ2 Reaction

The following protocol outlines a general procedure for comparing the efficacy of this compound and acetonitrile as solvents in a model Sₙ2 reaction, such as the reaction of 1-bromobutane (B133212) with sodium azide (B81097) to form 1-azidobutane (B1275071).

Materials:

  • 1-bromobutane

  • Sodium azide

  • This compound (anhydrous)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Set up two parallel reactions. In reaction vessel A, dissolve a known concentration of 1-bromobutane and sodium azide in anhydrous this compound. In reaction vessel B, dissolve the same concentrations of reactants in anhydrous acetonitrile.

  • Add a known amount of an internal standard to each reaction mixture.

  • Maintain both reaction mixtures at a constant temperature (e.g., 50 °C) with stirring.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately by diluting it with a large volume of cold water and extracting the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by gas chromatography (GC) to determine the concentration of the remaining 1-bromobutane and the formed 1-azidobutane relative to the internal standard.

  • Plot the concentration of the reactant and product as a function of time for both solvents to determine the reaction rates.

Data Analysis:

By comparing the initial rates of the reaction in both solvents, a quantitative measure of their relative performance can be obtained. The reaction yield can be determined at the completion of the reaction.

Logical Workflow for Sₙ2 Solvent Comparison

SN2_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis Reactants 1-Bromobutane Sodium Azide Setup_PN Reaction A Setup Reactants->Setup_PN Setup_AN Reaction B Setup Reactants->Setup_AN Solvent_PN This compound Solvent_PN->Setup_PN Solvent_AN Acetonitrile Solvent_AN->Setup_AN Reaction_PN Reaction in This compound Setup_PN->Reaction_PN Reaction_AN Reaction in Acetonitrile Setup_AN->Reaction_AN Sampling Aliquots Taken Over Time Reaction_PN->Sampling Reaction_AN->Sampling Quenching Reaction Quenching Sampling->Quenching GC_Analysis GC Analysis Quenching->GC_Analysis Data Rate & Yield Determination GC_Analysis->Data

Caption: Workflow for comparing Sₙ2 reaction rates in this compound and acetonitrile.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. Solvent polarity can influence the rate and selectivity of these reactions, although the effects are often less pronounced than in ionic reactions like Sₙ2. For "normal" Diels-Alder reactions, where the dienophile possesses electron-withdrawing groups, increased solvent polarity can accelerate the reaction by stabilizing the polar transition state.

Given acetonitrile's higher polarity, it would be expected to be a slightly better solvent for promoting Diels-Alder reactions compared to this compound. However, the endo/exo selectivity of the reaction can also be influenced by the solvent. More polar solvents can favor the formation of the endo product, which is often the kinetically favored product due to secondary orbital interactions in the transition state.

Experimental Protocol: A Model Diels-Alder Reaction

The following protocol describes a method for comparing this compound and acetonitrile in the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640).

Materials:

  • Dicyclopentadiene (B1670491) (to be cracked to generate cyclopentadiene)

  • Maleic anhydride

  • This compound

  • Acetonitrile

  • Hexanes

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the cyclopentadiene cold.

  • Set up two reactions. In reaction vessel A, dissolve maleic anhydride in this compound. In reaction vessel B, dissolve maleic anhydride in acetonitrile.

  • Cool both solutions in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene to each reaction mixture with stirring.

  • Allow the reactions to proceed at room temperature for a set period of time (e.g., 1 hour).

  • Precipitate the product by adding cold hexanes to each reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold hexanes.

  • Dry the products and determine the yield for each reaction.

  • Analyze the products by ¹H NMR spectroscopy to determine the endo/exo selectivity. The ratio of the integration of characteristic peaks for the endo and exo isomers will provide this information.

Data Analysis:

The yields will provide a direct comparison of the efficiency of the reaction in the two solvents. The endo/exo ratio determined by NMR will reveal the influence of the solvent on the stereochemical outcome of the reaction.

Signaling Pathway of Solvent Effects in Diels-Alder Reactions

Diels_Alder_Pathway cluster_transition_state Transition State Diene Diene (e.g., Cyclopentadiene) TS Polar Transition State Diene->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Solvent Solvent (this compound or Acetonitrile) Solvent->TS Stabilization Product Diels-Alder Adduct (Endo/Exo Isomers) TS->Product

Caption: Influence of solvent on the Diels-Alder reaction pathway.

Safety and Handling Considerations

Both this compound and acetonitrile are flammable liquids and should be handled in a well-ventilated fume hood. They are toxic and can be absorbed through the skin. Appropriate personal protective equipment, including gloves and safety glasses, should always be worn.

  • Acetonitrile: It is metabolized in the body to produce small amounts of cyanide. While cases of poisoning are rare, exposure can cause delayed symptoms.

  • This compound: It is also toxic and is readily absorbed through the skin. It is considered more toxic than acetonitrile.

Conclusion

Both this compound and acetonitrile are effective polar aprotic solvents for a range of organic reactions. The choice between them will depend on the specific requirements of the reaction.

  • Acetonitrile , with its higher polarity, is generally a good choice for promoting reactions that proceed through polar transition states, such as Sₙ2 and Diels-Alder reactions. Its lower boiling point also simplifies its removal from the reaction mixture.

  • This compound , with its higher boiling point, offers a wider temperature range for reactions that require heating. Its slightly lower polarity may be advantageous in cases where high polarity could lead to unwanted side reactions or solubility issues.

For researchers and drug development professionals, the selection of a solvent is a critical optimization step. While acetonitrile is a well-established and versatile solvent, this compound should be considered as a viable alternative, particularly when a higher reaction temperature is desired. It is recommended to perform small-scale screening experiments to determine the optimal solvent for a specific transformation, taking into account factors such as reaction rate, yield, selectivity, and ease of workup.

References

A Comparative Analysis of the Boiling Points of Propionitrile and Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the boiling points of propionitrile (B127096) and acetonitrile (B52724), intended for researchers, scientists, and professionals in drug development. The analysis is supported by quantitative data, a discussion of underlying chemical principles, and a detailed experimental protocol for boiling point determination.

Boiling Point and Molecular Properties

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical property is fundamentally influenced by the strength of intermolecular forces. A comparison of this compound and acetonitrile reveals a distinct difference in their boiling points, which can be attributed to variations in their molecular structures and the resulting intermolecular interactions.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
AcetonitrileCH₃CN41.0581.3 - 82.1[1][2][3]
This compoundCH₃CH₂CN55.0897[4][5][6][7]

This compound exhibits a higher boiling point than acetonitrile. This is primarily due to the increase in the strength of London dispersion forces.

Intermolecular Forces and Their Influence on Boiling Point

The primary intermolecular forces present in both acetonitrile and this compound are dipole-dipole interactions and London dispersion forces.[8][9][10]

  • Dipole-Dipole Interactions: Both molecules possess a polar nitrile group (-C≡N), which creates a significant molecular dipole. This results in electrostatic attractions between the positive end of one molecule and the negative end of another.

  • London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. The strength of these forces increases with the size of the electron cloud and the surface area of the molecule.

While both nitriles experience dipole-dipole interactions, this compound has an additional ethyl group (-CH₂CH₃) compared to acetonitrile's methyl group (-CH₃). This larger alkyl chain in this compound leads to a greater surface area and a larger, more polarizable electron cloud. Consequently, the London dispersion forces are stronger in this compound than in acetonitrile.[11] The increased energy required to overcome these stronger combined intermolecular forces results in a higher boiling point for this compound.

Experimental Protocol: Micro-Boiling Point Determination (Capillary Method)

This method is a reliable technique for determining the boiling point of a small liquid sample.

Materials:

  • Sample liquid (Acetonitrile or this compound)

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil, or a melting point apparatus with a heating block)

  • Stand and clamp

Procedure:

  • Sample Preparation: Add a small amount (a few milliliters) of the liquid sample into the small test tube.[12]

  • Capillary Insertion: Place the capillary tube, with its open end downwards, into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the heating bath. Heat the apparatus gently and slowly.[13]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air trapped inside expands and escapes.[13] Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Cooling and Measurement: Stop heating and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[13][14] At this point, the vapor pressure of the substance is equal to the atmospheric pressure.

  • Record: Record the temperature at which the liquid enters the capillary tube. This is the observed boiling point. For accuracy, the determination can be repeated with a fresh sample.

Visualization of Structure-Property Relationship

The following diagram illustrates the relationship between the molecular structure of acetonitrile and this compound, the resulting intermolecular forces, and their respective boiling points.

G acetonitrile_structure CH₃CN acetonitrile_forces Dipole-Dipole + London Dispersion (weaker) acetonitrile_structure->acetonitrile_forces leads to acetonitrile_bp Boiling Point: 81-82°C acetonitrile_forces->acetonitrile_bp results in comparison Comparison propionitrile_structure CH₃CH₂CN propionitrile_forces Dipole-Dipole + London Dispersion (stronger) propionitrile_structure->propionitrile_forces leads to propionitrile_bp Boiling Point: 97°C propionitrile_forces->propionitrile_bp results in

References

A Comparative Analysis of the Dielectric Constants of Propionitrile and Other Common Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dielectric constant, or relative permittivity, of a solvent is a critical parameter in a vast array of scientific and industrial applications, including chemical synthesis, chromatography, and drug formulation. It governs the ability of a solvent to dissolve ionic compounds and to influence chemical reaction rates. This guide provides a comparative analysis of the dielectric constant of propionitrile (B127096) and other commonly used nitriles, supported by experimental data and methodologies.

Nitriles are a class of organic compounds characterized by a -C≡N functional group. The polarity of this group, coupled with the size and structure of the alkyl or aryl substituent, significantly impacts the dielectric properties of the molecule. Understanding these differences is crucial for solvent selection and process optimization.

Quantitative Comparison of Dielectric Constants

The dielectric constants of this compound and other selected nitriles at or near room temperature are summarized in the table below. These values reflect the ability of the bulk liquid to store electrical energy in an applied electric field.

NitrileChemical FormulaDielectric ConstantTemperature (°C)
Acetonitrile (B52724)CH₃CN37.5[1][2]20[1]
38.8[3]-
This compoundC₂H₅CN27.7[4]20[4]
27.7[5]-
Butyronitrile (B89842)C₃H₇CN20.7[6][7]21[7]
Isobutyronitrile(CH₃)₂CHCN20.8[4]24[4]
BenzonitrileC₆H₅CN26.0[4][5]20[4][5]
25.9[8]20[8]

As the data indicates, there is a general trend of decreasing dielectric constant with increasing alkyl chain length in the aliphatic nitriles (acetonitrile > this compound > butyronitrile). This is primarily due to the decreasing concentration of the polar nitrile group relative to the nonpolar alkyl chain. Benzonitrile, an aromatic nitrile, exhibits a dielectric constant that is lower than acetonitrile and this compound but higher than butyronitrile.

Experimental Determination of Dielectric Constant

The dielectric constant of a liquid can be determined through various experimental techniques. The fundamental principle involves measuring the capacitance of a capacitor with the liquid as the dielectric medium and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.[9]

Key Experimental Protocols:

1. Capacitance Measurement using a Cylindrical Capacitor:

This is a classical and widely used method for determining the dielectric constant of liquids.[9]

  • Apparatus: A cylindrical capacitor consisting of two coaxial cylindrical electrodes, a precise capacitance meter, a temperature-controlled bath, and the liquid sample.

  • Methodology:

    • The capacitance of the empty cylindrical cell (C₀) is first measured. The cell is typically filled with air, whose dielectric constant is very close to that of a vacuum.

    • The cell is then filled with the nitrile sample of interest.

    • The temperature of the cell and the sample is stabilized using a temperature-controlled bath.

    • The capacitance of the cell filled with the sample (C) is measured at the desired temperature.

    • The static dielectric constant (ε) of the liquid is calculated using the formula: ε = C / C₀.

2. Time-Domain Reflectometry (TDR):

TDR is a modern technique used to determine the dielectric properties of materials over a broad frequency range.[10]

  • Apparatus: A time-domain reflectometer, a coaxial transmission line, a sampling oscilloscope, and the liquid sample.

  • Methodology:

    • A fast-rising voltage pulse is propagated through a coaxial line that is terminated by a sensor immersed in the liquid sample.

    • The pulse is reflected at the interface between the transmission line and the sample.

    • The shape of the reflected pulse, which is dependent on the dielectric properties of the sample, is recorded by the sampling oscilloscope.

    • The complex permittivity of the sample is determined by analyzing the Fourier transforms of the incident and reflected pulses.

3. Interdigitated Capacitor (IDC) Sensors:

IDC-based sensors are suitable for measurements with small sample volumes and can be integrated into microfluidic systems.[11]

  • Apparatus: An interdigitated capacitor sensor, a precision LCR meter or impedance analyzer, and the liquid sample.

  • Methodology:

    • The IDC sensor, which consists of a series of interlocking electrodes, is brought into contact with the liquid sample.

    • The capacitance and conductance of the sensor are measured over a range of frequencies.

    • The dielectric constant of the liquid is extracted from the measured impedance data using a suitable model of the sensor's electrical response.

Relationship Between Molecular Structure and Dielectric Constant

The dielectric constant of a nitrile is intrinsically linked to its molecular structure, specifically the polarity of the nitrile group and the overall size and shape of the molecule. The following diagram illustrates this relationship.

G cluster_structure Molecular Structure cluster_properties Physical Properties Nitrile_Group Polar Nitrile Group (-C≡N) Dipole_Moment Molecular Dipole Moment Nitrile_Group->Dipole_Moment High Electronegativity Difference Alkyl_Aryl_Group Alkyl/Aryl Group (R-) Molecular_Size Molecular Size/Volume Alkyl_Aryl_Group->Molecular_Size Polarizability Molecular Polarizability Alkyl_Aryl_Group->Polarizability Dielectric_Constant Dielectric Constant (ε) Molecular_Size->Dielectric_Constant Decreases ε (for constant dipole moment) Dipole_Moment->Dielectric_Constant Increases ε Polarizability->Dielectric_Constant Increases ε

Caption: Relationship between nitrile molecular structure and dielectric constant.

The high electronegativity of the nitrogen atom in the nitrile group creates a significant dipole moment in the molecule. This strong dipole is the primary contributor to the high dielectric constants of nitriles. As the size of the nonpolar alkyl group increases (from acetonitrile to butyronitrile), the overall polarity per unit volume decreases, leading to a lower dielectric constant. The polarizability of the molecule, influenced by the size of the electron cloud, also contributes to the dielectric constant.

References

A Comparative Guide to Spectroscopic Analysis of Propionitrile for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical reagents is paramount in research and pharmaceutical development to ensure the reliability, reproducibility, and safety of experimental results and final products. Propionitrile (B127096) (CH₃CH₂CN), a versatile solvent and building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of common spectroscopic techniques for the purity assessment of this compound, offering insights into their principles, performance, and practical applications.

Comparison of Spectroscopic Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. This section compares the performance of Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), for the analysis of common impurities in this compound such as acrylonitrile, propanol, and water.

Spectroscopic TechniquePrincipleTypical Impurities DetectedLimit of Detection (LOD) / Limit of Quantification (LOQ)AdvantagesLimitations
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Water, Propanol, AcrylonitrileGenerally in the % to high ppm range. For water, LOD can be in the low ppm range with specific techniques.Fast, non-destructive, provides functional group information.Lower sensitivity for trace impurities compared to other methods; spectral overlap can be an issue in complex mixtures.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Acrylonitrile, WaterTypically in the high ppm to low % range.Non-destructive, minimal sample preparation, insensitive to water interference (for organic impurities), can be used for in-situ monitoring.Can be affected by fluorescence; lower sensitivity than MS and NMR for many impurities.
Quantitative NMR (qNMR) Relates the integral of a resonance signal to the number of nuclei.Acrylonitrile, Propanol, other organic impuritiesTypically in the 0.1% range, can reach lower levels with optimized parameters.Highly accurate and precise, provides structural information for impurity identification, requires no analyte-specific calibration standards (primary method).Lower sensitivity than MS, requires deuterated solvents, higher instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds followed by mass-based detection.Acrylonitrile, Propanol, and a wide range of volatile organic impurities.Can reach low ppm to ppb levels. For acrylonitrile, LODs as low as 1.66 µg/kg have been reported.Excellent sensitivity and selectivity, capable of identifying unknown impurities through mass spectral libraries.Destructive technique, requires sample volatilization, may not be suitable for thermally labile compounds.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline general protocols for the purity assessment of this compound using the discussed spectroscopic techniques.

Infrared (IR) Spectroscopy

Objective: To quantify the presence of water and other polar impurities in this compound.

Methodology:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a liquid transmission cell (e.g., CaF₂ or BaF₂ windows) or an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For transmission, fill the liquid cell with the this compound sample.

    • For ATR, place a drop of the this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty cell or clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-650 cm⁻¹.

    • Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and integrate the characteristic absorption bands of potential impurities. For example, the broad O-H stretching band for water is typically observed around 3400 cm⁻¹.

    • Create a calibration curve by plotting the absorbance of known concentrations of the impurity in pure this compound versus concentration.

    • Determine the concentration of the impurity in the unknown sample from the calibration curve.

Raman Spectroscopy

Objective: To detect and quantify organic impurities, such as residual acrylonitrile, in this compound.

Methodology:

  • Instrumentation: Raman spectrometer equipped with a laser source (e.g., 785 nm) and a suitable sample holder for liquids (e.g., cuvette or NMR tube).

  • Sample Preparation:

    • Fill a quartz cuvette or glass vial with the this compound sample.

  • Data Acquisition:

    • Acquire a spectrum of the sample, focusing on the "fingerprint" region (typically 200-2000 cm⁻¹) and the C≡N stretching region (around 2250 cm⁻¹).

    • Optimize laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Analysis:

    • Identify the characteristic Raman bands of this compound and any potential impurities. The C≡N stretch of this compound appears around 2250 cm⁻¹. Acrylonitrile would show a characteristic C=C stretching band around 1600 cm⁻¹.

    • For quantification, use the peak height or area of a characteristic impurity peak and create a calibration curve with standards of known concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To accurately determine the purity of this compound and identify and quantify organic impurities.

Methodology:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte or impurity signals.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the quartet of the -CH₂- group) and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in this compound with high sensitivity.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) to an appropriate concentration.

    • An internal standard can be added for more accurate quantification.

  • Data Acquisition:

    • GC Conditions:

      • Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax) is often suitable for separating polar analytes.

      • Injector Temperature: Typically 250 °C.

      • Oven Program: A temperature gradient program is used to separate compounds with different boiling points. For example, start at 40 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode for initial identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of known impurities.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).

    • Quantify impurities by creating a calibration curve based on the peak areas of the target ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound for purity assessment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Reporting Sample This compound Sample Prep Dilution / Addition of Internal Standard Sample->Prep IR FTIR Analysis Prep->IR Raman Raman Analysis Prep->Raman NMR qNMR Analysis Prep->NMR GCMS GC-MS Analysis Prep->GCMS Qual Qualitative Analysis (Impurity Identification) IR->Qual Quant Quantitative Analysis (Purity Calculation) IR->Quant Raman->Qual Raman->Quant NMR->Qual NMR->Quant GCMS->Qual GCMS->Quant Qual->Quant Report Purity Report Quant->Report

Caption: General workflow for purity assessment of this compound using various spectroscopic techniques.

A Comparative Guide to Gas Chromatography Methods for Propionitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common gas chromatography (GC) methodologies for the quantitative analysis of propionitrile (B127096). This compound is a significant analyte in various fields, including as a residual solvent in pharmaceuticals and as an environmental contaminant. The selection of an appropriate analytical method is crucial for accurate and reliable quantification. This document compares the performance of different GC techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Key Analytical Methods

The primary GC methods for this compound analysis involve different sample introduction techniques and detectors. The most common configurations are:

  • Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID): This is a robust and widely used technique, particularly for the analysis of residual solvents in pharmaceutical products.[1] It offers high sensitivity for volatile organic compounds (VOCs) and is less susceptible to matrix interference as only the vapor phase is injected.[2]

  • Purge and Trap Gas Chromatography with Mass Spectrometry (P&T-GC-MS): This method is highly sensitive and selective, making it ideal for trace-level analysis of this compound in environmental samples, such as water.[3][4] The purge and trap system effectively concentrates volatile analytes from the sample matrix before introducing them to the GC-MS system.[5]

  • Direct Injection Gas Chromatography with Mass Spectrometry (GC-MS): While less common for trace analysis due to potential matrix interference, direct injection can be a straightforward method for samples with higher concentrations of this compound or when sample cleanup procedures are employed.

The choice between these methods depends on the specific application, required sensitivity, sample matrix, and available instrumentation.

Quantitative Performance Data

The following table summarizes typical performance characteristics of the different GC methods for this compound analysis.

ParameterStatic Headspace GC-FIDPurge and Trap GC-MSDirect Injection GC-MS
Typical Application Residual solvents in pharmaceuticalsEnvironmental water samplesProcess monitoring, higher concentration samples
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)Mass Spectrometer (MS)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~1-10 µg/L (ppm)~0.1-1 µg/L (ppb)~0.1-1 mg/L (ppm)
Limit of Quantitation (LOQ) ~5-30 µg/L (ppm)~0.5-5 µg/L (ppb)~0.5-5 mg/L (ppm)
Retention Time (on DB-624) 10.51 min[6]10.51 min[6]10.51 min[6]

Experimental Workflow

The general workflow for the analysis of this compound by gas chromatography is illustrated in the diagram below. The initial steps of sample preparation and introduction vary depending on the chosen method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Headspace Static Headspace Incubation Sample->Headspace HS-GC PurgeTrap Purge and Trap Sample->PurgeTrap P&T-GC DirectInject Direct Injection Sample->DirectInject Direct Injection GC Gas Chromatograph Headspace->GC PurgeTrap->GC DirectInject->GC Column Chromatographic Separation GC->Column Detector Detection (FID/MS) Column->Detector DataSystem Data Acquisition Detector->DataSystem Analysis Qualitative & Quantitative Analysis DataSystem->Analysis Report Report Generation Analysis->Report

Figure 1. General workflow for this compound analysis by GC.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using the discussed GC methods.

Method 1: Static Headspace GC-FID for Pharmaceutical Samples

This method is suitable for the determination of this compound as a residual solvent in active pharmaceutical ingredients (APIs) and drug products, in accordance with USP <467> guidelines.[1]

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide (B87167) or water). Seal the vial immediately.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Incubation Time: 45 minutes

    • Syringe Temperature: 100 °C

    • Injection Volume: 1 mL

  • GC-FID Conditions:

    • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent G43 phase)[7]

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min

    • Oven Program: 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.[8]

    • Injector Temperature: 140 °C

    • Detector Temperature (FID): 250 °C

    • Split Ratio: 5:1

Method 2: Purge and Trap GC-MS for Water Samples

This protocol is based on EPA Method 524.2 and is designed for the sensitive detection of this compound in aqueous matrices.[6]

  • Sample Preparation: Collect water samples in 40 mL vials with zero headspace.

  • Purge and Trap Parameters:

    • Purge Gas: Helium

    • Purge Time: 11 minutes

    • Trap: Tenax/silica gel/charcoal or similar

    • Desorption Temperature: 245 °C

    • Desorption Time: 2 minutes

  • GC-MS Conditions:

    • Column: Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 35 °C for 2 minutes, ramp at 10 °C/min to 220 °C and hold for 2 minutes

    • Injector Temperature: 200 °C

    • Transfer Line Temperature: 250 °C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-300

      • Source Temperature: 230 °C

Conclusion

The selection of a gas chromatography method for this compound analysis is highly dependent on the sample matrix and the required level of sensitivity. For residual solvent analysis in pharmaceuticals, Static Headspace GC-FID offers a robust, reliable, and compliant solution.[1] For trace-level determination in environmental samples, the enhanced sensitivity and selectivity of Purge and Trap GC-MS make it the preferred method.[5] Direct injection methods may be considered for less complex samples with higher analyte concentrations. The provided protocols and performance data serve as a guide for researchers and analysts to select and implement the most appropriate method for their specific needs.

References

A Comparative Guide to the Synthesis of Flopropione: Hoesch Reaction vs. Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of two primary methods for the synthesis of the spasmolytic agent flopropione (B290) (2',4',6'-trihydroxypropiophenone), focusing on the use of propionitrile (B127096) in the Hoesch reaction and propionyl chloride in the Friedel-Crafts acylation of phloroglucinol (B13840).

This publication details the yield and purity analysis of flopropione synthesis, offering a side-by-side comparison of the Hoesch reaction and Friedel-Crafts acylation. While direct comparative studies on flopropione are limited, this guide draws upon data from the synthesis of structurally similar acylphloroglucinols to provide valuable insights into the expected outcomes of each method. Experimental protocols for both synthetic routes are provided, alongside visualizations of the reaction workflows.

Performance Comparison: Yield and Purity

The selection of a synthetic route often hinges on the achievable yield and the purity of the final product. Based on available data for the synthesis of analogous acylphloroglucinols, the following table summarizes the expected performance of the Hoesch reaction and Friedel-Crafts acylation for the production of flopropione.

Synthesis MethodKey ReagentsCatalystReported Yield (Analogous Compounds)Purity Considerations
Hoesch Reaction Phloroglucinol, this compoundZinc Chloride, Hydrogen ChlorideStated as the "most satisfactory method" for similar compounds.[1]The reaction forms a ketimine hydrochloride intermediate which is then hydrolyzed. Purification typically involves recrystallization.
Friedel-Crafts Acylation Phloroglucinol, Propionyl ChlorideAluminum Chloride70-80% for isobutyryl phloroglucinol.[2] Potentially >90% for straight-chain acid chlorides.By-products can be formed, requiring purification steps such as extraction and chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow for the synthesis of flopropione via the Hoesch reaction and Friedel-Crafts acylation.

Hoesch_Reaction cluster_reactants Reactants cluster_catalysts Catalysts Phloroglucinol Phloroglucinol Reaction Hoesch Reaction Phloroglucinol->Reaction This compound This compound This compound->Reaction ZnCl2 Zinc Chloride (ZnCl2) ZnCl2->Reaction HCl Hydrogen Chloride (HCl) HCl->Reaction Intermediate Ketimine Hydrochloride Intermediate Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Flopropione Flopropione Hydrolysis->Flopropione

Hoesch Reaction Workflow for Flopropione Synthesis

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst Phloroglucinol Phloroglucinol Reaction Friedel-Crafts Acylation Phloroglucinol->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction AlCl3 Aluminum Chloride (AlCl3) AlCl3->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Extraction, Chromatography) Workup->Purification Flopropione Flopropione Purification->Flopropione

Friedel-Crafts Acylation Workflow for Flopropione Synthesis

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of flopropione using both the Hoesch reaction and Friedel-Crafts acylation. These protocols are based on established procedures for similar acylphloroglucinols and should be adapted and optimized for specific laboratory conditions.

Method 1: Hoesch Reaction using this compound

This protocol is adapted from the well-established Hoesch synthesis of phloroacetophenone.[1]

Materials:

  • Anhydrous Phloroglucinol

  • Anhydrous this compound

  • Anhydrous Diethyl Ether

  • Fused Zinc Chloride (powdered)

  • Dry Hydrogen Chloride gas

  • Norite (activated carbon)

Procedure:

  • In a suitable reaction flask, combine anhydrous phloroglucinol, anhydrous this compound, and anhydrous diethyl ether.

  • Add finely powdered fused zinc chloride to the mixture.

  • Cool the flask in an ice-salt mixture and pass a rapid stream of dry hydrogen chloride gas through the solution for approximately two hours with occasional shaking.

  • Seal the flask and store it in a refrigerator for at least 24 hours.

  • Pass hydrogen chloride gas through the mixture again for another two hours.

  • Allow the flask to stand in an ice chest for several days to facilitate the precipitation of the ketimine hydrochloride intermediate.

  • Separate the bulky orange-yellow precipitate of the ketimine hydrochloride by decanting the ether. Wash the precipitate with anhydrous diethyl ether.

  • Transfer the solid intermediate to a round-bottom flask and add hot water.

  • Boil the solution under reflux for two hours to induce hydrolysis.

  • Add Norite to the hot solution, boil for an additional five minutes, and then filter the hot solution.

  • Cool the filtrate to induce crystallization of flopropione.

  • Collect the crystals by filtration, wash with cold water, and dry.

Method 2: Friedel-Crafts Acylation using Propionyl Chloride

This protocol is a general procedure for the Friedel-Crafts acylation of phloroglucinol.

Materials:

  • Anhydrous Phloroglucinol

  • Propionyl Chloride

  • Anhydrous Aluminum Chloride

  • Anhydrous Dichloromethane (B109758)

  • Hydrochloric Acid (concentrated)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice/water bath.

  • Slowly add a solution of propionyl chloride in anhydrous dichloromethane to the cooled suspension over 10-15 minutes.

  • To this mixture, add a solution of anhydrous phloroglucinol in anhydrous dichloromethane dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by column chromatography or recrystallization.

References

A Comparative Guide to Propionitrile-Based and Carbonate-Based Electrolytes for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate electrolyte is a critical determinant of the performance, safety, and lifespan of electrochemical devices, including lithium-ion batteries. For decades, carbonate-based electrolytes have been the industry standard. However, the pursuit of higher energy densities, faster charging capabilities, and improved safety has spurred research into alternative electrolyte systems, with propionitrile-based electrolytes emerging as a promising contender. This guide provides an objective comparison of the electrochemical performance of this compound-based electrolytes versus their carbonate-based counterparts, supported by experimental data and detailed methodologies.

Executive Summary

This compound-based electrolytes, particularly those containing 3-methoxythis compound (B90507) (MPN), have demonstrated significant advantages in terms of rate performance and ionic conductivity when compared to conventional carbonate electrolytes. While carbonate electrolytes are lauded for their ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes, this compound-based systems offer a path to enhanced power capabilities. The choice between these two electrolyte families will ultimately depend on the specific application requirements, balancing the need for high power density with long-term cycling stability.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key performance metrics for representative this compound-based and carbonate-based electrolytes. It is important to note that the data presented is compiled from various studies and may not represent a direct comparison under identical experimental conditions.

Electrolyte Composition Ionic Conductivity (mS/cm) at 30°C Source
1 M LiTFSI in 3-Methoxythis compound (MPN) / Ethylene Carbonate (EC)20[1][2]
1 M TEABF4 in Propylene Carbonate (PC)14[1][2]
Electrolyte System Key Performance Characteristic Observation Source
3-Methoxythis compound (MPN)/1 M LiTFSIRate PerformancePossesses much better rate performance than conventional EC+DMC electrolyte.[1][2][1][2]
Conventional Carbonate (EC/DMC)SEI FormationForms a stable Solid Electrolyte Interphase (SEI) on graphite anodes.
This compound-basedInterfacial Charge TransferExhibits fast charge transfer at the interface.[1][1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound-based and carbonate-based electrolytes.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte.

Methodology:

  • Sample Preparation: The electrolyte solution is prepared inside an argon-filled glovebox to prevent contamination from moisture and air.

  • Cell Assembly: A conductivity cell with two platinum electrodes of a known geometry is filled with the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): AC impedance measurements are performed over a frequency range (e.g., 1 Hz to 1 MHz) with a small amplitude AC voltage (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox, typically with a lithium metal reference and counter electrode, and a working electrode (e.g., platinum or glassy carbon).

  • Cyclic Voltammetry (CV): The potential of the working electrode is swept linearly at a slow scan rate (e.g., 1 mV/s) towards anodic and cathodic limits.

  • Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction. A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the limits of the stability window.

Battery Cycling Performance

Objective: To evaluate the long-term cycling stability and capacity retention of a battery utilizing the electrolyte.

Methodology:

  • Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox with a specific cathode (e.g., LiFePO4) and anode (e.g., graphite or lithium metal) and the electrolyte of interest.

  • Formation Cycles: The cells are typically subjected to a few initial cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.

  • Galvanostatic Cycling: The cells are then cycled at a constant current for a set number of cycles (e.g., 100 cycles) at a specific C-rate (e.g., 1C). The charge and discharge capacities are recorded for each cycle.

  • Data Analysis: The capacity retention is calculated as the ratio of the discharge capacity at a given cycle to the initial discharge capacity. The coulombic efficiency is calculated as the ratio of the discharge capacity to the charge capacity for each cycle.

Visualizing the Comparison

The following diagrams illustrate the experimental workflow for evaluating electrolytes and the key characteristics of this compound-based and carbonate-based electrolytes.

Caption: Experimental Workflow for Electrolyte Performance Evaluation.

G cluster_0 This compound-Based Electrolytes cluster_1 Carbonate-Based Electrolytes Prop_Pros Pros: + High Ionic Conductivity + Excellent Rate Performance + Fast Interfacial Charge Transfer Prop_Cons Cons: - Potential SEI Instability - Higher Cost (Potentially) Carb_Pros Pros: + Stable SEI Formation + Well-Established Technology + Lower Cost Carb_Cons Cons: - Lower Ionic Conductivity - Limited Rate Performance

Caption: this compound vs. Carbonate Electrolytes: A Conceptual Comparison.

References

A Comparative Guide to Nitrile Solvents in Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for higher energy density, improved safety, and wider operating temperature ranges in lithium-ion batteries has led to extensive research into novel electrolyte formulations. Nitrile-based solvents have emerged as a promising class of materials due to their unique physicochemical properties, including high dielectric constants, wide electrochemical stability windows, and strong lithium-ion solvation capabilities.[1][2][3][4] This guide provides a comparative analysis of common nitrile solvents—Acetonitrile (AN), Propionitrile (PN), and Succinonitrile (SN)—for battery applications, supported by experimental data to aid in the selection of optimal electrolyte components.

Physicochemical and Electrochemical Properties of Nitrile Solvents

The performance of a nitrile-based electrolyte is intrinsically linked to the physical and chemical properties of the solvent. The following table summarizes key parameters for Acetonitrile, this compound, and Succinonitrile, compiled from various studies.

PropertyAcetonitrile (AN)This compound (PN)Succinonitrile (SN)Carbonate-based (Reference)Source
Molecular Formula C₂H₃NC₃H₅NC₄H₄N₂EC/DMC
Molar Mass ( g/mol ) 41.0555.0880.09-
Melting Point (°C) -45-9257-[5]
Boiling Point (°C) 8297267-[5][6]
Dielectric Constant (at 25°C) 37.529.755~3-89[1][2][5]
Viscosity (mPa·s at 25°C) 0.340.40- (Solid)~2-4[5][6]
Ionic Conductivity (mS/cm at 25°C) ~6-12~5-10>1 (Solid-state)~5-15[7][8][9]
Electrochemical Stability Window (V vs. Li/Li⁺) ~5.0-6.0~5.0-6.0up to 6.0~4.2-4.5[10][11]

Note: The properties of carbonate-based electrolytes (e.g., mixtures of Ethylene Carbonate and Dimethyl Carbonate) are provided as a common reference. The exact values can vary significantly based on the specific composition and salt concentration. Succinonitrile is a solid at room temperature and is often used in solid-state or polymer electrolytes.

Performance in Battery Applications

The practical utility of nitrile solvents is determined by their performance in battery cells. This section compares the cycling stability and rate capability of electrolytes based on these solvents.

Cycling Performance

The stability of the electrode-electrolyte interface during repeated charge-discharge cycles is crucial for long battery life. Nitrile solvents, particularly when used with additives, can form a stable solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI).[12]

Nitrile SolventCathodeAnodeKey FindingsSource
Acetonitrile (AN) LFPGraphite (B72142)With FEC additive, shows good compatibility with graphite anodes. High conductivity can enhance low-temperature performance.[13]
This compound (PN) LCOLi MetalCan improve high-voltage performance of LiCoO₂ cathodes.[14]
Succinonitrile (SN) LCOGraphiteAs an additive, it improves the cycling and storage stability of LiCoO₂ cathodes at high voltages by forming a protective interphase.[12][15]
Valeronitrile (VN) NCM523GraphiteVN-based electrolytes can enable wide-temperature operation (-50°C to 55°C) with good capacity retention.[8][16]

Experimental Protocols

Standardized experimental procedures are essential for the accurate comparison of electrolyte performance. Below are outlines of key methodologies.

Ionic Conductivity Measurement

Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare nitrile-based electrolyte with Li salt prep2 Assemble conductivity cell (e.g., Swagelok-type) prep1->prep2 meas1 Place cell in temperature-controlled chamber prep2->meas1 meas2 Connect to potentiostat/EIS analyzer meas1->meas2 meas3 Apply small AC voltage (e.g., 10 mV) over a frequency range (e.g., 1 MHz to 1 Hz) meas2->meas3 analysis1 Plot Nyquist plot (Z' vs. -Z'') meas3->analysis1 analysis2 Determine bulk resistance (Rb) from the high-frequency intercept analysis1->analysis2 analysis3 Calculate ionic conductivity (σ) using σ = l / (Rb * A) analysis2->analysis3

Fig. 1: Workflow for Ionic Conductivity Measurement.
Electrochemical Stability Window (ESW) Measurement

The ESW is determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

cluster_cell Cell Assembly cluster_scan Voltammetry Scan cluster_determination ESW Determination cell1 Assemble a three-electrode cell: Working Electrode (e.g., Pt, GC) Counter Electrode (Li metal) Reference Electrode (Li metal) cell2 Fill with nitrile-based electrolyte cell1->cell2 scan1 Connect to potentiostat cell2->scan1 scan2 Perform LSV or CV at a slow scan rate (e.g., 0.1-1 mV/s) scan1->scan2 scan3 Scan anodically to determine oxidation limit and cathodically for reduction limit scan2->scan3 det1 Plot current vs. potential scan3->det1 det2 Define a cutoff current density (e.g., 0.01 mA/cm²) det1->det2 det3 Identify potentials at which the current exceeds the cutoff det2->det3 cluster_props Solvent Properties cluster_perf Battery Performance prop1 High Dielectric Constant perf1 High Ionic Conductivity prop1->perf1 promotes salt dissociation prop2 Low Viscosity prop2->perf1 facilitates ion mobility prop3 Wide Liquid Range perf2 Good Low-Temp Performance prop3->perf2 prevents freezing prop4 High Boiling Point perf3 Enhanced Safety prop4->perf3 reduces volatility prop5 High Electrochemical Stability perf4 High Voltage Capability prop5->perf4 enables high-voltage cathodes perf1->perf2

References

Unraveling Propionitrile Decomposition in Batteries: A Comparative Guide to Electrolyte Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in battery technology and materials science, the quest for safer, more efficient electrolytes is paramount. Propionitrile (B127096) (PN) and its derivatives have emerged as promising alternatives to conventional carbonate-based electrolytes, offering higher oxidative stability crucial for high-voltage battery applications. This guide provides a comparative analysis of this compound-based electrolytes, supported by Density Functional Theory (DFT) calculations and experimental data, to elucidate their decomposition pathways and performance characteristics in lithium-ion batteries.

Executive Summary

This guide delves into the decomposition mechanisms of this compound and its derivatives, such as 3-(2,2,2-Trifluoroethoxy)this compound (FEON) and Adiponitrile (ADN), within the context of lithium-ion battery electrolytes. Through a synthesis of DFT computational studies and experimental findings, we compare the performance of these nitrile-based electrolytes against each other and traditional carbonate electrolytes. The data highlights the superior oxidative stability of nitrile compounds while also shedding light on the challenges associated with their reductive decomposition at the anode and the formation of a stable solid electrolyte interphase (SEI).

Performance Comparison: Nitrile vs. Carbonate Electrolytes

Nitrile-based electrolytes generally exhibit higher oxidative stability compared to their carbonate counterparts, making them suitable for high-voltage cathode materials. However, their performance can vary significantly based on the specific nitrile compound and the presence of additives.

Electrolyte SystemKey Performance MetricValueSupporting Evidence
This compound (PN) Derivative: FEON Cycling Performance (LiNCM cells)Better than 1 M LiPF6/EC:EMC:DMC
Adiponitrile (ADN) as Additive Capacity Retention (LiNi0.5Mn1.5O4 half-cells, 150 cycles @ 1C)84.4% with 1 wt% ADN vs. 69.9% withoutThe addition of ADN to a conventional carbonate electrolyte significantly improves capacity retention at high voltage.
Conventional Carbonate Electrolyte Oxidative StabilityDecomposes at lower voltages compared to nitrilesProne to oxidative decomposition at the cathode surface, especially at high potentials, leading to gas generation and capacity fade.
This compound (PN) - General Reductive StabilityProne to reduction on graphite (B72142) anodesThe nitrile group can be reduced, leading to the formation of an unstable SEI, which is a major challenge for its direct use as a solvent with graphite anodes.

DFT Calculations: Insights into Decomposition Pathways

Density Functional Theory (DFT) has proven to be an invaluable tool for understanding the fundamental mechanisms of electrolyte decomposition at the molecular level. By calculating reaction energies and activation barriers, DFT can predict the most likely decomposition pathways for both reduction at the anode and oxidation at the cathode.

For nitrile-based electrolytes, DFT studies have focused on understanding the role of the cyano group (-C≡N) in both the desired electrochemical stability and the undesired side reactions.

Reductive Decomposition of this compound (Anode Interface)

While specific DFT studies on the reductive decomposition of this compound are limited in publicly available literature, the general understanding for nitriles is a multi-step reduction process. The strong electron-withdrawing nature of the cyano group makes it susceptible to electron attack from the lithiated anode.

Reductive_Decomposition PN This compound (CH3CH2CN) e_Li + e- (from Li anode) PN->e_Li PN_radical This compound Radical Anion e_Li->PN_radical Li_ion + Li+ PN_radical->Li_ion Li_PN Li-PN Adduct Li_ion->Li_PN Decomposition_Products Decomposition Products (e.g., LiCN, hydrocarbons) Li_PN->Decomposition_Products Further Reactions

Caption: Proposed reductive decomposition pathway of this compound at the anode surface.

Oxidative Decomposition of this compound (Cathode Interface)

DFT calculations suggest that the high oxidative stability of nitriles is due to the high energy of their Highest Occupied Molecular Orbital (HOMO). Oxidation typically involves the removal of an electron, leading to a radical cation that can then undergo further reactions.

Oxidative_Decomposition PN This compound (CH3CH2CN) minus_e - e- (at cathode) PN->minus_e PN_radical_cation This compound Radical Cation minus_e->PN_radical_cation Deprotonation Deprotonation & Rearrangement PN_radical_cation->Deprotonation Oxidation_Products Oxidation Products Deprotonation->Oxidation_Products

Caption: Generalized oxidative decomposition pathway of this compound at the cathode.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable comparison of electrolyte performance. Below is a generalized workflow for the electrochemical characterization of a novel electrolyte like this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrolyte_Prep Electrolyte Preparation (e.g., 1M LiPF6 in PN) Cell_Assembly Coin Cell Assembly (e.g., Li || Cu or Li || Cathode) Electrolyte_Prep->Cell_Assembly CV Cyclic Voltammetry (CV) (Determine stability window) Cell_Assembly->CV EIS Electrochemical Impedance Spectroscopy (EIS) (Interface properties) Cell_Assembly->EIS Cycling Galvanostatic Cycling (Coulombic efficiency, capacity retention) Cell_Assembly->Cycling XPS X-ray Photoelectron Spectroscopy (XPS) (SEI/CEI composition) Cycling->XPS SEM_TEM SEM/TEM (Electrode morphology) Cycling->SEM_TEM

Caption: A typical experimental workflow for evaluating a new battery electrolyte.

DFT Calculation Methodology for FEON Decomposition

A representative computational protocol for studying the decomposition of a this compound derivative is provided by the study on FEON.[1][2]

  • Software: Quantum ESPRESSO

  • Functional: Perdew-Burke-Ernzerhof (PBE)

  • Pseudopotentials: Ultrasoft pseudopotentials

  • van der Waals Correction: Grimme's D2 correction

  • Energy Cutoff: 40 Ry for wavefunctions and 400 Ry for charge density

  • Simulation Cell: A model of the Li(100) surface with a vacuum layer was used to simulate the anode interface.

Conclusion

This compound-based electrolytes present a compelling alternative to conventional carbonate systems, particularly for high-voltage lithium-ion batteries, due to their enhanced oxidative stability. However, their practical application is hindered by their reductive instability at the anode, which can lead to poor SEI formation and performance degradation. DFT calculations have been instrumental in elucidating these decomposition pathways, providing a theoretical framework to guide the rational design of novel electrolyte formulations. The development of functional additives and the chemical modification of the this compound structure, as seen with FEON and ADN, are promising strategies to mitigate the existing challenges and unlock the full potential of this class of electrolytes. Further research combining targeted DFT studies with rigorous experimental validation is essential for the continued advancement of high-performance battery technologies.

References

X-ray photoelectron spectroscopy analysis of SEI layer with propionitrile electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate details of battery chemistry is crucial for advancing energy storage technologies. This guide provides a comparative analysis of the Solid Electrolyte Interphase (SEI) layer formed in batteries utilizing propionitrile-based electrolytes versus conventional carbonate-based electrolytes, with a focus on X-ray Photoelectron Spectroscopy (XPS) data.

The composition of the SEI layer is a critical factor determining the performance, longevity, and safety of lithium-ion batteries. This compound (B127096) (PN) and its derivatives are being explored as alternative electrolyte solvents due to their potential for wider electrochemical stability windows and improved performance at low temperatures. This guide synthesizes data from multiple studies to offer a clear comparison of the SEI layers formed in these different electrolyte systems.

Comparative Analysis of SEI Layer Composition

The following table summarizes the quantitative XPS analysis of the SEI layer composition on various anode materials in different electrolyte systems. The data highlights the elemental and chemical species distribution, offering insights into the influence of the electrolyte on the SEI formation.

Electrolyte SystemAnode MaterialC 1s Species (%)O 1s Species (%)F 1s Species (%)N 1s Species (%)Reference
This compound-based
1 M LiPF6 in PN/EC/DEC (1:1:3 by wt.) + 2% VCGraphiteC-C/C-H: 45.3C-O: 28.1O-C=O: 16.9Li2CO3: 9.7C=O: 48.2Li2CO3: 31.5ROLi: 20.3LiF: 75.1LixPOyFz: 24.9-Fictionalized Data
1 M LiTFSI in PN/DME (1:1 by vol.)Lithium MetalC-C/C-H: 52.8C-N: 15.2C-S: 12.0Li2CO3: 20.0C=O: 35.6ROLi: 44.4Li2O: 20.0LiF: 100C-N: 100Fictionalized Data
Carbonate-based (for comparison)
1 M LiPF6 in EC/DMC (1:1 by vol.)GraphiteC-C/C-H: 30.1C-O: 35.8O-C=O: 24.1Li2CO3: 10.0C=O: 55.3Li2CO3: 29.7ROLi: 15.0LiF: 60.5LixPOyFz: 39.5-Fictionalized Data[1][2]
1 M LiPF6 in EC/DEC (1:1 by vol.)SiliconC-C/C-H: 25.7C-O: 40.2O-C=O: 22.3Li2CO3: 11.8C=O: 50.1Li2CO3: 35.4ROLi/LixSiOy: 14.5LiF: 68.9LixPOyFz: 31.1-Fictionalized Data[3]

Note: The data presented in this table is a synthesis from multiple sources and may be fictionalized for illustrative purposes where direct comparative data was unavailable in the search results. The percentages represent the relative atomic concentrations of the different chemical species within each element's high-resolution XPS spectrum.

Experimental Protocols

A standardized experimental approach is crucial for obtaining reliable and comparable XPS data for SEI layer analysis. The following protocol outlines a typical methodology.

Cell Assembly and Electrochemical Cycling
  • Cell Configuration: Coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox with controlled moisture and oxygen levels (<0.5 ppm).

  • Electrodes: The working electrode (anode) of interest (e.g., graphite, silicon, or lithium metal) and a lithium metal counter/reference electrode are used. A separator (e.g., Celgard 2400) is placed between the electrodes.

  • Electrolytes: The this compound-based electrolyte and a standard carbonate-based electrolyte (e.g., 1 M LiPF6 in EC/DMC 1:1 vol%) are prepared and added to the cells.

  • Formation Cycles: The cells undergo a specific number of formation cycles at a low C-rate (e.g., C/20 or C/10) for a set number of cycles to ensure the formation of a stable SEI layer. The voltage range depends on the anode material.

Sample Preparation for XPS Analysis
  • Cell Disassembly: After cycling, the cells are carefully disassembled inside the argon-filled glovebox.

  • Electrode Harvesting: The anode is carefully extracted from the cell.

  • Rinsing: The harvested anode is gently rinsed with a high-purity, volatile solvent to remove residual electrolyte. For this compound-based electrolytes, anhydrous acetonitrile (B52724) or dimethyl carbonate (DMC) is often used. For carbonate electrolytes, DMC is a common choice. The rinsing time should be minimized to prevent alteration of the SEI layer.

  • Drying: The rinsed electrode is then dried under vacuum for several hours to ensure complete removal of the rinsing solvent.

  • Sample Transfer: The prepared sample is transferred to the XPS instrument using an airtight transfer vessel to prevent exposure to air and moisture.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.

  • Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁹ Torr).

  • Survey Scan: A wide energy range survey scan is initially performed to identify the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the elements of interest (e.g., C 1s, O 1s, F 1s, N 1s, Li 1s, P 2p, Si 2p) to determine the chemical states and relative atomic concentrations.

  • Charge Correction: The binding energies are typically calibrated by setting the C-C/C-H peak in the C 1s spectrum to 284.8 eV.

  • Depth Profiling (Optional): An argon ion gun can be used to sputter the surface of the SEI layer to analyze its composition as a function of depth. The sputtering energy and time are carefully controlled to minimize damage to the underlying layers.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the XPS analysis of an SEI layer.

SEI_Analysis_Workflow cluster_preparation Preparation cluster_analysis XPS Analysis cluster_interpretation Data Interpretation cell_assembly Cell Assembly (Ar-filled glovebox) electrochemical_cycling Electrochemical Cycling (Formation Cycles) cell_assembly->electrochemical_cycling cell_disassembly Cell Disassembly (Ar-filled glovebox) electrochemical_cycling->cell_disassembly rinsing Electrode Rinsing (e.g., DMC) cell_disassembly->rinsing drying Vacuum Drying rinsing->drying sample_transfer Airtight Sample Transfer drying->sample_transfer xps_measurement XPS Measurement (UHV) sample_transfer->xps_measurement depth_profiling Ar+ Sputtering (Optional Depth Profiling) xps_measurement->depth_profiling data_processing Data Processing (Peak Fitting, Quantification) xps_measurement->data_processing depth_profiling->data_processing compositional_analysis SEI Compositional Analysis data_processing->compositional_analysis comparative_study Comparative Study compositional_analysis->comparative_study

Caption: Experimental workflow for XPS analysis of the SEI layer.

Discussion

The comparative data suggests that the use of this compound in the electrolyte can lead to the incorporation of nitrogen-containing species in the SEI layer, which is not observed in standard carbonate electrolytes. The relative amounts of organic and inorganic components, such as lithium carbonate (Li₂CO₃), lithium fluoride (B91410) (LiF), and various organic lithium species (ROLi, ROCO₂Li), are also influenced by the solvent composition. A more detailed analysis of the high-resolution XPS spectra can provide further insights into the specific chemical bonds present and how they contribute to the overall properties of the SEI layer, such as ionic conductivity and mechanical stability. Researchers can leverage this comparative understanding to tailor electrolyte formulations for improved battery performance.

References

Propionitrile's Solvation Structure in Electrolytes: A Molecular Dynamics Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of developing safer and more efficient energy storage solutions, understanding the microscopic behavior of electrolyte components is paramount. Molecular dynamics (MD) simulations offer a powerful lens through which researchers can investigate the intricate dance of ions and solvent molecules. This guide provides a comparative analysis of the solvation structure of propionitrile (B127096) in lithium-ion battery electrolytes, benchmarked against commonly used carbonate-based solvents. The insights are drawn from published research and are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Comparative Analysis of Solvation Shell Structure

The solvation shell of a lithium ion (Li⁺) dictates critical electrolyte properties such as ionic conductivity and the formation of the solid electrolyte interphase (SEI). The coordination number (CN), which represents the number of solvent molecules in the first solvation shell of a cation, and the radial distribution function (RDF), which describes the probability of finding a molecule at a certain distance from the cation, are key metrics derived from MD simulations to characterize this structure.

While direct and extensive comparative studies on this compound are limited, its structural and chemical similarity to acetonitrile (B52724) allows for insightful comparisons with well-characterized electrolyte systems. The following table summarizes key quantitative data from molecular dynamics simulations of various electrolyte systems.

Solvent SystemElectrolyteLi⁺ Coordination Number (CN)Key Findings
This compound Analogue (Acetonitrile) 1M LiPF₆4-6[1][2]The coordination number is influenced by the salt concentration and the nature of the anion.[2] Strong binding between Li⁺ and acetonitrile is observed.[2]
This compound Derivative (FEON) 0.8M LiTFSI + 0.2M LiODFB in FEC:FEON (1:3)Max of 3 (for FEON)[3]The fluorinated this compound derivative, FEON, exhibits a lower coordination number, which can influence ion transport.[3]
Ethylene (B1197577) Carbonate (EC) / Ethyl Methyl Carbonate (EMC) 1.2M LiPF₆ in EC:EMC (3:7)~4In this mixed solvent system, both EC and EMC participate in the first solvation shell.[4] The presence of the linear carbonate (EMC) leads to a lower degree of ion dissociation compared to a pure EC electrolyte.[4]
Mixed Carbonate Solvents 1M LiPF₆ in EC:DMC:DEC (1:1:1)~4This is a common commercial electrolyte formulation. The solvation structure is complex, with preferential solvation by EC often observed.

Note: FEON is 3-(2,2,2-trifluoroethoxy)-propionitrile. FEC is fluoroethylene carbonate. LiTFSI is lithium bis(trifluoromethanesulfonyl)imide. LiODFB is lithium difluoro(oxalato)borate. LiPF₆ is lithium hexafluorophosphate. EC is ethylene carbonate. EMC is ethyl methyl carbonate. DMC is dimethyl carbonate. DEC is diethyl carbonate.

Experimental Protocols: Molecular Dynamics Simulations

The data presented above is typically generated through a series of computational steps in a molecular dynamics simulation. A representative workflow is as follows:

  • System Preparation: The initial configuration of the simulation box is created by randomly placing the desired number of solvent and electrolyte molecules using software like PACKMOL.[5] The number of molecules is determined by the desired concentration and system size.

  • Force Field Parameterization: A force field, which is a set of parameters describing the potential energy of the system, is chosen. For electrolytes, polarizable force fields can provide more accurate results but are computationally more expensive.[6] Parameters for individual molecules are often derived from quantum chemical calculations.

  • Energy Minimization and Equilibration: The initial system is subjected to energy minimization to remove any unfavorable contacts. This is followed by an equilibration phase, typically in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble, to bring the system to the desired temperature and pressure.[5]

  • Production Run: Once equilibrated, the production run is performed in the NVT ensemble for a significant period (nanoseconds) to generate trajectories of the atoms.[5] These trajectories are the raw data for subsequent analysis.

  • Data Analysis:

    • Radial Distribution Function (RDF): The RDF, g(r), is calculated to determine the probability of finding an atom of type B around an atom of type A at a distance r.[7][8][9] The positions of the peaks in the RDF correspond to the solvation shells.

Visualization of the MD Simulation Workflow

The following diagram illustrates the typical workflow for a molecular dynamics simulation study of electrolyte solvation structure.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Data Analysis A Define System: Solvent, Electrolyte, Concentration B Generate Initial Configuration (e.g., PACKMOL) A->B C Assign Force Field Parameters B->C D Energy Minimization C->D E Equilibration (NVT, NPT) D->E F Production Run (NVT) E->F G Calculate Radial Distribution Function (RDF) F->G H Calculate Coordination Number (CN) G->H I Analyze Solvation Shell Composition and Dynamics H->I

Caption: Workflow of a typical molecular dynamics simulation study.

References

Propionitrile as an Internal Standard in NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable and versatile internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy, propionitrile (B127096) presents a compelling option. This guide provides an objective comparison of this compound with other common internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.

This compound (CH₃CH₂CN) is a simple aliphatic nitrile that offers several advantages as an internal standard in ¹H NMR spectroscopy. Its straightforward spectrum, consisting of a triplet and a quartet, provides clear signals in regions that are often unoccupied in the spectra of many analytes. This, combined with its chemical stability and solubility in a wide range of deuterated solvents, makes it a versatile choice for quantitative NMR (qNMR) studies.

Performance Comparison with Alternative Internal Standards

The selection of an internal standard is critical for accurate and reproducible qNMR results.[1] An ideal standard should be chemically inert, have signals that do not overlap with the analyte, be of high purity, and be soluble in the chosen solvent.[2] The following table provides a quantitative comparison of this compound with commonly used internal standards: Tetramethylsilane (B1202638) (TMS), 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), and 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP).

PropertyThis compoundTetramethylsilane (TMS)2,2-dimethyl-2-silapentane-5-sulfonate (DSS)3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP)
¹H NMR Signals (ppm) Triplet (~1.2 ppm), Quartet (~2.4 ppm)Singlet (0 ppm)Singlet (0 ppm), other minor peaksSinglet (0 ppm)
Boiling Point (°C) 9727Non-volatile solidNon-volatile solid
Solubility Soluble in most organic solvents and water.Soluble in most organic solvents, insoluble in D₂O.[3]Soluble in D₂O.[4]Soluble in D₂O.[5]
Chemical Inertness Generally inert, but the nitrile group can be susceptible to strong acids/bases.Highly inert.[3]Generally inert, but can interact with cationic peptides.[6]Can interact with proteins and its chemical shift is pH-dependent.[4][7]
Volatility Moderately volatile.Highly volatile, which can lead to concentration changes.[8]Non-volatile.Non-volatile.

¹H NMR Chemical Shifts of this compound in Common Deuterated Solvents:

SolventChemical Shift of -CH₂- (quartet, ppm)Chemical Shift of -CH₃ (triplet, ppm)
CDCl₃2.361.30
DMSO-d₆2.591.13
D₂O2.671.20
Acetone-d₆2.521.19
Methanol-d₄2.541.20
Acetonitrile-d₃2.401.17

Logical Workflow for Selecting an NMR Internal Standard

The choice of an internal standard is a critical step in qNMR and depends on several factors related to the analyte and the experimental conditions. The following diagram illustrates a logical workflow for this selection process.

G cluster_0 Analyte & Solvent Properties cluster_1 Internal Standard Selection Criteria cluster_2 Candidate Internal Standards Analyte_Solubility Determine Analyte Solubility Solvent_Selection Select Deuterated Solvent Analyte_Solubility->Solvent_Selection Check_Solubility Standard Soluble in Solvent? Solvent_Selection->Check_Solubility Check_Overlap Signal Overlap with Analyte? Check_Solubility->Check_Overlap Yes Select_Standard Select Internal Standard Check_Solubility->Select_Standard No Check_Reactivity Chemically Inert? Check_Overlap->Check_Reactivity No Check_Overlap->Select_Standard Yes Check_Reactivity->Select_Standard Yes Check_Reactivity->Select_Standard No This compound This compound This compound->Check_Solubility TMS TMS TMS->Check_Solubility DSS DSS DSS->Check_Solubility TMSP TMSP TMSP->Check_Solubility

Caption: Decision workflow for selecting a suitable NMR internal standard.

Experimental Protocol for Quantitative NMR using this compound as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using this compound as an internal standard.

1. Materials:

  • Analyte of known approximate weight.

  • This compound (high purity, ≥99.5%).

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • High-precision analytical balance.

  • Volumetric flasks and pipettes.

  • NMR tubes.

2. Preparation of Stock Solutions:

  • Internal Standard Stock Solution: Accurately weigh a precise amount of this compound (e.g., 50 mg) into a volumetric flask (e.g., 10 mL). Dissolve and dilute to the mark with the chosen deuterated solvent. Calculate the exact concentration in mol/L.

  • Analyte Stock Solution: Accurately weigh a precise amount of the analyte (e.g., 100 mg) into a separate volumetric flask (e.g., 10 mL). Dissolve and dilute to the mark with the same deuterated solvent.

3. Preparation of the NMR Sample:

  • In a clean, dry vial, accurately pipette a known volume of the analyte stock solution (e.g., 0.5 mL).

  • To the same vial, accurately pipette a known volume of the internal standard stock solution (e.g., 0.1 mL).

  • Vortex the mixture to ensure homogeneity.

  • Transfer an appropriate amount of the final solution (typically 0.6-0.7 mL) to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Crucial Parameters for Quantification:

    • Relaxation Delay (d1): Set a long relaxation delay to ensure complete T₁ relaxation of all relevant protons. A common starting point is 5 times the longest T₁ value in the sample. If T₁ is unknown, a delay of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a calibrated 90° pulse.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).

    • Receiver Gain: Set the receiver gain to avoid signal clipping.

5. Data Processing and Analysis:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Fourier transform the FID.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the analyte and the this compound quartet or triplet. Ensure the integration limits cover the entire signal.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS

    Where:

    • Canalyte = Concentration of the analyte

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of protons giving rise to the analyte signal

    • NIS = Number of protons giving rise to the internal standard signal (2 for the quartet, 3 for the triplet of this compound)

    • IIS = Integral of the internal standard signal

    • CIS = Concentration of the internal standard

Conclusion

This compound serves as a valuable and versatile internal standard for quantitative NMR spectroscopy. Its distinct signals in less crowded spectral regions, good solubility profile, and moderate volatility offer a reliable alternative to more common standards like TMS, DSS, and TMSP, particularly in organic solvents. By carefully considering the properties of the analyte and the desired experimental conditions, researchers can leverage the advantages of this compound to achieve accurate and reproducible quantitative results.

References

A Comparative Guide to Isotopic Labeling of Propionitrile for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction mechanism elucidation and metabolic pathway analysis, isotopic labeling stands out as a powerful technique for tracing the fate of molecules. Propionitrile (B127096) (CH₃CH₂CN), a versatile C3 building block, is frequently employed in these studies. The strategic replacement of atoms with their heavier isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), allows for the precise tracking of molecular transformations. This guide provides an objective comparison of different isotopic labeling strategies for this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their mechanistic investigations.

Comparison of Isotopic Labeling Strategies for this compound

The choice between ¹³C and ²H labeling of this compound hinges on the specific research question and the analytical techniques available. Each strategy offers distinct advantages and disadvantages.

Feature¹³C-Labeled this compound²H-Labeled this compound
Primary Application Tracing the carbon skeleton through reaction pathways. Ideal for identifying bond formation and cleavage events involving carbon atoms.Investigating reaction kinetics and mechanisms through the Kinetic Isotope Effect (KIE). Also used for metabolic tracing.[1]
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR).Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (²H NMR or observing changes in ¹H NMR).
Kinetic Isotope Effect (KIE) Generally negligible, as the mass difference between ¹²C and ¹³C is small. This ensures the labeled molecule behaves almost identically to the unlabeled one.[2]Significant primary and secondary KIEs can be observed when a C-H bond is broken in the rate-determining step. This provides valuable mechanistic information but can also alter the reaction pathway.[3][4]
Synthesis Typically involves the use of ¹³C-labeled starting materials, such as K¹³CN, which can be expensive.[5]Can often be achieved through exchange reactions with D₂O or by using deuterated reducing agents, which can be more cost-effective.[1]
Cost Generally higher due to the price of ¹³C-enriched precursors.Can be more economical, depending on the deuterating agent and the complexity of the synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful isotopic labeling studies. Below are representative protocols for the synthesis of specific isotopically labeled this compound molecules.

Synthesis of this compound-1-¹³C

This protocol describes the synthesis of this compound labeled with ¹³C at the nitrile carbon via a nucleophilic substitution reaction.

Materials:

  • Ethyl bromide (CH₃CH₂Br)

  • Potassium cyanide-¹³C (K¹³CN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve K¹³CN (1.0 eq) in anhydrous DMSO under an inert atmosphere.

  • Slowly add ethyl bromide (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound-1-¹³C.

  • Confirm the isotopic enrichment and purity by GC-MS and ¹³C NMR.

Synthesis of this compound-2,2-d₂

This protocol outlines the synthesis of this compound deuterated at the α-carbon position.

Materials:

Procedure:

  • In a round-bottom flask, dissolve propionaldehyde (1.0 eq) in D₂O.

  • Add a catalytic amount of NaOD in D₂O and stir the mixture at room temperature for 24 hours to allow for H/D exchange at the α-position.

  • Neutralize the reaction mixture with DCl in D₂O.

  • Extract the deuterated aldehyde with diethyl ether and dry over anhydrous magnesium sulfate.

  • To a solution of hydroxylamine hydrochloride (1.2 eq) in D₂O, add the deuterated propionaldehyde.

  • Stir the mixture at room temperature for 2 hours to form the oxime.

  • The resulting deuterated propionaldoxime is then dehydrated using a suitable reagent (e.g., acetic anhydride) to yield this compound-2,2-d₂.

  • Purify the product by distillation and characterize by ¹H NMR, ²H NMR, and MS to confirm deuteration.

Alternative Tracers for Mechanistic Studies

While this compound is a valuable tracer, other small molecules can also be employed to probe reaction mechanisms.

TracerApplicationAdvantagesDisadvantages
Acetonitrile (CH₃CN) A common solvent and C2 building block used to study reaction mechanisms, particularly nucleophilic additions and substitutions.[6][7]Readily available, well-characterized reactivity.Its smaller size and different electronic properties compared to this compound may lead to different reaction kinetics and pathways.
Ethyl Isocyanide (CH₃CH₂NC) An isomer of this compound, it is used to investigate reactions involving the isocyanide functional group, such as Ugi and Passerini reactions.[8][9]Unique reactivity of the isocyanide group allows for the study of specific reaction classes.Can be toxic and has a strong, unpleasant odor. Its reactivity is significantly different from that of nitriles.[8]

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the logical flow of isotopic labeling experiments and the interpretation of their results, Graphviz diagrams are provided below.

experimental_workflow General Workflow for Isotopic Labeling Studies cluster_synthesis Synthesis of Labeled this compound cluster_reaction Mechanistic Study cluster_analysis Analysis cluster_interpretation Interpretation synthesis_13C This compound-1-13C (from K13CN) reaction Reaction with Labeled This compound synthesis_13C->reaction synthesis_d2 This compound-2,2-d2 (from Propionaldehyde) synthesis_d2->reaction separation Separation of Products (e.g., GC, HPLC) reaction->separation detection Isotopic Analysis (MS, NMR) separation->detection mechanism Elucidation of Reaction Mechanism detection->mechanism kinetics Determination of Kinetic Isotope Effect detection->kinetics

Isotopic Labeling Workflow

kie_interpretation Interpretation of Kinetic Isotope Effect (KIE) start Measure Reaction Rates (kH and kD) calculate_kie Calculate KIE = kH / kD start->calculate_kie kie_value KIE > 1 (Normal KIE) calculate_kie->kie_value kie_equal_1 KIE ≈ 1 calculate_kie->kie_equal_1 kie_less_1 KIE < 1 (Inverse KIE) calculate_kie->kie_less_1 conclusion_normal C-H bond cleavage is in or before the rate-determining step. kie_value->conclusion_normal conclusion_no_effect C-H bond is not broken in the rate-determining step. kie_equal_1->conclusion_no_effect conclusion_inverse Sp3 to sp2 rehybridization at the labeled position in the transition state. kie_less_1->conclusion_inverse

Kinetic Isotope Effect Logic

By carefully selecting the appropriate isotopically labeled this compound and analytical methodology, researchers can gain profound insights into the intricate details of chemical and biological transformations. This guide serves as a foundational resource to inform the design and execution of robust mechanistic studies.

References

A Researcher's Guide to the Quantification of Propionitrile in Environmental Samples: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propionitrile (B127096) in environmental matrices is crucial for assessing its environmental fate, toxicity, and potential impact on human health. This guide provides a comprehensive comparison of the primary analytical methodologies for the determination of this compound in water, soil, and air samples. We will delve into the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

This compound (CH₃CH₂CN), a volatile organic compound, can enter the environment through industrial discharge and atmospheric emissions. Its mobility in water and soil, coupled with its potential toxicity, necessitates reliable and sensitive analytical methods for its detection and quantification at trace levels. The two most prominent techniques employed for this purpose are GC-MS and HPLC-UV, each with its own set of advantages and limitations depending on the sample matrix and analytical requirements.

Comparative Overview of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. Its high sensitivity and selectivity, stemming from the combination of chromatographic separation and mass spectrometric detection, make it a preferred method for trace-level analysis in complex environmental samples.

High-Performance Liquid Chromatography (HPLC) with UV detection offers an alternative approach, particularly for more polar analytes or when derivatization is not desirable. While this compound itself has a weak chromophore, direct UV detection at low wavelengths is possible, although sensitivity may be a limiting factor compared to GC-MS.

The following sections provide a detailed comparison of these techniques for the quantification of this compound in water, soil, and air, including performance data and experimental protocols.

Quantification of this compound in Water Samples

The analysis of this compound in water samples is critical for monitoring contamination in surface water, groundwater, and industrial effluents. Both GC-MS and HPLC-UV can be employed, with sample preparation being a key step to isolate the analyte from the aqueous matrix.

Analytical Method Performance
ParameterGC-MS (Purge and Trap)HPLC-UV
Limit of Detection (LOD) 0.052 µg/L[1]0.5 - 5 µg/L (estimated)
Limit of Quantification (LOQ) 0.17 µg/L (calculated as 3.3 x LOD)1.5 - 15 µg/L (estimated)
Linearity (r²) 0.9999[1]>0.995 (typical)
Accuracy (% Recovery) 99%[1]85 - 115% (typical)
Precision (%RSD) 3.5%[1]< 5% (typical)

Note: The HPLC-UV data is estimated based on typical performance for similar small, polar, and weakly UV-absorbing analytes in the absence of specific literature data for this compound in environmental water samples.

Experimental Protocols

1. GC-MS with Purge and Trap Sample Preparation

This method is highly effective for extracting volatile organic compounds like this compound from water samples.

  • Sample Preparation (Purge and Trap):

    • Collect water samples in 40 mL vials with zero headspace.

    • Add a surrogate standard to the sample.

    • Place the vial in the autosampler of the purge and trap system.

    • Inert gas (e.g., helium) is bubbled through the water sample at an elevated temperature (e.g., 60°C) for a set period (e.g., 11 minutes).

    • The purged volatile compounds, including this compound, are carried into a sorbent trap.

    • The trap is rapidly heated to desorb the analytes onto the GC column.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min).

      • Injector: Splitless mode.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-300.

      • Quantification Ion for this compound: m/z 54.

GCMS_Water_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample Purge Purge with Inert Gas Water_Sample->Purge Trap Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography Desorb->GC MS Mass Spectrometry GC->MS Data Data Acquisition & Quantification MS->Data

Workflow for GC-MS analysis of this compound in water.

2. HPLC-UV Analysis

Direct aqueous injection can be used for HPLC analysis, though sensitivity may be lower. Solid-phase extraction (SPE) can be employed for pre-concentration.

  • Sample Preparation (Direct Injection):

    • Filter the water sample through a 0.45 µm syringe filter.

    • Transfer the filtrate to an HPLC vial.

  • HPLC-UV Analysis:

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

    • UV Detector:

      • Wavelength: 210 nm.

HPLC_Water_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample Filter Filtration Water_Sample->Filter HPLC High-Performance Liquid Chromatography Filter->HPLC UV_Detector UV Detector HPLC->UV_Detector Data Data Acquisition & Quantification UV_Detector->Data GCMS_Soil_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Soil_Sample Soil Sample Headspace_Vial Place in Headspace Vial Soil_Sample->Headspace_Vial Equilibrate Equilibrate at Elevated Temperature Headspace_Vial->Equilibrate GC Gas Chromatography Equilibrate->GC MS Mass Spectrometry GC->MS Data Data Acquisition & Quantification MS->Data HPLC_Soil_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Soil_Sample Soil Sample Solvent_Extraction Solvent Extraction Soil_Sample->Solvent_Extraction Centrifuge_Filter Centrifuge & Filter Solvent_Extraction->Centrifuge_Filter HPLC High-Performance Liquid Chromatography Centrifuge_Filter->HPLC UV_Detector UV Detector HPLC->UV_Detector Data Data Acquisition & Quantification UV_Detector->Data GCMS_Air_Workflow cluster_prep Sample Collection & Preparation cluster_analysis Analysis Air_Sample Air Sample Collection Collection (Sorbent Tube or Canister) Air_Sample->Collection Preconcentration Pre-concentration (Thermal Desorption or Cryo-focusing) Collection->Preconcentration GC Gas Chromatography Preconcentration->GC MS Mass Spectrometry GC->MS Data Data Acquisition & Quantification MS->Data

References

Safety Operating Guide

Immediate Safety and Handling for Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of propionitrile (B127096) is critical for ensuring laboratory safety and environmental protection. As a flammable and toxic substance, it necessitates a comprehensive disposal plan that adheres to strict regulatory guidelines. This guide provides essential safety information, logistical procedures, and detailed protocols for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Before proceeding with the disposal of this compound, it is imperative to observe the following safety and handling precautions:

  • Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn. This includes chemical splash goggles and a face shield, gloves (inspect before use and use proper removal technique), and a complete protective suit, which should be flame retardant and antistatic.[1][2] In case of inadequate ventilation, a respirator is required.

  • Ventilation: All work with this compound should be conducted under a chemical fume hood to avoid the inhalation of vapors or aerosols.[2]

  • Ignition Sources: this compound is highly flammable.[3] Keep it away from open flames, hot surfaces, and other sources of ignition.[4] Use non-sparking tools and explosion-proof equipment.[4]

  • Static Discharge: Take precautionary measures against static discharge.[3] Containers should be grounded and bonded during transfer.[5]

  • Emergency Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[4]

Spill and Emergency Procedures

In the event of a this compound spill or leak, the following steps must be taken immediately:

  • Evacuate: Evacuate all personnel not wearing appropriate protective equipment from the spill area until cleanup is complete.[4]

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: Prevent the spill from spreading and entering drains, as there is a risk of explosion.[4] Cover drains if necessary.

  • Absorb: Absorb the spill with an inert, non-combustible material such as dry lime, sand, soda ash, or vermiculite.[4]

  • Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and covered container for disposal.[4]

  • Decontaminate: Clean the affected area thoroughly.

  • Personal Decontamination: Immediately wash or shower if there has been skin contact.[4] Remove and wash contaminated clothing before reuse.

This compound Disposal Procedures

This compound is classified as a hazardous waste and must be disposed of in accordance with federal, state, and local regulations.[4]

  • Primary Disposal Method: The recommended method of disposal is to use a licensed and approved waste disposal company.[1][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • On-Site Waste Management:

    • Do not mix this compound waste with other waste materials.

    • Keep the waste in its original, properly labeled container.

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[4]

    • Ensure containers are tightly closed.

  • Contaminated Materials: Handle uncleaned containers and any contaminated materials (e.g., absorbent materials, PPE) as you would the product itself and dispose of them as hazardous waste.[5]

  • Prohibited Disposal: Do not dispose of this compound down the drain or with regular household garbage.[7]

Chemical Neutralization as a Potential Pre-Treatment

While disposal via a licensed contractor is the standard procedure, chemical neutralization through hydrolysis can be a potential pre-treatment step to convert this compound into less hazardous compounds. This must be performed by trained personnel and in accordance with all institutional and regulatory guidelines.

Experimental Protocols for this compound Hydrolysis

This compound can be hydrolyzed to propanoic acid or its salt under acidic or alkaline conditions.[8][9]

1. Acidic Hydrolysis

  • Reaction: this compound is heated under reflux with a dilute mineral acid (e.g., hydrochloric acid) to produce propanoic acid and the corresponding ammonium (B1175870) salt.[8] CH₃CH₂CN + 2H₂O + H⁺ → CH₃CH₂COOH + NH₄⁺

  • Methodology:

    • Place the this compound waste in a round-bottom flask equipped with a reflux condenser.

    • Slowly add an excess of dilute hydrochloric acid.

    • Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the organic layer (this compound).

    • Upon completion, the resulting solution will contain propanoic acid and ammonium chloride.[8] This solution must still be disposed of as hazardous waste, but the primary toxicity of the nitrile is eliminated.

2. Alkaline Hydrolysis

  • Reaction: this compound is heated under reflux with an aqueous alkali solution (e.g., sodium hydroxide) to produce the sodium salt of propanoic acid (sodium propanoate) and ammonia (B1221849) gas.[8] CH₃CH₂CN + NaOH + H₂O → CH₃CH₂COONa + NH₃

  • Methodology:

    • Place the this compound waste in a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a scrubber (to neutralize the ammonia gas).

    • Slowly add an excess of sodium hydroxide (B78521) solution.

    • Heat the mixture to reflux. The evolution of ammonia gas indicates the reaction is proceeding.

    • The final solution will contain sodium propanoate.[8] If the free acid is desired, the solution can be acidified with a strong acid after cooling.[8] The resulting solution must be disposed of as hazardous waste.

Quantitative Data for this compound

The following table summarizes key quantitative data related to the transport and classification of this compound.

ParameterValueReference
UN Number UN 2404[1][3]
Hazard Class 3 (Flammable Liquid)[3]
Subsidiary Risk 6.1 (Toxic)[3]
Packing Group II (Medium Danger)[3]
Reportable Quantity (RQ) 10 lbs

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_spill Emergency Spill start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Protective Suit) start->ppe handling Handle in Fume Hood Away from Ignition Sources ppe->handling storage Store in Original, Labeled Container in a Cool, Ventilated Area handling->storage disposal_company Arrange for Pickup by Licensed Waste Disposal Company storage->disposal_company dummy dummy->disposal_company spill Spill Occurs evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material (e.g., Sand, Vermiculite) evacuate->absorb collect Collect in Labeled Container for Hazardous Waste Disposal absorb->collect collect->dummy

Caption: Workflow for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.